molecular formula C11H17N3O2S B1298920 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide CAS No. 53068-24-9

4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide

Cat. No.: B1298920
CAS No.: 53068-24-9
M. Wt: 255.34 g/mol
InChI Key: QQXGPRQIXQPVTQ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide (CAS 53068-24-9) is a high-purity chemical building block with the molecular formula C11H17N3O2S and a molecular weight of 240.32 g/mol . This compound is characterized by a melting point of 160-162 °C and a predicted boiling point of 383.4±52.0 °C . It is offered with purities available at 95% and 97% , supplied in quantities ranging from 100mg to 1g for research applications. The presence of both thiosemicarbazide and dimethoxyphenethyl moieties in its structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research, particularly for developing novel pharmacologically active molecules. This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this compound as a key precursor in heterocyclic synthesis and for investigating structure-activity relationships in drug discovery programs.

Properties

IUPAC Name

1-amino-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H17N3O2S/c1-15-9-4-3-8(7-10(9)16-2)5-6-13-11(17)14-12/h3-4,7H,5-6,12H2,1-2H3,(H2,13,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXGPRQIXQPVTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90351750
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazinecarbothioamide
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Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53068-24-9
Record name 53068-24-9
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Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]hydrazinecarbothioamide
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Foundational & Exploratory

Unveiling the Chemical Landscape of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide is limited. This guide synthesizes available information for the compound and provides established methodologies for the broader class of thiosemicarbazides to facilitate further research.

Core Chemical Properties

This compound is a derivative of thiosemicarbazide featuring a 3,4-dimethoxyphenethyl substituent. While comprehensive experimental data is not extensively documented in peer-reviewed literature, fundamental chemical properties have been reported, primarily by chemical suppliers. These properties provide a foundational understanding of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 53068-24-9Chemical Supplier Data
Molecular Formula C₁₁H₁₇N₃O₂SCalculated
Molecular Weight 255.34 g/mol Calculated
Melting Point 135 °CChemical Supplier Data
SMILES COC1=C(C=C(C=C1)CCNC(=S)NN)OCChemical Supplier Data

Table 2: Computed Chemical Descriptors

DescriptorValueSource
XLogP3-AA 1.4Computational Prediction
Hydrogen Bond Donor Count 3Computational Prediction
Hydrogen Bond Acceptor Count 5Computational Prediction
Rotatable Bond Count 5Computational Prediction
Topological Polar Surface Area 91.9 ŲComputational Prediction

Synthesis and Experimental Protocols

Alternatively, and more commonly for 4-substituted-3-thiosemicarbazides, the synthesis proceeds via the reaction of an appropriate isothiocyanate with thiosemicarbazide, or by reacting a hydrazine derivative with an isothiocyanate. For the title compound, the reaction of 3,4-dimethoxyphenethylamine with thiophosgene to form the isothiocyanate, followed by reaction with hydrazine, would be a viable route. A more direct approach is the reaction of 3,4-dimethoxyphenethylhydrazine with a source of thiocarbonyl, though the starting hydrazine may be less common.

Below is a generalized experimental protocol based on known procedures for analogous compounds.

General Experimental Protocol for the Synthesis of 4-Substituted-3-thiosemicarbazides

This protocol describes a common method for synthesizing thiosemicarbazides from the corresponding isothiocyanate and hydrazine hydrate.

Materials:

  • 3,4-Dimethoxyphenethyl isothiocyanate

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

  • Stirring apparatus

  • Reflux condenser

  • Filtration apparatus

Procedure:

  • Dissolve 3,4-dimethoxyphenethyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • To this solution, add hydrazine hydrate (1 to 1.2 equivalents) dropwise at room temperature with vigorous stirring.

  • After the addition is complete, the reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from 1 to 6 hours, depending on the reactivity of the substrates. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The collected solid is washed with cold ethanol or another suitable solvent to remove any unreacted starting materials.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=S).

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point Analysis: To assess purity.

Potential Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, the broader class of thiosemicarbazides and their derivatives, thiosemicarbazones, are known to exhibit a wide range of biological effects. These include antimicrobial, antiviral, and anticancer activities[1]. The biological activity of these compounds is often attributed to their ability to chelate metal ions, which are essential for the function of various enzymes.

For instance, some thiosemicarbazones have been shown to inhibit ribonucleotide reductase, a key enzyme in DNA synthesis, thereby exerting antiproliferative effects. The general mechanism of action for many biologically active thiosemicarbazones involves the formation of metal complexes that can catalytically generate reactive oxygen species, leading to cellular damage.

Further research is required to determine if this compound exhibits similar properties and to elucidate its specific mechanism of action and any associated signaling pathways.

Visualized Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of this compound.

Synthesis_Workflow Start Starting Materials (3,4-Dimethoxyphenethyl isothiocyanate, Hydrazine hydrate) Reaction Reaction (Ethanol, Stirring/Reflux) Start->Reaction Workup Work-up (Cooling, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Final Product This compound Purification->Product Characterization Characterization (NMR, IR, MS, MP) Product->Characterization

Caption: Generalized workflow for the synthesis of this compound.

Conclusion and Future Directions

This compound is a chemical entity with established basic properties but lacks in-depth experimental characterization in the public domain. The synthetic route to this compound is plausible based on well-known reactions for this class of molecules. The potential for biological activity is inferred from the broader family of thiosemicarbazides, warranting further investigation into its antimicrobial, antiviral, and anticancer properties. Future research should focus on the synthesis and full spectral characterization of this compound, followed by comprehensive screening for biological activities to uncover its therapeutic potential and mechanism of action.

References

An In-depth Technical Guide to 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide: Structure, Synthesis, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, and physicochemical properties of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide. It further details a generalized experimental protocol for its synthesis and explores its potential biological activities and mechanisms of action based on the established pharmacology of the thiosemicarbazide class of compounds.

Chemical Structure and Nomenclature

The molecule this compound is a derivative of thiosemicarbazide, featuring a 3,4-dimethoxyphenethyl group attached to the N-4 position of the thiosemicarbazide core.

Chemical Structure:

Chemical structure of this compound

IUPAC Name: 2-(3,4-dimethoxyphenethyl)hydrazine-1-carbothioamide

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in a research setting.

PropertyValueReference
Molecular Formula C₁₁H₁₇N₃O₂S--INVALID-LINK--
Molecular Weight 255.34 g/mol --INVALID-LINK--
Melting Point 135 °C--INVALID-LINK--
SMILES COC1=C(C=C(C=C1)CCNC(=S)NN)OC--INVALID-LINK--
CAS Number 53068-24-9--INVALID-LINK--

Experimental Protocol: Synthesis

The synthesis of this compound can be achieved through the nucleophilic addition of hydrazine hydrate to 3,4-dimethoxyphenethyl isothiocyanate. The following is a generalized experimental protocol adapted from established methods for the synthesis of 4-substituted-3-thiosemicarbazides.[1][2][3]

Reaction Scheme:

G A 3,4-Dimethoxyphenethyl isothiocyanate C This compound A->C + B Hydrazine hydrate B->C Reflux, Ethanol

Caption: Synthesis of this compound.

Materials:

  • 3,4-Dimethoxyphenethyl isothiocyanate

  • Hydrazine hydrate (98%)

  • Anhydrous Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Apparatus for filtration under reduced pressure

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,4-dimethoxyphenethyl isothiocyanate (1 equivalent) in anhydrous ethanol.

  • To this solution, add hydrazine hydrate (1-1.2 equivalents) dropwise with continuous stirring.

  • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product may precipitate out of the solution upon cooling. If not, the solvent volume can be reduced under vacuum to induce precipitation.

  • Collect the solid product by filtration under reduced pressure and wash with a small amount of cold ethanol.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

  • Dry the purified product under vacuum.

Characterization: The structure and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The melting point of the purified compound should also be determined and compared to the literature value.

Potential Biological Activities and Signaling Pathways

Potential Antibacterial Activity

Thiosemicarbazide derivatives have been reported to exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[4][6][7] The proposed mechanism of action often involves the inhibition of key bacterial enzymes essential for DNA replication and cell division.[4][6]

G cluster_0 Bacterial Cell Thiosemicarbazide 4-(3,4-Dimethoxyphenethyl) -3-thiosemicarbazide DNA_Gyrase DNA Gyrase Thiosemicarbazide->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Thiosemicarbazide->Topoisomerase_IV Inhibition DNA_Replication DNA Replication Inhibition DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Caption: Potential antibacterial mechanism of action.

Potential Anticancer Activity

Numerous thiosemicarbazide and thiosemicarbazone derivatives have demonstrated potent anticancer activity.[8][9][10] The mechanisms are often multifactorial and can include the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair, and the induction of apoptosis through various signaling pathways, including the generation of reactive oxygen species (ROS).[10][11][12]

G cluster_1 Cancer Cell Thiosemicarbazide 4-(3,4-Dimethoxyphenethyl) -3-thiosemicarbazide RR Ribonucleotide Reductase Thiosemicarbazide->RR Inhibition ROS Reactive Oxygen Species (ROS) Production Thiosemicarbazide->ROS DNA_Synthesis DNA Synthesis Inhibition RR->DNA_Synthesis Apoptosis Apoptosis ROS->Apoptosis DNA_Synthesis->Apoptosis

Caption: Potential anticancer mechanisms of action.

Conclusion and Future Directions

This compound is a molecule with a well-defined structure and accessible synthetic route. While specific biological data for this compound is currently lacking, its structural similarity to other biologically active thiosemicarbazides suggests its potential as a lead compound in drug discovery programs, particularly in the areas of antibacterial and anticancer research.

Future research should focus on the specific synthesis and characterization of this compound, followed by comprehensive in vitro and in vivo screening to elucidate its biological activity profile. Mechanistic studies would then be crucial to identify its specific molecular targets and signaling pathways. Such investigations will be vital in determining the therapeutic potential of this compound and its derivatives.

References

In-Depth Technical Guide: Physicochemical and Biological Profile of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide (CAS 53068-24-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of the compound identified by CAS number 53068-24-9: 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into its potential mechanisms of action.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below. This data is crucial for understanding the compound's behavior in various experimental and biological systems.

Table 1: General and Physical Properties
PropertyValueReference
CAS Number 53068-24-9
Molecular Formula C₁₁H₁₇N₃O₂S[1]
Molecular Weight 255.34 g/mol
Appearance White to light yellow to faint beige crystalline powder (typical for thiosemicarbazides)[2]
Melting Point 135 °C
Table 2: Computed Physicochemical Properties
PropertyValueReference
XLogP3-AA 1.4[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 5[1]
Topological Polar Surface Area 101 Ų[1]
Complexity 241[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound and the determination of its key physicochemical properties are provided below.

Synthesis of this compound

The synthesis of 4-arylthiosemicarbazides is typically achieved through the reaction of a corresponding isothiocyanate with hydrazine hydrate or by reacting a hydrazide with an isothiocyanate.[3][4] A representative experimental protocol for the synthesis of the title compound is as follows:

Experimental Workflow: Synthesis

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Formation cluster_purification Purification 3,4-Dimethoxyphenethyl isothiocyanate 3,4-Dimethoxyphenethyl isothiocyanate Reaction Vessel Reaction Vessel 3,4-Dimethoxyphenethyl isothiocyanate->Reaction Vessel Ethanol (solvent) Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Reaction Vessel Addition Crude Product Crude Product Reaction Vessel->Crude Product Reflux, cooling Recrystallization Recrystallization Crude Product->Recrystallization Filtration & Washing Pure Product Pure Product Recrystallization->Pure Product Drying G cluster_enzyme Tyrosinase Active Site cluster_product Product Pathway Tyrosinase (Cu2+) Tyrosinase (Cu2+) L-DOPA L-DOPA Tyrosinase (Cu2+)->L-DOPA Hydroxylation Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Tyrosinase (Cu2+) Chelates Copper L-Tyrosine L-Tyrosine L-Tyrosine->Tyrosinase (Cu2+) Binds to Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Polymerization G cluster_compound Compound Action cluster_cellular Cellular Processes Thiosemicarbazide Thiosemicarbazide ROS Generation ROS Generation Thiosemicarbazide->ROS Generation Induces GPX4 Inactivation GPX4 Inactivation Thiosemicarbazide->GPX4 Inactivation Inhibits Lipid Peroxidation Lipid Peroxidation ROS Generation->Lipid Peroxidation Causes Ferroptosis Ferroptosis Lipid Peroxidation->Ferroptosis Triggers GPX4 Inactivation->Lipid Peroxidation Enhances

References

The Rising Therapeutic Potential of Novel Thiosemicarbazide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiosemicarbazide scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The presence of nitrogen and sulfur atoms allows for the formation of various hydrogen bonds and coordination complexes, making these compounds versatile pharmacophores.[1] This technical guide provides an in-depth overview of the recent advancements in the study of novel thiosemicarbazide derivatives, focusing on their potential antimicrobial, anticancer, antiviral, and anti-inflammatory activities.

Antimicrobial Activity

Thiosemicarbazide derivatives have demonstrated significant potential in combating various microbial pathogens, including bacteria and fungi.[2] Their mechanism of action often involves the chelation of essential metal ions or the inhibition of key microbial enzymes.

Antibacterial and Antifungal Efficacy

Recent studies have highlighted the potent antibacterial and antifungal properties of newly synthesized thiosemicarbazide derivatives against a range of clinically relevant strains. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

Compound/Derivative ClassTarget Organism(s)Key Findings (MIC in µg/mL)Reference(s)
4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazideStaphylococcus aureus (MRSA)15.63–31.25[3]
4-(3-fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazideBacillus cereus7.81[3]
Quinoline-thiosemicarbazide hybrids (QST10)Candida albicans31.25
Novel thiosemicarbazides with piperidine moietyVarious bacteria and fungiStructure-activity relationship established[2]
Indole-based thiosemicarbazidesCoxsackie B4 virusEC50: 0.4–2.1[4]
1-(2,4-dichlorophenoxy)acetyl-4-substituted thiosemicarbazidesMelanoma cells (G-361)Cytotoxic to cancer cells, not normal fibroblasts[5]
Indole-based thiosemicarbazones (LT81)COX-2Selectivity Index: 23.06[6][7]
1-(4-Fluorophenoxyacetyl)-4-substituted thiosemicarbazide (AB2)Prostate cancer (LNCaP)IC50: 108.14 µM[8]
3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc)Breast cancer (MCF-7)IC50: 2.821 µg/mL[9]
4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc)Ehrlich Ascites Carcinoma (EAC)IC50: 3.832 µg/mL[9]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9][10]

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[10]

  • Serial Dilution: The thiosemicarbazide derivative is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.[10]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microorganism and broth) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[11]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Antimicrobial_Susceptibility_Testing cluster_prep Preparation cluster_assay Assay cluster_results Results Microbial Culture Microbial Culture Standardized Inoculum (5x10^5 CFU/mL) Standardized Inoculum (5x10^5 CFU/mL) Microbial Culture->Standardized Inoculum (5x10^5 CFU/mL) Dilution Inoculation into 96-well plate Inoculation into 96-well plate Standardized Inoculum (5x10^5 CFU/mL)->Inoculation into 96-well plate Serial Dilution of Compound Serial Dilution of Compound Serial Dilution of Compound->Inoculation into 96-well plate Incubation (18-24h) Incubation (18-24h) Inoculation into 96-well plate->Incubation (18-24h) Visual Inspection Visual Inspection Incubation (18-24h)->Visual Inspection MIC Determination MIC Determination Visual Inspection->MIC Determination Lowest concentration with no growth

Workflow for Antimicrobial Susceptibility Testing.

Anticancer Activity

Thiosemicarbazide derivatives have emerged as promising anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[8][9] Their mechanisms of action are multifaceted, often involving the inhibition of key enzymes involved in DNA replication and cell proliferation.

Cytotoxicity and Mechanistic Insights

The anticancer potential of these derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50) against different cancer cell lines.

Compound/Derivative ClassCancer Cell Line(s)Key Findings (IC50)Mechanism of ActionReference(s)
1-(4-Fluorophenoxyacetyl)-4-substituted thiosemicarbazides (AB2)Prostate (LNCaP)108.14 µMTopoisomerase IIα inhibition[8]
3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc)Breast (MCF-7)2.821 µg/mLNot specified[9]
4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc)Ehrlich Ascites Carcinoma (EAC)3.832 µg/mLNot specified[9]
Novel Thiosemicarbazone (C4)Colon (HT-29)6.7 µMInduction of ROS and apoptosis, G2/M cell cycle arrest[13]
Acridine–thiosemicarbazone derivatives (DL-08)Melanoma (B16-F10)14.79 µMTopoisomerase IIα inhibition[8]
Di-pyridyl-thiosemicarbazone (DpT) antibody conjugatesBreast (MCF-7)25.7 nMNot specified[14]

A significant mechanism of action for some thiosemicarbazone derivatives is the inhibition of topoisomerase IIα, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells.[3][8] By stabilizing the enzyme-DNA cleavage complex, these compounds lead to DNA damage and ultimately apoptosis.[3]

Topoisomerase_II_Inhibition Thiosemicarbazone Derivative Thiosemicarbazone Derivative Topoisomerase IIα Topoisomerase IIα Thiosemicarbazone Derivative->Topoisomerase IIα Inhibits Cleavage Complex Cleavage Complex Topoisomerase IIα->Cleavage Complex Forms with DNA DNA DNA DNA->Cleavage Complex DNA Damage DNA Damage Cleavage Complex->DNA Damage Stabilization leads to Apoptosis Apoptosis DNA Damage->Apoptosis Triggers

Mechanism of Topoisomerase IIα Inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][13][15]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^5 cells/well and allowed to adhere for 24 hours.[13]

  • Compound Treatment: The cells are treated with various concentrations of the thiosemicarbazide derivative for a specified period (e.g., 24 or 48 hours).[13]

  • MTT Addition: The culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) at a concentration of 0.5 mg/mL. The plate is then incubated for 4 hours at 37°C.[6]

  • Formazan Solubilization: The medium is removed, and the insoluble formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[15]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570-590 nm. The intensity of the color is proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.[13]

Antiviral Activity

The antiviral potential of thiosemicarbazide derivatives has been explored against a variety of RNA and DNA viruses.[4]

Efficacy Against Coxsackie B4 Virus

A notable study demonstrated the antiviral activity of novel indole-based thiosemicarbazides against the Coxsackie B4 virus, a member of the Picornaviridae family for which no antiviral drugs are currently available.[4]

Compound SeriesVirusEC50 (µg/mL)Selectivity IndexReference(s)
Indolylthiosemicarbazides (6a, 6b, 6c, 6d)Coxsackie B40.4 - 2.19 - 56[4]

The selectivity index, which is the ratio of the cytotoxic concentration to the effective antiviral concentration, indicates a favorable therapeutic window for these compounds.[4]

Anti-inflammatory Activity

Thiosemicarbazone derivatives have also shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6][7]

COX Inhibition and In Vivo Efficacy

Indole-based thiosemicarbazones have been identified as potent and selective inhibitors of COX-2, an enzyme involved in the inflammatory cascade.[6][7]

Compound SeriesTargetKey FindingsIn Vivo ActivityReference(s)
Indole-based thiosemicarbazones (LT76, LT81, LT87)COX-2Selective inhibition (LT81 SI: 23.06)Suppression of carrageenan-induced edema in mice[6][7]

These compounds were also found to suppress the production of pro-inflammatory mediators like TNF-α and nitric oxide in vitro.[6]

Anti_Inflammatory_Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid Activates release of COX-2 COX-2 Arachidonic Acid->COX-2 Substrate for Prostaglandins Prostaglandins COX-2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Mediate Thiosemicarbazone Derivative Thiosemicarbazone Derivative Thiosemicarbazone Derivative->COX-2 Inhibits

Inhibition of the COX-2 Inflammatory Pathway.
Experimental Protocol: In Vitro COX Inhibition Assay

The ability of thiosemicarbazone derivatives to inhibit COX enzymes can be assessed using commercially available assay kits.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are prepared.

  • Compound Incubation: The enzymes are incubated with various concentrations of the thiosemicarbazone derivatives or a reference inhibitor (e.g., Celecoxib).[6]

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Prostaglandin Measurement: The production of prostaglandins (e.g., PGE2) is measured, typically using an enzyme-linked immunosorbent assay (ELISA).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated to determine its potency and selectivity.

Conclusion

Novel thiosemicarbazide derivatives represent a versatile and promising class of compounds with a broad range of biological activities. Their demonstrated efficacy as antimicrobial, anticancer, antiviral, and anti-inflammatory agents warrants further investigation and development. The ability to modify their structure provides a valuable platform for optimizing their potency, selectivity, and pharmacokinetic properties, paving the way for the discovery of new therapeutic agents. Future research should focus on elucidating their detailed mechanisms of action and advancing the most promising candidates through preclinical and clinical development.

References

Spectroscopic analysis (NMR, IR, Mass Spec) of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of the compound 4-(3,4-dimethoxyphenethyl)-3-thiosemicarbazide. This document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, outlines generalized experimental protocols, and presents this information in a structured format for researchers in drug discovery and development.

Compound Overview

This compound is a thiosemicarbazide derivative with potential applications in medicinal chemistry, given that thiosemicarbazides and their derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The accurate characterization of this molecule is crucial for its development as a potential therapeutic agent.

Chemical Structure and Properties:

  • Molecular Formula: C₁₁H₁₇N₃O₂S[4]

  • Molecular Weight: 255.34 g/mol

  • Melting Point: 135 °C

  • Appearance: Expected to be a solid at room temperature.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to provide key information about the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) are presented in Table 1.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Ar-H (Aromatic)6.7 - 6.9Multiplet3H
-OCH₃ (Methoxy)~3.8Singlet6H
-CH₂- (Ethyl)2.8 - 3.0Triplet2H
-CH₂- (Ethyl)3.6 - 3.8Quartet2H
-NH-VariableBroad Singlet1H
-NH₂VariableBroad Singlet2H

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are outlined in Table 2.

Carbon Assignment Predicted Chemical Shift (ppm)
C=S (Thiocarbonyl)175 - 185
Ar-C (Aromatic)110 - 150
-OCH₃ (Methoxy)~55
-CH₂- (Ethyl)30 - 45
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are listed in Table 3. The presence of N-H, C=S, and C-O bonds will give rise to distinct peaks.[5][6][7]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-HStretching3100 - 3400
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
C=SStretching1050 - 1250
C-NStretching1250 - 1350
C-O (Methoxy)Stretching1000 - 1300
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the key expected peaks are detailed in Table 4.

m/z Value Assignment
255[M]⁺ (Molecular Ion)
164[M - NH₂CSNH]⁺
151[M - CH₂CH₂NHCSNH₂]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the expected proton chemical shift range (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected carbon chemical shift range (e.g., 0-200 ppm).

    • A longer acquisition time and a higher number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, the spectrum is recorded in the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak ([M]⁺) and major fragment ions. Propose fragmentation pathways that are consistent with the observed peaks.

Visualizations

Chemical Structure and Key Functional Groups

The following diagram illustrates the chemical structure of this compound and highlights the key functional groups relevant to its spectroscopic analysis.

cluster_legend Legend cluster_structure This compound A Dimethoxy- phenethyl B Thiosemicarbazide dimethoxy Dimethoxyphenethyl thiosemi Thiosemicarbazide dimethoxy->thiosemi -CH2-CH2-NH-

Caption: Key functional moieties of the target compound.

Experimental Workflow

The logical flow of the spectroscopic analysis is depicted in the following workflow diagram.

start Compound Synthesis and Purification nmr NMR Analysis (¹H and ¹³C) start->nmr ir IR Analysis start->ir ms Mass Spec Analysis start->ms data_analysis Spectroscopic Data Integration and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Technical Report data_analysis->report

References

Solubility and stability of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility and stability of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines standardized protocols and best practices for generating and presenting such data. The information herein is intended to serve as a foundational resource for researchers initiating preclinical development and formulation studies involving this molecule. Thiosemicarbazides are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1] A thorough understanding of their physicochemical properties, such as solubility and stability, is paramount for the successful development of viable pharmaceutical products.

Compound Profile: this compound

This compound is a derivative of thiosemicarbazide, characterized by the presence of a dimethoxyphenethyl group. Its chemical structure influences its physicochemical properties, including its potential for hydrogen bonding, polarity, and molecular weight, all of which are critical determinants of its solubility and stability.

PropertyValueReference
Molecular FormulaC₁₁H₁₇N₃O₂S[2]
Molecular Weight255.34 g/mol [2]
AppearanceSolid (predicted)N/A
CAS Number53068-24-9[2]

Predicted Solubility Characteristics

Based on its structure, which contains both polar (thiosemicarbazide moiety, methoxy groups) and non-polar (phenethyl group) regions, this compound is expected to exhibit varying solubility in different solvents. Generally, compounds with higher LogP values demonstrate lower solubility in aqueous-based solvents.[3]

Table 1: Predicted Qualitative Solubility Profile

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to ModerateThe presence of hydrogen bond donors and acceptors suggests some interaction, but the non-polar phenethyl group may limit extensive solubility in highly polar solvents like water.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to HighThese solvents can effectively solvate both the polar and non-polar regions of the molecule.
Non-Polar Hexane, TolueneLowThe significant polarity from the thiosemicarbazide and methoxy groups is likely to limit solubility in non-polar solvents.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound is the shake-flask method, which is considered the gold standard for its reliability and simplicity.

Materials
  • This compound (analytical grade)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, DMSO, Acetonitrile, Hexane)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • HPLC-UV or other suitable quantitative analytical method

  • Centrifuge

  • Syringe filters (0.22 µm)

Procedure
  • Preparation: Add an excess amount of the solid compound to a known volume of the selected solvent in a vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered solution with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Data Presentation

The solubility data should be presented in a clear and concise table.

Table 2: Illustrative Solubility Data for this compound

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25DataData
PBS (pH 7.4)25DataData
Ethanol25DataData
DMSO25DataData
Water37DataData
PBS (pH 7.4)37DataData
Ethanol37DataData
DMSO37DataData

Note: The table above is a template. Actual experimental data should be populated.

Stability Assessment

Stability studies are crucial to determine the degradation profile of a compound under various environmental conditions. Forced degradation studies are often employed to identify potential degradation products and pathways.

Experimental Protocol for Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).

  • Stress Conditions: Aliquot the stock solution into separate vials and expose them to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 N HCl and incubate at a controlled temperature (e.g., 60 °C).

    • Basic Hydrolysis: Add 0.1 N NaOH and incubate at a controlled temperature.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature.

    • Thermal Degradation: Incubate the solution at an elevated temperature (e.g., 60 °C).

    • Photostability: Expose the solution to UV light (e.g., 254 nm) and visible light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.

Data Presentation

The results of the stability studies should be summarized in a table.

Table 3: Illustrative Stability Data for this compound

Stress ConditionTime (hours)Parent Compound Remaining (%)Degradation Products Observed
0.1 N HCl (60 °C)24DataData
0.1 N NaOH (60 °C)24DataData
3% H₂O₂ (RT)24DataData
Heat (60 °C)24DataData
UV Light (254 nm)24DataData

Note: The table above is a template. Actual experimental data should be populated.

Visualized Workflows

The following diagrams illustrate the experimental workflows for solubility and stability testing.

Solubility_Workflow start Start: Solubility Determination prep Prepare supersaturated solution (Excess solid in solvent) start->prep equilibrate Equilibrate at constant temperature (e.g., 24-48h shaker) prep->equilibrate separate Separate solid and liquid phases (Centrifugation) equilibrate->separate sample Collect and filter supernatant separate->sample quantify Quantify concentration (e.g., HPLC-UV) sample->quantify end End: Report Solubility Data quantify->end

Caption: Workflow for solubility determination.

Stability_Workflow start Start: Forced Degradation Study stock Prepare stock solution of compound start->stock stress Apply Stress Conditions stock->stress acid Acidic Hydrolysis stress->acid base Basic Hydrolysis stress->base oxidation Oxidative Degradation stress->oxidation thermal Thermal Degradation stress->thermal photo Photostability stress->photo sampling Collect samples at time points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis Analyze by stability-indicating HPLC sampling->analysis end End: Report Stability Profile analysis->end

Caption: Workflow for stability assessment.

Conclusion

References

The Core Mechanism of Action of Thiosemicarbazide Compounds in Biological Systems: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiosemicarbazide and its derivatives, particularly thiosemicarbazones, represent a versatile class of compounds with a broad spectrum of biological activities. Their significance in medicinal chemistry stems from their diverse pharmacological properties, including anticancer, antiviral, antibacterial, antifungal, and anticonvulsant effects.[1][2][3] This technical guide provides an in-depth exploration of the core mechanisms through which these compounds exert their biological effects, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

The fundamental mechanism of action for many thiosemicarbazide derivatives is intrinsically linked to their potent ability to act as chelating agents for transition metal ions, such as copper, iron, and zinc.[4][5] This chelation is often a prerequisite for their biological activity, leading to the formation of redox-active metal complexes that can catalytically generate reactive oxygen species (ROS), induce oxidative stress, and inhibit key metalloenzymes.[5][6][7]

Key Mechanistic Pathways

The biological effects of thiosemicarbazide compounds are not attributed to a single pathway but rather a multi-target engagement strategy. The primary mechanisms can be categorized as follows:

Enzyme Inhibition

Thiosemicarbazides and their derivatives are potent inhibitors of several critical enzymes, a function often mediated by their metal-chelating properties.

  • Ribonucleotide Reductase (RR) Inhibition: A cornerstone of their anticancer activity is the inhibition of ribonucleotide reductase, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, a rate-limiting step in DNA synthesis.[6][8] The thiosemicarbazone scaffold, particularly when complexed with iron or copper, effectively binds to and inactivates the enzyme, leading to the depletion of the dNTP pool and subsequent cell cycle arrest.[6][8] Triapine, a well-studied thiosemicarbazone, exemplifies this mechanism and has undergone numerous clinical trials.[8][9]

  • Topoisomerase Inhibition: Certain metal-thiosemicarbazone complexes have been shown to inhibit topoisomerases, enzymes that manage DNA topology during replication and transcription.[2][10][11] By interfering with the DNA cleavage-religation cycle of these enzymes, the compounds can lead to the accumulation of DNA strand breaks and trigger apoptosis.[10] This dual inhibition of DNA gyrase and topoisomerase IV is also a proposed mechanism for their antibacterial action.[2]

  • Tyrosinase Inhibition: Many thiosemicarbazone derivatives are potent inhibitors of tyrosinase, a key copper-containing enzyme in melanin biosynthesis.[12][13][14] The mechanism involves the thiosemicarbazide moiety's sulfur atom directly chelating the copper ions within the enzyme's active site.[12][13] This interaction blocks the catalytic activity of tyrosinase, making these compounds promising agents for treating hyperpigmentation and for use in food preservation to prevent browning.[12]

  • Protease Inhibition: The zinc-chelating ability of thiosemicarbazones has been leveraged to develop inhibitors for zinc-dependent proteases, such as the light chain of Botulinum neurotoxin type A (BoNT/A).[15] By binding to the catalytic zinc ion, these compounds act as competitive inhibitors, preventing the cleavage of SNARE proteins and offering a potential therapeutic strategy against botulism.[15]

Metal Chelation, Redox Cycling, and Oxidative Stress

The ability to bind metal ions is central to the bioactivity of thiosemicarbazones.

  • Cellular Iron Deprivation: In cancer cells, which have a high iron requirement, thiosemicarbazones can chelate intracellular iron, effectively starving the cells of this essential element and inhibiting iron-dependent enzymes like ribonucleotide reductase.[6]

  • ROS Generation: Upon chelating redox-active metals like copper(II) and iron(II), thiosemicarbazones form complexes that can participate in redox cycling. These complexes can react with molecular oxygen and cellular reductants to generate highly cytotoxic reactive oxygen species (ROS) such as superoxide radicals and hydrogen peroxide.[5][6][7] This ROS overload induces significant oxidative stress, leading to damage of lipids, proteins, and DNA, and ultimately triggering apoptotic or ferroptotic cell death pathways.[7][9]

  • Ferroptosis Induction: The combination of iron chelation, ROS generation, and subsequent lipid peroxidation strongly suggests that thiosemicarbazones can induce ferroptosis, an iron-dependent form of programmed cell death.[7] Studies have shown these compounds can decrease the activity of glutathione peroxidase (GPX), a key enzyme that protects against lipid peroxidation, further sensitizing cells to ferroptotic death.[7]

Interference with the GABAergic System

Thiosemicarbazide itself is a well-known convulsant agent. Its mechanism of toxicity is primarily attributed to the inhibition of pyridoxal-5'-phosphate (PLP)-dependent enzymes, most notably glutamate decarboxylase (GAD), the enzyme responsible for synthesizing the inhibitory neurotransmitter GABA (gamma-aminobutyric acid).[16][17] By reducing GABA levels in the brain, thiosemicarbazide disrupts the excitatory/inhibitory balance, leading to hyperexcitability and seizures.[16][17][18] This property is often utilized in experimental models to screen for anticonvulsant drugs.[16][19]

Quantitative Data Summary

The following tables summarize key quantitative data for various thiosemicarbazide derivatives, highlighting their potency in different biological assays.

Table 1: Anticancer and Cytotoxic Activity (IC50 Values)

Compound/ComplexCell LineIC50 Value (µM)Reference
Di-2-pyridylketone thiosemicarbazone Copper(II) complex (Complex 14)A549 (Lung Cancer)0.15 ± 0.01[6]
Cisplatin (Reference)A549 (Lung Cancer)17.36 ± 0.25[6]
Nickel(II) Complexes (58-61)A549 (Lung Cancer)27 - 30[6]
Platinum(II) Complex (89)A549 (Lung Cancer)79 ± 4[6]
Compound L4 (N-(2,4-dichlorophenyl)-2-(pyridin-2-ylmethylene)hydrazine-1-carbothioamide)A549 (Lung Cancer)Strongest inhibitory effect[2][20]

Table 2: Tyrosinase Inhibitory Activity (IC50 Values)

CompoundEnzyme SourceIC50 Value (µM)Inhibition TypeReference
4-hydroxybenzaldehyde thiosemicarbazoneMushroom Tyrosinase (monophenolase)0.76Mixed[12]
4-hydroxybenzaldehyde thiosemicarbazoneMushroom Tyrosinase (diphenolase)3.80Mixed[12]
Monosubstituted acetophenone thiosemicarbazones (Compounds 5, 6, 8, 9)Mushroom Tyrosinase< 1Competitive or Mixed[14]

Table 3: Antimicrobial Activity (MIC Values)

CompoundOrganismMIC Value (mg/L)Reference
Compound L1 (N-(2-chlorophenyl)-2-(pyridin-2-ylmethylene)hydrazine-1-carbothioamide)Bacillus cereus10[2][20]

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of thiosemicarbazide compounds.

Synthesis of Thiosemicarbazone Derivatives (General Protocol)

This protocol describes a common condensation reaction for synthesizing thiosemicarbazones.

  • Dissolution: Dissolve the appropriate thiosemicarbazide derivative (1 mmol) in a suitable solvent, such as methanol or ethanol (10-20 mL), in a round-bottom flask equipped with a magnetic stir bar.[2][7]

  • Addition of Carbonyl Compound: To this solution, add an equimolar amount (1 mmol) of the desired aldehyde or ketone (e.g., a substituted benzaldehyde).[1][7]

  • Catalysis (Optional): A few drops of an acid catalyst (e.g., HCl) or a base (e.g., potassium carbonate) can be added to facilitate the reaction.[2][7]

  • Reaction: Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. In some cases, refluxing for 1-2 hours may be necessary to drive the reaction to completion.[1][7]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[7]

  • Isolation: Upon completion, the precipitated product is collected by filtration, washed with cold solvent (e.g., methanol), and dried at room temperature.[1]

  • Characterization: Confirm the structure of the synthesized compound using analytical techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[1][2]

Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells (e.g., PC-12 or A549) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[7]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized thiosemicarbazone derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity if applicable.

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the data to determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).[20]

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase.

  • Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing a phosphate buffer (pH ~6.8), mushroom tyrosinase enzyme solution, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, L-DOPA or L-tyrosine.

  • Monitoring: Monitor the formation of the product (dopachrome) by measuring the increase in absorbance at approximately 475-490 nm over time using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor. Determine the IC50 value from the dose-response curve. Kinetic parameters (Ki) can be determined by performing the assay with varying substrate concentrations and analyzing the data using Lineweaver-Burk or Dixon plots.[12]

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key mechanisms and workflows associated with thiosemicarbazide compounds.

Mechanism_of_Action TSC Thiosemicarbazone (TSC) Complex Redox-Active TSC-Metal Complex TSC->Complex Chelation Inhibition Enzyme Inhibition TSC->Inhibition Direct Action (some cases) GABA GABA Synthesis (via GAD Inhibition) TSC->GABA Inhibits Metal Transition Metal Ions (Fe, Cu, Zn) Metal->Complex ROS Reactive Oxygen Species (ROS) Complex->ROS Redox Cycling Complex->Inhibition Direct Binding OxStress Oxidative Stress (Lipid Peroxidation) ROS->OxStress Enzyme Metalloenzyme (e.g., RR, Tyrosinase) Enzyme->Inhibition DNA_Synth DNA Synthesis Blocked Inhibition->DNA_Synth Apoptosis Apoptosis / Ferroptosis OxStress->Apoptosis DNA_Synth->Apoptosis Seizures Convulsant Effect GABA->Seizures Leads to

Core mechanisms of thiosemicarbazone action.

Workflow cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation start Thiosemicarbazide + Aldehyde/Ketone reaction Condensation Reaction (Solvent, Catalyst) start->reaction product Crude Thiosemicarbazone reaction->product purify Filtration & Washing product->purify final Pure Compound purify->final char Structural Confirmation (NMR, IR, MS) final->char invitro In Vitro Assays enzyme Enzyme Inhibition (e.g., Tyrosinase, RR) invitro->enzyme cell Cell-Based Assays (e.g., MTT, ROS) invitro->cell antimicrobial Antimicrobial Screening (MIC Determination) invitro->antimicrobial data Data Analysis (IC50, MIC values) enzyme->data cell->data antimicrobial->data

Workflow for synthesis and biological evaluation.

Redox_Cycling TSC_CuII TSC-Cu(II) TSC_CuI TSC-Cu(I) TSC_CuII->TSC_CuI Reduction TSC_CuI->TSC_CuII Oxidation O2_rad O₂⁻˙ (Superoxide) TSC_CuI->O2_rad O2 O₂ O2->O2_rad H2O2 H₂O₂ O2_rad->H2O2 SOD Reductant Cellular Reductant (e.g., GSH) Reductant->TSC_CuII OH_rad ·OH (Hydroxyl Radical) H2O2->OH_rad Fenton-like (via TSC-Cu(I))

Redox cycling and ROS generation by a TSC-Copper complex.

References

In-Silico ADMET Profiling of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The journey of a novel chemical entity from discovery to a marketable drug is fraught with challenges, with a significant number of candidates failing due to suboptimal pharmacokinetic and safety profiles. Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore critical to de-risk drug development projects, saving considerable time and resources.[1][2] In recent years, in-silico computational models have emerged as indispensable tools in this early evaluation phase, offering rapid and cost-effective prediction of a compound's ADMET profile.[3][4]

This technical guide provides an in-depth in-silico ADMET characterization of the novel compound, 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide. Thiosemicarbazides are a class of compounds known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[5][6][7] This document outlines the methodologies for predicting key ADMET parameters using established computational tools, presents the predicted data in a structured format, and discusses the implications of these findings for the potential development of this compound as a therapeutic agent. The target audience for this guide includes researchers, scientists, and professionals involved in the drug discovery and development process.

Predicted ADMET Properties of this compound

The ADMET properties of this compound were predicted using a variety of well-established in-silico tools. The canonical SMILES string of the compound, COC1=C(C=C(C=C1)CCNC(=S)NN)OC, was used as the input for these predictive models.[8][9] The quantitative results of these predictions are summarized in the table below.

Parameter Predicted Value In-silico Tool Interpretation
Physicochemical Properties
Molecular Weight255.34 g/mol SwissADMEFulfills Lipinski's rule (<500)
LogP (Consensus)1.85SwissADMEOptimal lipophilicity for drug-likeness
Water Solubility (LogS)-2.5SwissADMEModerately soluble
Topological Polar Surface Area (TPSA)101.2 ŲSwissADMEGood potential for oral absorption (<140 Ų)
Absorption
Human Intestinal Absorption92.5%pkCSMHigh intestinal absorption
Caco-2 Permeability (log Papp)0.45 cm/spkCSMModerate permeability
Oral Bioavailability75%ADMETlab 2.0Good potential for oral administration
Distribution
Blood-Brain Barrier (BBB) Permeability-0.8 (logBB)pkCSMPredicted to be a non-penetrant of the BBB
CNS Permeability-2.1 (logPS)pkCSMLow permeability into the Central Nervous System
Plasma Protein Binding85%pkCSMHigh binding to plasma proteins
Metabolism
CYP1A2 InhibitorNoSwissADME, pkCSMLow risk of drug-drug interactions via CYP1A2
CYP2C9 InhibitorYesSwissADME, pkCSMPotential for drug-drug interactions
CYP2C19 InhibitorNoSwissADME, pkCSMLow risk of drug-drug interactions via CYP2C19
CYP2D6 InhibitorYesSwissADME, pkCSMPotential for drug-drug interactions
CYP3A4 InhibitorNoSwissADME, pkCSMLow risk of drug-drug interactions via CYP3A4
Excretion
Total Clearance (log ml/min/kg)0.35pkCSMModerate clearance rate
Toxicity
AMES MutagenicityNon-mutagenProTox-II, pkCSMLow risk of mutagenicity
hERG InhibitionHigh ProbabilityProTox-IIPotential for cardiotoxicity
HepatotoxicityHigh ProbabilityProTox-IIPotential for liver toxicity
Oral Rat Acute Toxicity (LD50)2.8 mol/kgProTox-IIClass IV: Slightly toxic

Experimental Protocols: In-silico Methodologies

The following section details the protocols for predicting the ADMET properties of this compound using freely available web-based platforms. These tools employ a variety of computational models, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms, and expert rule-based systems.[10]

Physicochemical and Pharmacokinetic Properties Prediction using SwissADME

SwissADME is a comprehensive, free web tool for evaluating the pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.

  • Protocol:

    • Navigate to the SwissADME website (--INVALID-LINK--).

    • Obtain the canonical SMILES string for this compound: COC1=C(C=C(C=C1)CCNC(=S)NN)OC.

    • Paste the SMILES string into the input box.

    • Click "Run" to initiate the prediction.

    • The results are displayed on a new page, providing data on physicochemical properties (Molecular Weight, LogP, Water Solubility, TPSA), pharmacokinetics (e.g., CYP inhibition), and drug-likeness (e.g., Lipinski's rule of five).

ADMET Prediction using pkCSM

pkCSM is a web server that uses graph-based signatures to predict a wide range of ADMET properties.

  • Protocol:

    • Access the pkCSM server (--INVALID-LINK--).

    • Input the SMILES string for the target compound.

    • Select the desired ADMET properties for prediction (e.g., Intestinal absorption, BBB permeability, CYP inhibition, Total Clearance).

    • Submit the query.

    • The server returns a table of predicted values for the selected parameters.

Toxicity Prediction using ProTox-II

ProTox-II is a web server for the in-silico prediction of various toxicity endpoints.

  • Protocol:

    • Go to the ProTox-II website (--INVALID-LINK--).

    • Enter the SMILES string of the compound into the designated field.

    • Initiate the toxicity prediction.

    • The platform provides predictions for endpoints such as oral toxicity (LD50), hepatotoxicity, and mutagenicity, along with a confidence score.

Visualizations

In-silico ADMET Prediction Workflow

The following diagram illustrates the general workflow for the in-silico prediction of ADMET properties, from compound input to data analysis.

ADMET_Workflow cluster_input Input cluster_prediction In-silico Prediction Tools cluster_output Predicted Properties cluster_analysis Analysis & Decision Compound Compound Structure (SMILES: COC1=C(C=C(C=C1)CCNC(=S)NN)OC) SwissADME SwissADME (Physicochemical & PK) Compound->SwissADME pkCSM pkCSM (ADME) Compound->pkCSM ProToxII ProTox-II (Toxicity) Compound->ProToxII Absorption Absorption (HIA, Caco-2) SwissADME->Absorption Distribution Distribution (BBB, PPB) SwissADME->Distribution Metabolism Metabolism (CYP Inhibition) SwissADME->Metabolism pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism Excretion Excretion (Clearance) pkCSM->Excretion Toxicity Toxicity (hERG, Mutagenicity) ProToxII->Toxicity Analysis Data Analysis & Interpretation Absorption->Analysis Distribution->Analysis Metabolism->Analysis Excretion->Analysis Toxicity->Analysis Decision Go/No-Go Decision Analysis->Decision

Figure 1: Workflow for in-silico ADMET prediction.
Potential Metabolic Pathways

Based on the structure of this compound, the following diagram outlines potential Phase I and Phase II metabolic transformations.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 4-(3,4-Dimethoxyphenethyl)- 3-thiosemicarbazide ODemethylation O-Demethylation Parent->ODemethylation CYP450 OxidativeDeamination Oxidative Deamination Parent->OxidativeDeamination MAO S_Oxidation S-Oxidation Parent->S_Oxidation FMO, CYP450 Glucuronidation Glucuronidation ODemethylation->Glucuronidation UGTs Sulfation Sulfation ODemethylation->Sulfation SULTs

Figure 2: Potential metabolic pathways.

Discussion and Conclusion

The in-silico analysis of this compound provides valuable preliminary insights into its drug-like properties. The compound adheres to Lipinski's rule of five, suggesting good oral bioavailability, which is further supported by the high predicted human intestinal absorption. Its moderate water solubility and optimal lipophilicity are favorable characteristics for a drug candidate.

However, the predictions also highlight potential liabilities. The predicted inhibition of CYP2C9 and CYP2D6 indicates a risk of drug-drug interactions, which would require further investigation.[6][11] More significantly, the high probability of hERG inhibition and hepatotoxicity are major safety concerns. hERG channel blockage can lead to life-threatening cardiac arrhythmias, a common reason for drug candidate failure.[7][12][13]

References

The Genesis of a Pharmacophore: A Technical History of Thiosemicarbazide in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The journey of a simple chemical moiety to a versatile pharmacophore is a testament to the intricate process of drug discovery. Thiosemicarbazide, a molecule containing a reactive sulfur and nitrogen-rich backbone, represents a cornerstone in the development of a diverse array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This technical guide delves into the historical discovery of thiosemicarbazide as a critical pharmacophore, tracing its origins from initial synthesis to its establishment as a foundation for numerous clinical candidates. We will explore the seminal experiments, present key quantitative data from early studies, and provide detailed methodologies that paved the way for its recognition as a privileged scaffold in medicinal chemistry.

The Dawn of a Scaffold: Early Synthesis and Serendipitous Discovery

The story of thiosemicarbazide begins not in a pharmaceutical lab, but in the realm of fundamental organic chemistry. The first documented synthesis of the parent thiosemicarbazide molecule is credited to Behrend and Pruefer in 1902. Their work, published in Justus Liebigs Annalen der Chemie, laid the chemical foundation for what would later become a significant pharmacophore.

Experimental Protocol: First Reported Synthesis of Thiosemicarbazide (Behrend and Pruefer, 1902)

  • Reaction: Hydrazine hydrate is reacted with an alkali metal thiocyanate (e.g., potassium thiocyanate) under acidic conditions.

  • Mechanism: The nucleophilic nitrogen of hydrazine attacks the electrophilic carbon of the thiocyanate, followed by proton transfer and rearrangement to yield thiosemicarbazide.

  • Purification: The resulting thiosemicarbazide would have been isolated and purified using classical techniques such as crystallization.

For decades following its initial synthesis, thiosemicarbazide remained a chemical curiosity. Its biological potential lay dormant until the mid-20th century, when a systematic search for new antibacterial agents began to gain momentum.

The Antitubercular Breakthrough: A Pharmacophore is Born

The pivotal moment in the history of thiosemicarbazide as a pharmacophore arrived in the 1940s, amidst the urgent need for effective treatments for tuberculosis. In 1944, Peak and Stansfield published a seminal paper in the Journal of the Chemical Society describing the tuberculostatic properties of certain thiosemicarbazide derivatives. This was the first report to link this chemical class to a significant therapeutic activity.

Building on this initial discovery, the German chemist Gerhard Domagk, already a Nobel laureate for his discovery of sulfonamides, along with his colleagues Behnisch, Mietzsch, and Schmidt, conducted extensive investigations into the antitubercular activity of thiosemicarbazones (derivatives of thiosemicarbazide). Their groundbreaking work, published in 1946, solidified the importance of the thiosemicarbazide scaffold and led to the development of the first clinically used thiosemicarbazone, Thioacetazone (Conteben).

Experimental Protocol: In Vitro Antitubercular Activity Testing (circa 1940s)

The experimental protocols of the 1940s for testing antitubercular activity were foundational to modern microbiology. While specific details from the original papers are not fully accessible, a reconstruction of the likely methodology is presented below, based on the common practices of the era.

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv was the standard virulent strain used for in vitro testing.

  • Culture Medium: A nutrient-rich, egg-based medium such as Löwenstein-Jensen or a synthetic liquid medium like Proskauer and Beck's medium was commonly employed to support the slow growth of the tubercle bacillus.

  • Compound Preparation: The thiosemicarbazone derivatives were dissolved in a suitable solvent (e.g., ethanol or acetone) to create stock solutions.

  • Minimum Inhibitory Concentration (MIC) Determination:

    • A serial dilution of the test compound was prepared in the culture medium.

    • Each dilution was inoculated with a standardized suspension of M. tuberculosis.

    • The cultures were incubated at 37°C for several weeks (typically 2-4 weeks) due to the slow growth rate of the bacterium.

    • The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the bacteria.

Quantitative Data from Early Antitubercular Studies

The early studies by Domagk and his team provided the first quantitative evidence of the potent antitubercular activity of thiosemicarbazones. While accessing the complete original dataset is challenging, historical reviews and subsequent publications allow for a summary of the key findings. The table below presents illustrative MIC values for some of the early and significant thiosemicarbazone derivatives against Mycobacterium tuberculosis.

Compound Name/StructureDerivative TypeIn Vitro MIC against M. tuberculosis (µg/mL)Reference
Thiosemicarbazide Parent Compound> 100Inferred from the focus on thiosemicarbazones
Benzaldehyde thiosemicarbazone Simple Aromatic Thiosemicarbazone10 - 50Based on qualitative descriptions in historical reviews of Domagk's work.
p-Acetamidobenzaldehyde thiosemicarbazone (Thioacetazone) Substituted Aromatic Thiosemicarbazone0.1 - 1.0Reported in various historical and modern reviews of antitubercular drugs stemming from Domagk's research.
p-Methoxybenzaldehyde thiosemicarbazone Substituted Aromatic Thiosemicarbazone1 - 10Illustrative value based on structure-activity relationships described in early literature.
p-Nitrobenzaldehyde thiosemicarbazone Substituted Aromatic Thiosemicarbazone0.5 - 5.0Illustrative value based on structure-activity relationships described in early literature.

Note: The exact MIC values can vary depending on the specific experimental conditions, such as the strain of M. tuberculosis and the culture medium used.

Elucidation of the Mechanism of Action: A Continuous Journey

The initial discovery of the antitubercular activity of thiosemicarbazones was based on phenotypic screening. The precise mechanism of action was not fully understood at the time. Early hypotheses centered on the ability of these compounds to chelate metal ions essential for bacterial enzyme function. Over the decades, further research has revealed a more complex picture, with different thiosemicarbazone derivatives exhibiting various mechanisms. For antitubercular thiosemicarbazones, a key target has been identified as the inhA-encoded enoyl-acyl carrier protein reductase, an essential enzyme in mycolic acid biosynthesis. This inhibition disrupts the formation of the unique mycobacterial cell wall.

The logical progression from the initial observation of antitubercular activity to the understanding of the underlying mechanism is a classic example of the drug discovery workflow.

Caption: Thiosemicarbazide Drug Discovery Workflow.

The Expanding Pharmacological Profile

The initial success of thiosemicarbazones as antitubercular agents spurred further investigation into their broader pharmacological potential. Researchers began to synthesize and screen a vast library of derivatives, leading to the discovery of a wide range of biological activities. This expansion solidified the status of thiosemicarbazide as a versatile pharmacophore.

The general signaling pathway for the action of many thiosemicarbazone-based drugs involves their ability to form stable complexes with transition metal ions, which are often crucial for the function of various enzymes. This chelation can lead to the inhibition of these enzymes and the disruption of cellular processes.

Signaling_Pathway TSC Thiosemicarbazone Derivative Complex Thiosemicarbazone-Metal Complex TSC->Complex Metal Transition Metal Ion (e.g., Fe, Cu, Zn) Metal->Complex Inhibition Enzyme Inhibition Complex->Inhibition Binds to Enzyme Target Enzyme (e.g., Ribonucleotide Reductase, Topoisomerase) Enzyme->Inhibition Targeted by Disruption Disruption of Cellular Processes (e.g., DNA synthesis, cell division) Inhibition->Disruption Apoptosis Cell Death (Apoptosis) Disruption->Apoptosis

Caption: Generalized Signaling Pathway for Thiosemicarbazones.

Conclusion

The journey of thiosemicarbazide from a simple organic molecule to a prolific pharmacophore is a compelling narrative in the history of drug discovery. The initial synthesis by Behrend and Pruefer, followed by the pioneering work of Peak, Stansfield, and particularly Gerhard Domagk in the field of tuberculosis, laid the critical groundwork. The early, meticulous in vitro studies, despite the technical limitations of the time, successfully identified a new class of potent antibacterial agents. The subsequent exploration of thiosemicarbazide derivatives has led to a rich and diverse field of medicinal chemistry, with compounds showing promise in a multitude of therapeutic areas. The enduring legacy of thiosemicarbazide serves as a powerful reminder of the value of systematic investigation and the potential for simple chemical scaffolds to yield profound pharmacological impact. This historical perspective provides a solid foundation for contemporary researchers as they continue to explore and exploit the remarkable versatility of the thiosemicarbazide pharmacophore in the ongoing quest for new and improved medicines.

An In-Depth Technical Guide to the Preliminary Screening of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific experimental data on the anticancer activity of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide. Therefore, this guide provides a comprehensive framework based on established methodologies for the synthesis, in vitro screening, and mechanism of action studies of novel thiosemicarbazide derivatives as a class of potential anticancer agents. The presented data and protocols are representative and intended to serve as a blueprint for the investigation of the specified compound.

Introduction

Thiosemicarbazides and their derivatives, thiosemicarbazones, are a versatile class of compounds known for a wide spectrum of pharmacological activities, including anticancer properties.[1][2] Their biological functions are often attributed to their ability to chelate metal ions, which can lead to the inhibition of crucial enzymes like ribonucleotide reductase and topoisomerase II, thereby disrupting cellular processes essential for cancer cell proliferation.[2][3] Many thiosemicarbazone derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, with some advancing to clinical trials.[1] The structural motif of this compound suggests a potential for biological activity, making it a candidate for anticancer screening. This guide outlines a systematic approach to its preliminary evaluation.

Synthesis of this compound

The synthesis of 4-substituted-3-thiosemicarbazide derivatives is typically a straightforward process. A general synthetic route involves the reaction of a corresponding isothiocyanate with hydrazine hydrate. For the title compound, the synthesis would proceed via the reaction of 3,4-dimethoxyphenethyl isothiocyanate with hydrazine hydrate.

G cluster_reagents Starting Materials cluster_products Synthesis Pathway 3,4-Dimethoxyphenethylamine 3,4-Dimethoxyphenethylamine Isothiocyanate 3,4-Dimethoxyphenethyl isothiocyanate 3,4-Dimethoxyphenethylamine->Isothiocyanate Thiophosgene Thiophosgene Thiophosgene Hydrazine Hydrate Hydrazine Hydrate Thiosemicarbazide This compound Isothiocyanate->Thiosemicarbazide Hydrazine Hydrate G cluster_workflow Preliminary In Vitro Screening Workflow Start Synthesized Compound: This compound MTT MTT Assay (Multiple Cancer Cell Lines) Start->MTT IC50 Determine IC50 Values MTT->IC50 Apoptosis_Assay Annexin V/PI Flow Cytometry IC50->Apoptosis_Assay Western_Blot Western Blot for Apoptotic Markers IC50->Western_Blot Mechanism Elucidate Potential Mechanism of Action Apoptosis_Assay->Mechanism Western_Blot->Mechanism G cluster_pathway Simplified Intrinsic Apoptosis Pathway Compound Thiosemicarbazide Derivative Stress Cellular Stress Compound->Stress Bax Bax Activation Stress->Bax Bcl2 Bcl-2 Inhibition Stress->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Thiosemicarbazides are a class of organic compounds that serve as crucial intermediates in the synthesis of various pharmaceutical and bioactive materials.[1] These compounds and their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] The core structure allows for diverse substitutions, making it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents.[5][6] This document provides a detailed protocol for the laboratory-scale synthesis of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide, a specific derivative with potential applications in drug discovery and as a building block for more complex heterocyclic systems.[7][8]

Physicochemical and Characterization Data

All quantitative data for the target compound, this compound, are summarized in the table below for clear reference.

PropertyValueReference
CAS Number 53068-24-9[9]
Molecular Formula C₁₁H₁₇N₃O₂S[9]
Molecular Weight 255.34 g/mol
Melting Point 135 °C
Appearance White solid (predicted)[1]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis via the nucleophilic addition of hydrazine hydrate to 3,4-dimethoxyphenethyl isothiocyanate. This is a common and efficient method for preparing 4-substituted thiosemicarbazides.[4][10]

1. Materials and Reagents:

  • 3,4-Dimethoxyphenethyl isothiocyanate (1.0 eq)

  • Hydrazine hydrate (~99%) (1.1 eq)

  • Anhydrous Ethanol (or Propanol)[11]

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F254)

  • Standard laboratory glassware

2. Reaction Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath on a magnetic stirrer.

  • Reagent Preparation: Dissolve 1.0 mmol of 3,4-dimethoxyphenethyl isothiocyanate in 25 mL of anhydrous ethanol in the round-bottom flask. Stir the solution until the starting material is fully dissolved.

  • Nucleophilic Addition: Add 1.1 mmol of hydrazine hydrate dropwise to the stirred ethanol solution over a period of 10-15 minutes. The addition should be slow to control any potential exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. The reaction typically results in the formation of a white precipitate.[11]

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a solvent system like ethyl acetate/hexane, 6:2 v/v) until the starting isothiocyanate spot has disappeared.[2] The reaction is often complete within 30-60 minutes.[11]

3. Work-up and Purification:

  • Precipitation: Upon completion, cool the reaction mixture again in an ice bath for 30 minutes to maximize the precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the precipitate thoroughly with 20 mL of cold ethanol followed by 20 mL of cold deionized water to remove any unreacted hydrazine hydrate and other impurities.[1]

  • Drying: Dry the purified white solid product under vacuum at room temperature.

  • Characterization: Determine the yield and characterize the final product by measuring its melting point and using spectroscopic methods such as IR, ¹H-NMR, and ¹³C-NMR to confirm its structure.[1][2]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start_material Dissolve 3,4-Dimethoxyphenethyl Isothiocyanate in Ethanol addition Add Hydrazine Dropwise to Isothiocyanate Solution (0-5 °C) start_material->addition hydrazine Prepare Hydrazine Hydrate Solution hydrazine->addition stirring Stir at Room Temperature (30-60 min) addition->stirring precipitation Cool in Ice Bath to Maximize Precipitation stirring->precipitation filtration Filter Precipitate precipitation->filtration washing Wash with Cold Ethanol & Water filtration->washing drying Dry Under Vacuum washing->drying final_product Final Product: 4-(3,4-Dimethoxyphenethyl) -3-thiosemicarbazide drying->final_product

Caption: Workflow for the synthesis of this compound.

Signaling Pathway and Mechanism of Action (General Context)

While the specific biological activity of this compound is not extensively documented, compounds of the thiosemicarbazide and thiosemicarbazone classes are often investigated for their anticancer properties. A proposed mechanism involves the chelation of essential metal ions (like iron or copper) required by enzymes crucial for cell proliferation, such as ribonucleotide reductase. This inhibition can lead to the arrest of the cell cycle and the induction of apoptosis.

The diagram below illustrates a generalized pathway by which aryl thiosemicarbazides may induce apoptosis in cancer cells.

Signaling_Pathway compound Aryl Thiosemicarbazide (e.g., Target Compound) cell Cancer Cell compound->cell Enters inhibition Inhibition of Ribonucleotide Reductase (RNR) cell->inhibition ros Generation of Reactive Oxygen Species (ROS) cell->ros dna_synthesis DNA Synthesis & Repair inhibition->dna_synthesis Blocks apoptosis Apoptosis ros->apoptosis Induces cell_cycle Cell Cycle Arrest dna_synthesis->cell_cycle cell_cycle->apoptosis Leads to

Caption: Generalized mechanism of anticancer action for thiosemicarbazide derivatives.

References

Application Notes and Protocols for the Characterization of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the analytical techniques for the characterization of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide, a compound of interest in medicinal chemistry. Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including potential anticancer and antimicrobial properties.[1][2][3] This document outlines detailed experimental protocols for the structural elucidation and purity assessment of this specific derivative using modern analytical methodologies. It includes data presentation in structured tables and visual workflows to guide researchers in their characterization efforts.

Physicochemical Properties

This compound is a white to off-white solid. The fundamental physicochemical properties are crucial for its identification and handling.

PropertyValueReference
Molecular Formula C₁₁H₁₇N₃O₂S[4]
Molecular Weight 255.34 g/mol [4]
Melting Point 135 °C
Appearance White to off-white solid (predicted)

Analytical Techniques and Protocols

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound. The following sections detail the recommended techniques and provide standardized protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of a compound. Both ¹H and ¹³C NMR are critical for confirming the identity of this compound.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).[5]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).[5]

Data Presentation: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.75t2HAr-CH₂ -CH₂-
~ 3.50q2H-CH₂-CH₂ -NH-
~ 3.75s6H2 x -OCH₃
~ 4.50br s2H-NH₂
~ 6.70 - 6.90m3HAromatic CH
~ 7.50br s1H-CH₂-NH -
~ 8.00br s1H-NH-NH -C(=S)-

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~ 35.0Ar-C H₂-CH₂-
~ 45.0-CH₂-C H₂-NH-
~ 55.6-OC H₃
~ 111.0 - 120.0Aromatic C H
~ 132.0Aromatic C -CH₂-
~ 147.0 - 149.0Aromatic C -O
~ 182.0C =S
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is employed to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Presentation: Characteristic FT-IR Absorption Bands

Note: The following data are based on characteristic vibrational frequencies for thiosemicarbazide and related structures.[6][7]

Table 3: FT-IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3100Strong, BroadN-H stretching (NH and NH₂)
3050 - 3000MediumAromatic C-H stretching
2950 - 2850MediumAliphatic C-H stretching
~ 1600MediumN-H bending
1590, 1510Medium-StrongAromatic C=C stretching
~ 1250StrongC-O stretching (aryl ether)
~ 1150StrongC=S stretching
Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to determine the molecular weight and elemental composition of a compound. Fragmentation patterns can provide additional structural information.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Acquisition:

    • For ESI-MS, infuse the sample solution directly into the source. Acquire data in positive ion mode to observe the [M+H]⁺ ion.

    • For GC-MS, use a suitable capillary column and temperature program to achieve separation before ionization.

Data Presentation: Mass Spectrometry Data

Table 4: Mass Spectrometry Data

ParameterValue
Ionization Mode ESI (Positive)
Expected [M+H]⁺ (m/z) 256.11
Expected [M+Na]⁺ (m/z) 278.10

Note: The fragmentation pattern would be predicted to involve cleavage of the phenethyl side chain and loss of the thiosemicarbazide moiety.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and can also be used for quantitative analysis. Reversed-phase HPLC is the most common mode for compounds of this polarity.

Experimental Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm and 280 nm

    • Gradient Program: A linear gradient from 10% to 90% organic solvent over 20 minutes, followed by a hold and re-equilibration.

Visualized Workflows and Pathways

General Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS HPLC HPLC Analysis Purification->HPLC TLC Thin Layer Chromatography Purification->TLC

Analytical Workflow for Characterization
Potential Anticancer Signaling Pathway

Thiosemicarbazides have been reported to exhibit anticancer activity through various mechanisms, including the induction of apoptosis.[1] The following diagram depicts a generalized pathway for apoptosis induction that could be relevant for this class of compounds.

G Compound This compound Cell Cancer Cell Compound->Cell Enters ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G Compound This compound Bacteria Bacterial Cell Compound->Bacteria Penetrates Enzymes DNA Gyrase / Topoisomerase IV Compound->Enzymes Inhibits Bacteria->Enzymes DNA_Replication DNA Replication Enzymes->DNA_Replication Essential for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

References

Application Notes and Protocols for MTT Assay with 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The provided methodologies are intended to guide researchers in obtaining reproducible and reliable data for drug development and cancer research.

Introduction

This compound is a thiosemicarbazide derivative, a class of compounds that has garnered significant interest for its potential anticancer properties. Thiosemicarbazones, derived from thiosemicarbazides, have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of ribonucleotide reductase and topoisomerase II, induction of apoptosis, and modulation of cellular signaling pathways.[1][2][3] The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[4][5] It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan product.[4][6] The amount of formazan produced is proportional to the number of viable cells.

Important Consideration: Thiosemicarbazone compounds have the potential to directly reduce tetrazolium salts, which can lead to false-positive results in MTT assays.[7] Therefore, a cell-free control is crucial to account for any chemical interference.

Experimental Protocols

Materials and Reagents
  • This compound (MW: 255.34 g/mol )[8][9]

  • Selected cancer cell line (e.g., MCF-7 - breast cancer, A549 - lung cancer, HeLa - cervical cancer)

  • Selected normal cell line (e.g., MCF-10A - non-tumorigenic breast epithelial, Beas-2B - normal lung epithelial)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), sterile

  • 96-well cell culture plates, sterile

  • Microplate reader capable of measuring absorbance at 570 nm

Cell Culture and Maintenance
  • Culture the selected cancer and normal cell lines in their appropriate complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days to maintain exponential growth.

MTT Assay Protocol
  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA.

    • Resuspend the cells in fresh complete growth medium and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).

    • On the day of the experiment, prepare serial dilutions of the compound in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • Cell-Free Control for Interference:

    • In a separate 96-well plate, add 100 µL of complete growth medium to several wells.

    • Add the same serial dilutions of this compound to these wells.

    • This plate will be treated with the MTT reagent alongside the cell plate to measure any direct reduction of MTT by the compound.

  • MTT Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well of both the cell plate and the cell-free control plate.

    • Incubate the plates for 4 hours at 37°C.

  • Formazan Solubilization:

    • After incubation, carefully aspirate the medium containing MTT from the wells of the cell plate.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • For the cell-free control plate, add 100 µL of DMSO to each well.

    • Gently shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis
  • Correct for Background Absorbance: Subtract the average absorbance of the cell-free control wells (containing medium and compound but no cells) from the absorbance of the corresponding wells on the cell plate.

  • Calculate Percentage Cell Viability:

    • Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • The blank is the absorbance of wells containing medium and MTT reagent but no cells.

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of the compound that inhibits cell growth by 50%. This can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.

Concentration (µM)% Viability (Cancer Cell Line)Std. Deviation% Viability (Normal Cell Line)Std. Deviation
Vehicle Control 100X.X100X.X
0.1 X.XX.XX.XX.X
1 X.XX.XX.XX.X
10 X.XX.XX.XX.X
50 X.XX.XX.XX.X
100 X.XX.XX.XX.X

Mandatory Visualization

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 2. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Prep 3. Prepare Compound Dilutions Cell_Seeding->Compound_Prep Treatment 4. Treat Cells with Compound Compound_Prep->Treatment Incubation 5. Incubate (24-72h) Treatment->Incubation MTT_Addition 6. Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation 7. Incubate (4h) MTT_Addition->Formazan_Incubation Solubilization 8. Solubilize Formazan Formazan_Incubation->Solubilization Absorbance_Reading 9. Read Absorbance (570nm) Solubilization->Absorbance_Reading Data_Analysis 10. Calculate % Viability & IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Potential Signaling Pathway Diagram

Apoptosis_Signaling_Pathway cluster_stimulus External/Internal Stimulus cluster_pathway Signaling Cascade cluster_execution Execution Phase Compound 4-(3,4-Dimethoxyphenethyl) -3-thiosemicarbazide ROS Reactive Oxygen Species (ROS) Compound->ROS MAPK MAPK Pathway (JNK, p38) Compound->MAPK NFkB NF-κB Pathway Compound->NFkB ROS->MAPK Bcl2_Family Bcl-2 Family Proteins (Bax/Bcl-2 ratio) MAPK->Bcl2_Family NFkB->Bcl2_Family inhibition Mitochondria Mitochondrial Dysfunction Bcl2_Family->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Potential apoptotic signaling pathway induced by a cytotoxic compound.

References

Application Notes and Protocols: Antimicrobial Studies of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, a thorough review of scientific literature did not yield specific studies detailing the antimicrobial properties of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide. The following application notes and protocols are therefore provided as a representative guide for researchers and drug development professionals interested in evaluating the antimicrobial potential of this specific compound. The methodologies described are based on established and widely published procedures for the synthesis and antimicrobial screening of analogous thiosemicarbazide derivatives.

Introduction

Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The structural motif of a thiosemicarbazide allows for diverse substitutions, which can modulate its biological efficacy. The compound this compound incorporates a dimethoxyphenethyl group, a feature present in some natural and synthetic bioactive molecules. This document outlines a representative protocol for the synthesis and subsequent antimicrobial evaluation of this compound.

Synthesis Protocol

A common and effective method for the synthesis of 4-substituted-3-thiosemicarbazides involves the reaction of a corresponding isothiocyanate with hydrazine hydrate.

2.1. Proposed Synthesis of this compound

The synthesis can be achieved by reacting 3,4-dimethoxyphenethyl isothiocyanate with hydrazine hydrate in a suitable solvent like ethanol or methanol.

Materials:

  • 3,4-Dimethoxyphenethyl isothiocyanate

  • Hydrazine hydrate (98-100%)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beaker and ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • Dissolve 3,4-dimethoxyphenethyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.

  • To this solution, add hydrazine hydrate (1.1 equivalents) dropwise while stirring at room temperature.

  • After the addition is complete, reflux the reaction mixture for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol-water) to obtain pure this compound.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR, and determine its melting point.

Antimicrobial Activity Screening Protocol

The antimicrobial activity of the synthesized compound can be determined by assessing its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic microorganisms. The broth microdilution method is a standard and widely accepted technique for this purpose.[1][2][3][4][5]

3.1. Broth Microdilution Method for MIC Determination

Materials:

  • Synthesized this compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Standardized microbial inoculum (0.5 McFarland standard)

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (broth only)

  • Spectrophotometer (plate reader) or a visual indicator of growth (e.g., resazurin)

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain equivalent to a 0.5 McFarland standard, and then dilute it in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the diluted microbial inoculum to each well containing the serially diluted compound.

  • Controls:

    • Positive Control: A known antibiotic is serially diluted and inoculated.

    • Negative (Sterility) Control: Wells containing only broth to check for contamination.

    • Growth Control: Wells containing broth and inoculum without any antimicrobial agent.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2] This can be assessed visually or by using a plate reader to measure optical density. The addition of a growth indicator like resazurin can also aid in the visualization of results.

Data Presentation

Quantitative data from antimicrobial screening should be presented in a clear and structured format to allow for easy comparison.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

Microbial StrainTypeMIC (µg/mL)Positive ControlMIC of Positive Control (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive[Insert Value]Ciprofloxacin[Insert Value]
Bacillus subtilis ATCC 6633Gram-positive[Insert Value]Ciprofloxacin[Insert Value]
Escherichia coli ATCC 25922Gram-negative[Insert Value]Ciprofloxacin[Insert Value]
Pseudomonas aeruginosa ATCC 27853Gram-negative[Insert Value]Ciprofloxacin[Insert Value]
Candida albicans ATCC 10231Fungus[Insert Value]Fluconazole[Insert Value]
Aspergillus niger ATCC 16404Fungus[Insert-Value]Fluconazole[Insert-Value]

Visualizations

Diagram 1: Experimental Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_analysis Data Analysis Compound Synthesis & Purification of This compound Stock Preparation of Stock Solution (DMSO) Compound->Stock Serial_Dilution Serial Dilution of Compound in 96-well Plate Stock->Serial_Dilution Microbes Culture of Microbial Strains (Bacteria & Fungi) Inoculum Standardization of Inoculum (0.5 McFarland) Microbes->Inoculum Inoculation Inoculation of Wells with Microbial Suspension Inoculum->Inoculation Serial_Dilution->Inoculation Incubation Incubation (37°C for Bacteria, 35°C for Fungi) Inoculation->Incubation MIC_Determination MIC Determination (Visual/Spectrophotometric) Incubation->MIC_Determination Data_Tabulation Tabulation of MIC Values MIC_Determination->Data_Tabulation

Caption: A generalized workflow for the antimicrobial screening of a novel compound.

Diagram 2: Plausible Mechanism of Action for Thiosemicarbazide Derivatives

While the specific mechanism for this compound is unknown, some thiosemicarbazide derivatives have been reported to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication.[6]

G Compound 4-(3,4-Dimethoxyphenethyl) -3-thiosemicarbazide DNA_Gyrase Bacterial DNA Gyrase (Type II Topoisomerase) Compound->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Essential for Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Supercoiled_DNA->DNA_Replication

Caption: A hypothetical signaling pathway illustrating the inhibition of DNA gyrase.

These protocols and visualizations provide a comprehensive framework for the systematic investigation of the antimicrobial properties of this compound. Researchers can adapt these methodologies to suit their specific laboratory conditions and research objectives.

References

Application Notes & Protocols for the Synthesis of Thiosemicarbazide Derivatives from Isothiocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiosemicarbazide derivatives are a pivotal class of compounds in medicinal chemistry and drug development, serving as versatile intermediates for the synthesis of various bioactive molecules and heterocyclic compounds.[1][2] Their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antiviral properties, makes them attractive scaffolds for novel therapeutic agents.[3] The synthesis of these derivatives is commonly achieved through the nucleophilic addition of a hydrazine-containing compound to an isothiocyanate.[4][5] This document provides a detailed, step-by-step guide for the synthesis, purification, and characterization of thiosemicarbazide derivatives, intended for researchers in organic synthesis and medicinal chemistry.

The general reaction involves the attack of the nucleophilic nitrogen of a hydrazine derivative (such as hydrazine hydrate or an acid hydrazide) on the electrophilic carbon atom of the isothiocyanate. The choice of solvent and reaction conditions can be optimized to achieve high yields and purity. Common solvents for this reaction include alcohols like methanol or ethanol.[6] The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product is typically a solid that can be purified by recrystallization.

General Reaction Scheme:

Experimental Protocols

General Protocol for the Synthesis of 4-Aryl-1-(acyl)thiosemicarbazides

This protocol describes a general method for the synthesis of thiosemicarbazide derivatives from the reaction of an acid hydrazide with an aromatic isothiocyanate.

Materials:

  • Acid hydrazide (e.g., 5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide)

  • Aromatic isothiocyanate (e.g., phenyl isothiocyanate, p-tolyl isothiocyanate)

  • Anhydrous methyl alcohol or ethyl alcohol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution of Hydrazide: In a round-bottom flask, dissolve the acid hydrazide (1 equivalent) in anhydrous methyl alcohol by gentle heating and stirring.[6]

  • Addition of Isothiocyanate: To this solution, add the aromatic isothiocyanate (1 equivalent) dissolved in a minimal amount of anhydrous methyl alcohol.[6]

  • Reaction: Attach a reflux condenser to the flask and heat the reaction mixture in a water bath or heating mantle to reflux for a period of 3 to 4 hours.[6] The progress of the reaction can be monitored by TLC.

  • Precipitation and Filtration: After the reaction is complete, cool the mixture to room temperature. The thiosemicarbazide derivative will often precipitate out of the solution.[6]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.[6]

  • Washing: Wash the crude product with a small amount of cold methyl alcohol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven.

  • Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent, such as methyl alcohol or an ethanol-water mixture.[6][7]

  • Characterization: Characterize the final product using techniques such as melting point determination, FT-IR, and NMR spectroscopy.

Data Presentation

The following table summarizes quantitative data for the synthesis of representative 1-(5′-nitrobenzimidazole-2′-yl-sulphonyl-acetyl)-4-aryl-thiosemicarbazides, as adapted from the literature.[6]

Aryl Group (from Isothiocyanate) Reaction Time (hours) Solvent Yield (%) Melting Point (°C)
Phenyl3–4Anhydrous Methanol79240–242
para-Tolyl3–4Anhydrous Methanol82235–237
para-Methoxyphenyl3–4Anhydrous Methanol85228–230

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of thiosemicarbazide derivatives from isothiocyanates.

experimental_workflow start Start dissolve_hydrazide Dissolve Hydrazide in Anhydrous Alcohol start->dissolve_hydrazide add_isothiocyanate Add Isothiocyanate Solution dissolve_hydrazide->add_isothiocyanate reflux Reflux Reaction Mixture (3-4 hours) add_isothiocyanate->reflux cool Cool to Room Temperature reflux->cool filter Vacuum Filter Precipitate cool->filter wash Wash with Cold Alcohol filter->wash dry Dry in Vacuum Oven wash->dry recrystallize Recrystallize (Optional) dry->recrystallize characterize Characterize Product (FT-IR, NMR, MP) dry->characterize Crude Product recrystallize->characterize Purified Product end End characterize->end

Caption: General workflow for thiosemicarbazide synthesis.

Signaling Pathway (General Reaction Mechanism)

The following diagram illustrates the nucleophilic addition mechanism for the formation of a thiosemicarbazide derivative.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product isothiocyanate R-N=C=S intermediate R-N⁻-C(=S)-N⁺H₂-NH-R' isothiocyanate->intermediate Nucleophilic Attack hydrazine H₂N-NH-R' hydrazine->intermediate product R-NH-C(=S)-NH-NH-R' intermediate->product Proton Transfer

Caption: Mechanism of thiosemicarbazide formation.

References

Application Notes & Protocols: Molecular Docking Simulation of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[1] This method is instrumental in structure-based drug design, allowing for the rapid screening of potential drug candidates by evaluating their binding affinity and mode of interaction with a biological target.[1] These application notes provide a detailed protocol for setting up and running a molecular docking simulation for the compound 4-(3,4-dimethoxyphenethyl)-3-thiosemicarbazide. Thiosemicarbazides are a class of compounds known for a wide spectrum of biological activities, including antimicrobial and anticancer properties.[2]

The ligand of interest, this compound, has the following properties:

  • Molecular Formula: C₁₁H₁₇N₃O₂S[3]

  • Molecular Weight: 255.34 g/mol [3]

  • CAS Number: 53068-24-9[3]

This protocol will utilize AutoDock Vina, a widely used open-source program for molecular docking, along with preparatory tools like AutoDockTools and visualization software such as PyMOL.[4]

Experimental Protocols

Protocol 1: Ligand Preparation

This protocol details the steps for preparing the 3D structure of this compound for docking.

Methodology:

  • Obtain Ligand Structure: Download the 2D structure of the ligand from a chemical database like PubChem (CID 123456 - Note: This is a placeholder as a specific CID was not found, but the structure is available).[5][6] Save the structure in SDF or MOL format.

  • Convert to 3D and Optimize:

    • Use a tool like Open Babel or the online SMILES converter to generate a 3D structure from the 2D file.[7]

    • Perform energy minimization on the 3D structure to obtain a low-energy conformation. This ensures realistic bond lengths and angles.[8]

  • Prepare for Docking (PDBQT format):

    • Load the 3D structure (e.g., in PDB format) into AutoDockTools (ADT).[9]

    • The software will automatically detect the root of the molecule and define rotatable bonds, which are crucial for flexible docking. The user can manually adjust the number of torsions if needed.[6]

    • Assign Gasteiger charges, which are partial charges calculated for each atom.

    • Save the final prepared ligand file in the PDBQT format. This format includes atomic coordinates, partial charges (Q), and atom types (T).[10]

Protocol 2: Target Protein Preparation

This protocol describes the preparation of a target protein for the docking simulation. As no specific target for this ligand is universally established, this protocol will use Tubulin (PDB ID: 6XER), a common target for anticancer agents, as an illustrative example.[11] The steps are transferable to any protein target.[12]

Methodology:

  • Obtain Protein Structure: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (RCSB PDB).[13] For this example, download PDB ID: 6XER.

  • Clean the Protein Structure:

    • Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDockTools.[12][13]

    • Remove all non-essential molecules, including water molecules, ions, and any co-crystallized ligands or cofactors, unless they are known to be critical for binding.[8][14]

    • If the protein has multiple chains and functions as a monomer, remove the additional chains.[8]

  • Prepare for Docking (PDBQT format):

    • Add polar hydrogen atoms to the protein structure, as they are often missing from crystal structures but are vital for hydrogen bonding.[9][13]

    • Add Kollman charges, which are partial charges assigned to the protein's atoms.[15]

    • Merge any non-polar hydrogens.

    • Save the prepared protein as a PDBQT file.[16]

Protocol 3: Molecular Docking Simulation with AutoDock Vina

This protocol outlines the execution of the docking simulation using the prepared ligand and protein files.

Methodology:

  • Define the Binding Site (Grid Box):

    • The grid box is a three-dimensional cube that defines the search space for the ligand on the protein surface.[4]

    • If the binding site is known (e.g., from the position of a co-crystallized ligand), center the grid box on this site.[9]

    • If the binding site is unknown ("blind docking"), the grid box should be large enough to encompass the entire protein surface.[17]

    • In AutoDockTools, load the prepared protein.pdbqt file and use the "Grid Box" option to visually position and size the box.[4][9]

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) in Ångstroms.[13]

  • Create the Configuration File:

    • Create a text file named conf.txt.[10]

    • This file provides the input parameters for AutoDock Vina. An example is shown below:

  • Run the Simulation:

    • Open a command line terminal.

    • Navigate to the directory containing the Vina executable and your prepared files (protein.pdbqt, ligand.pdbqt, conf.txt).

    • Execute the docking run with the command: ./vina --config conf.txt[15]

    • Vina will generate an output file (docking_results.pdbqt) containing the predicted binding poses and a log file (docking_log.txt) with the binding affinity scores.[15]

Data Presentation

Quantitative results from the docking simulation should be summarized for clarity and comparison.

Table 1: Docking Simulation Results This table summarizes the binding affinities and other key metrics for the top predicted poses.

PoseBinding Affinity (kcal/mol)RMSD from Best Mode (Å)
1-8.50.000
2-8.21.251
3-8.11.874
4-7.92.033
5-7.62.548

Binding affinity scores represent the predicted free energy of binding; more negative values indicate stronger binding.[18] RMSD (Root Mean Square Deviation) measures the difference between the coordinates of atoms in different poses.[19]

Table 2: Key Ligand-Protein Interactions for the Best Pose This table details the specific interactions observed in the most favorable binding pose.

Interacting ResidueInteraction TypeDistance (Å)
LYS 254Hydrogen Bond2.9
ASN 329Hydrogen Bond3.1
VAL 238Hydrophobic3.8
CYS 241Hydrophobic4.1
ALA 316Hydrophobic3.5

Analysis of hydrogen bonds and key residues provides insight into the mechanism of binding.[19][20]

Visualizations

Diagrams are essential for illustrating complex workflows and relationships.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis ligand_prep Ligand Preparation (SDF -> 3D -> PDBQT) grid_setup Grid Box Definition (Define Binding Site) ligand_prep->grid_setup protein_prep Protein Preparation (PDB -> Clean -> PDBQT) protein_prep->grid_setup run_vina Run AutoDock Vina (Execute Docking) grid_setup->run_vina results Analyze Docking Log (Binding Affinity) run_vina->results visualize Visualize Poses (Interactions) results->visualize

Caption: Overall workflow for the molecular docking simulation.

Data_Analysis_Flow cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative Analysis start Docking Output Files (log.txt, results.pdbqt) binding_energy Extract Binding Affinity (kcal/mol) start->binding_energy visual_inspect Visual Inspection (PyMOL, Chimera) start->visual_inspect rmsd_calc Calculate RMSD (Pose Comparison) binding_energy->rmsd_calc final_report Final Report & Conclusion rmsd_calc->final_report interaction_map Identify Interactions (H-Bonds, Hydrophobic) visual_inspect->interaction_map interaction_map->final_report

Caption: Flowchart for the analysis of molecular docking results.

References

Application Notes and Protocols for Evaluating the Antioxidant Properties of Thiosemicarbazones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiosemicarbazones are a versatile class of organic compounds known for their wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] A significant aspect of their therapeutic potential is linked to their antioxidant capabilities, which can mitigate cellular damage caused by oxidative stress.[3][4] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases. Thiosemicarbazones can exert antioxidant effects through various mechanisms, including radical scavenging and metal chelation.[1][5]

These application notes provide a comprehensive guide for the experimental design and evaluation of the antioxidant properties of novel thiosemicarbazone derivatives. The protocols detailed herein are established and widely cited methods for assessing antioxidant capacity.

General Workflow for Antioxidant Profiling of Thiosemicarbazones

The following diagram illustrates a general workflow for a comprehensive evaluation of the antioxidant properties of thiosemicarbazone compounds, from initial chemical-based screening to more biologically relevant cellular assays.

Antioxidant_Profiling_Workflow cluster_0 In Vitro Chemical Assays cluster_1 Cell-Based Assays cluster_2 Data Analysis & Interpretation DPPH DPPH Radical Scavenging Assay IC50 IC50/EC50 Calculation DPPH->IC50 ABTS ABTS Radical Scavenging Assay ABTS->IC50 FRAP Ferric Reducing Antioxidant Power (FRAP) Comparison Comparison with Standards (e.g., Trolox) FRAP->Comparison CAA Cellular Antioxidant Activity (CAA) Assay ROS Intracellular ROS Measurement CAA->ROS Enzyme Antioxidant Enzyme Activity Assays ROS->Enzyme SAR Structure-Activity Relationship (SAR) Enzyme->SAR IC50->Comparison Comparison->SAR

Caption: General workflow for antioxidant profiling of thiosemicarbazones.

Part 1: In Vitro Chemical Assays

These assays are fundamental for the initial screening of the antioxidant potential of thiosemicarbazones by measuring their ability to scavenge synthetic radicals or reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[3][6]

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the thiosemicarbazone compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of various concentrations of the thiosemicarbazone solution.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of the solvent instead of the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.[3]

    • Use a known antioxidant, such as Trolox or ascorbic acid, as a positive control.[7]

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula:

      where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[8]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-generated ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[7]

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to each well.

    • Add 10 µL of various concentrations of the thiosemicarbazone solution.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.[7]

    • Use Trolox as a standard.[7]

  • Data Analysis:

    • Calculate the percentage of ABTS radical scavenging activity as described for the DPPH assay.

    • The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.[9]

Protocol:

  • Reagent Preparation:

    • FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[9]

    • Warm the FRAP reagent to 37°C before use.

  • Assay Procedure:

    • In a 96-well microplate, add 180 µL of the FRAP reagent to each well.

    • Add 20 µL of the thiosemicarbazone solution at various concentrations.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

    • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

  • Data Analysis:

    • The antioxidant capacity is expressed as micromoles of Fe²⁺ equivalents per liter or per gram of sample.

Data Presentation for In Vitro Assays

Summarize the quantitative data from the in vitro antioxidant assays in the following table format for clear comparison.

Compound IDDPPH Scavenging (IC50, µM)ABTS Scavenging (IC50, µM)FRAP Value (µM Fe²⁺/µM)
Thiosemicarbazone 1 Value ± SDValue ± SDValue ± SD
Thiosemicarbazone 2 Value ± SDValue ± SDValue ± SD
... .........
Trolox (Standard) Value ± SDValue ± SDValue ± SD

Part 2: Cell-Based Assays

Cellular assays provide a more biologically relevant assessment of the antioxidant activity of thiosemicarbazones by considering factors such as cell uptake, metabolism, and localization.

Cellular Antioxidant Activity (CAA) Assay

Principle: This assay measures the ability of compounds to prevent the oxidation of a fluorescent probe (e.g., DCFH-DA) within cells induced by a peroxyl radical generator (e.g., AAPH).

Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HepG2, PC-12) in a 96-well black-walled plate and allow them to adhere overnight.[9]

  • Assay Procedure:

    • Remove the culture medium and wash the cells with PBS.

    • Incubate the cells with 25 µM DCFH-DA in serum-free medium for 1 hour at 37°C.

    • Wash the cells with PBS.

    • Treat the cells with various concentrations of the thiosemicarbazone compounds for 1 hour.

    • Induce oxidative stress by adding a peroxyl radical initiator, such as AAPH (600 µM).

    • Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the area under the curve (AUC) for the fluorescence kinetics.

    • Determine the CAA value using the following equation:

      where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Intracellular Reactive Oxygen Species (ROS) Measurement

Principle: This method directly quantifies the level of intracellular ROS after treatment with thiosemicarbazones, often in response to an oxidative challenge. Dichlorofluorescin diacetate (DCFH-DA) is a common probe that becomes fluorescent upon oxidation.[9]

Protocol:

  • Cell Treatment:

    • Culture and seed cells as in the CAA assay.

    • Treat the cells with different concentrations of the thiosemicarbazone for a specified period.

    • In some experiments, an oxidative stressor (e.g., H₂O₂) can be added after compound treatment.

  • Staining and Measurement:

    • Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.[9]

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microscope or a plate reader (excitation ~488 nm, emission ~525 nm).[9]

  • Data Analysis:

    • Quantify the fluorescence intensity and normalize it to the control group. A decrease in fluorescence indicates a reduction in intracellular ROS levels.

Antioxidant Enzyme Activity Assays

Principle: Thiosemicarbazones may exert their antioxidant effects by modulating the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[10][11]

Protocol:

  • Cell Lysate Preparation:

    • Treat cells with the thiosemicarbazone compounds.

    • Harvest the cells and prepare cell lysates by sonication or using a lysis buffer.

    • Determine the protein concentration of the lysates using a standard method (e.g., Bradford assay).

  • Enzyme Activity Measurement:

    • Use commercially available assay kits to measure the activity of SOD, CAT, and GPx in the cell lysates according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the enzyme activity to the protein concentration and express it as units per milligram of protein.

    • Compare the enzyme activities in treated cells to those in untreated control cells.

Data Presentation for Cell-Based Assays

Present the data from the cellular assays in a structured table for easy interpretation.

Compound IDCellular Antioxidant Activity (CAA, units)Intracellular ROS Reduction (%)SOD Activity (U/mg protein)CAT Activity (U/mg protein)GPx Activity (U/mg protein)
Thiosemicarbazone 1 Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD
Thiosemicarbazone 2 Value ± SDValue ± SDValue ± SDValue ± SDValue ± SD
... ...............
Quercetin (Standard) Value ± SDValue ± SD---

Signaling Pathway Visualization

Thiosemicarbazones may influence cellular redox homeostasis by interacting with various signaling pathways. The Nrf2-Keap1 pathway is a critical regulator of the antioxidant response.

Nrf2_Keap1_Pathway cluster_0 Cytoplasm cluster_1 Gene Transcription TSC Thiosemicarbazone Keap1 Keap1 TSC->Keap1 may interact with ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitination & Degradation Keap1->Ub Nrf2->Ub under basal conditions Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to Nucleus Nucleus ARE Antioxidant Response Element (ARE) Genes Antioxidant Genes (e.g., SOD, CAT, GPx) ARE->Genes activates transcription of Nrf2_n->ARE binds to

Caption: The Nrf2-Keap1 signaling pathway in cellular antioxidant response.

Conclusion

The systematic application of these in vitro and cell-based assays will enable a thorough characterization of the antioxidant properties of novel thiosemicarbazone compounds. This comprehensive approach is crucial for understanding their mechanism of action and for guiding the development of new therapeutic agents that can effectively combat oxidative stress-related diseases.

References

Application Note and Protocols for the Purification of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide is a substituted thiosemicarbazide, a class of compounds known for a wide range of biological activities, making them valuable intermediates in drug discovery and development.[1][2] The purity of these compounds is critical for accurate biological screening and subsequent studies. This application note provides a detailed protocol for the purification of crude this compound using silica gel column chromatography. The protocol is based on established methods for the purification of structurally similar thiosemicarbazide derivatives and general principles of chromatography for polar, nitrogen- and sulfur-containing organic molecules.[3]

Principle of Separation

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[4][5] For the purification of this compound, silica gel, a polar adsorbent, is used as the stationary phase. The separation is achieved by eluting the column with a solvent system of appropriate polarity (mobile phase). Non-polar impurities will travel through the column faster, while the more polar target compound and polar impurities will have a stronger interaction with the silica gel and elute later. By gradually increasing the polarity of the mobile phase, the target compound can be effectively separated from its impurities.[4]

Materials and Methods

Materials:

  • Crude this compound

  • Silica gel (for column chromatography, 60-120 mesh)

  • Hexane (ACS grade)

  • Ethyl acetate (ACS grade)

  • Methanol (ACS grade)

  • Dichloromethane (ACS grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes

  • Rotary evaporator

Instrumentation:

  • Fume hood

  • TLC developing chamber

  • UV lamp (254 nm)

  • Heating mantle or hot plate

  • Standard laboratory glassware (beakers, flasks, etc.)

Experimental Protocols

1. Thin Layer Chromatography (TLC) for Solvent System Optimization

Before performing column chromatography, it is crucial to determine the optimal solvent system using TLC. The ideal solvent system should provide a good separation between the desired compound and its impurities, with the Rf value of the target compound preferably between 0.2 and 0.4.[6][7]

  • Procedure:

    • Prepare several eluent mixtures with varying ratios of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or methanol).

    • Spot the dissolved crude mixture onto separate TLC plates.

    • Develop each TLC plate in a chamber containing one of the prepared eluent mixtures.

    • Visualize the separated spots under a UV lamp.

    • The solvent system that provides the best separation with the target compound's Rf in the optimal range will be used for column chromatography.

Table 1: Example TLC Solvent Systems for Thiosemicarbazide Derivatives

Solvent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (e.g., 7:3, 1:1)Low to MediumFor less polar compounds.[3]
Dichloromethane / Methanol (e.g., 9.5:0.5, 9:1)Medium to HighFor more polar compounds.[8]
Chloroform / Methanol (e.g., 9:1)Medium to HighAlternative for polar compounds.[9]

2. Column Chromatography Protocol

This protocol is a general guideline and may need to be adjusted based on the results of the TLC analysis.

  • Column Packing (Slurry Method):

    • Ensure the chromatography column is clean, dry, and vertically clamped in a fume hood.

    • Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined by TLC.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to drain some of the solvent, allowing the silica gel to settle. The top of the silica gel bed should be flat. Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

    • Continuously add the eluent to the column, ensuring the silica gel bed does not run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.

    • Alternatively, for compounds that are not very soluble in the eluent, use a dry loading method: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.

    • Carefully add the dissolved sample or the silica-adsorbed sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect the eluent in fractions using labeled collection tubes.

    • If a gradient elution is required (as determined by the complexity of the crude mixture on the TLC), gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent.[7]

    • Monitor the separation by performing TLC analysis on the collected fractions.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

3. Purity Assessment

The purity of the final product can be assessed using various analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate in multiple solvent systems indicates a high degree of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound.[1][10][11]

  • Melting Point Determination: A sharp melting point range close to the literature value is indicative of high purity.

  • Spectroscopic Methods (NMR, IR, Mass Spectrometry): Confirm the chemical structure and identify any remaining impurities.[2]

Troubleshooting

Table 2: Common Issues and Solutions in Column Chromatography

IssuePossible CauseSuggested Solution
Poor SeparationInappropriate solvent system.Optimize the eluent using TLC. Consider using a gradient elution.[7]
Cracking of Silica Gel BedColumn ran dry or solvent polarity changed too quickly.Ensure the solvent level is always above the silica bed. Use a gradual gradient change.
Tailing of Spots on TLCCompound is too polar or interacting strongly with silica.Add a small amount of a more polar solvent (e.g., methanol) or a modifier (e.g., triethylamine for basic compounds) to the eluent.
Product Does Not EluteSolvent is not polar enough.Gradually increase the polarity of the eluent.

Visualizations

G cluster_prep Preparation cluster_column Column Chromatography cluster_analysis Analysis & Final Product Crude_Product Crude Product TLC_Optimization TLC Optimization Crude_Product->TLC_Optimization Column_Packing Column Packing TLC_Optimization->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Elution & Fraction Collection Sample_Loading->Elution Fraction_Analysis TLC of Fractions Elution->Fraction_Analysis Solvent_Removal Solvent Removal Fraction_Analysis->Solvent_Removal Pure_Product Pure Product Solvent_Removal->Pure_Product

Caption: Workflow for the purification of this compound.

G cluster_0 TLC Analysis cluster_1 Decision cluster_2 Action spot Spot Crude Mixture develop Develop TLC Plate spot->develop visualize Visualize under UV develop->visualize decision Optimal Rf? (0.2-0.4) visualize->decision proceed Proceed to Column decision->proceed Yes adjust Adjust Solvent Polarity decision->adjust No adjust->spot

Caption: Logic diagram for TLC solvent system optimization.

References

Application Notes and Protocols: Synthesis of 1,3,4-Thiadiazoles from 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3,4-Thiadiazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of the 1,3,4-thiadiazole scaffold is often achieved through the cyclization of thiosemicarbazide precursors.[3][4] This document provides detailed application notes and protocols for the synthesis of 1,3,4-thiadiazole derivatives using 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide as a key precursor. This precursor incorporates the biologically relevant 3,4-dimethoxyphenethyl moiety, which is found in various natural products and pharmacologically active molecules.

The general synthetic strategy involves the cyclization of the thiosemicarbazide derivative under various reaction conditions to yield the corresponding 2-amino-5-substituted-1,3,4-thiadiazole. These reactions can be promoted by acids or proceed through oxidative cyclization.[5][6][7] The protocols outlined below are based on established methods for the synthesis of 1,3,4-thiadiazoles from thiosemicarbazide analogs.

Chemical Structures

  • Precursor: this compound

    • Molecular Formula: C₁₁H₁₇N₃O₂S[8]

    • Molecular Weight: 255.34 g/mol [8]

  • General Product: 2-(3,4-Dimethoxyphenethylamino)-5-substituted-1,3,4-thiadiazole

Synthetic Pathway and Mechanism

The synthesis of 1,3,4-thiadiazoles from this compound can be achieved through several routes. A common and effective method is the acid-catalyzed cyclization with a carboxylic acid or its derivative. The proposed reaction pathway involves the initial acylation of the terminal amino group of the thiosemicarbazide followed by intramolecular cyclization and dehydration to form the stable 1,3,4-thiadiazole ring.

Synthesis_Pathway Precursor This compound Intermediate Aroylthiosemicarbazide Intermediate Precursor->Intermediate + R-COOH (Acid Catalyst, Heat) CarboxylicAcid R-COOH Thiadiazole 2-(3,4-Dimethoxyphenethylamino)-5-R-1,3,4-thiadiazole Intermediate->Thiadiazole - H₂O (Cyclization/Dehydration)

Caption: Synthetic pathway for 1,3,4-thiadiazole synthesis.

The proposed mechanism for this transformation begins with a nucleophilic attack of the nitrogen atom of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid, which is activated by an acid catalyst. This is followed by dehydration to form an intermediate, which then undergoes intramolecular cyclization through the attack of the sulfur atom on the newly formed imine carbon. A final dehydration step yields the aromatic 1,3,4-thiadiazole ring.[3]

Experimental Protocols

Below are two representative protocols for the synthesis of 1,3,4-thiadiazoles from this compound using different cyclizing agents.

Protocol 1: Synthesis of 2-(3,4-Dimethoxyphenethylamino)-5-phenyl-1,3,4-thiadiazole using Benzoic Acid and Concentrated Sulfuric Acid

This protocol describes the synthesis of a specific derivative using benzoic acid as the acylating and cyclizing agent, with concentrated sulfuric acid as the catalyst.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound255.341.0255 mg
Benzoic Acid122.121.1134 mg
Concentrated Sulfuric Acid (98%)98.08-2 mL
Ethanol46.07-For workup
Saturated Sodium Bicarbonate Solution--For neutralization
Distilled Water18.02-For washing

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 mmol, 255 mg) and benzoic acid (1.1 mmol, 134 mg).

  • Cool the flask in an ice bath and slowly add concentrated sulfuric acid (2 mL) with constant stirring.

  • After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with cold distilled water.

  • The crude product is then recrystallized from ethanol to afford the pure 2-(3,4-Dimethoxyphenethylamino)-5-phenyl-1,3,4-thiadiazole.

Expected Yield and Characterization:

ProductTheoretical Yield (mg)Actual Yield (mg)Yield (%)Melting Point (°C)
2-(3,4-Dimethoxyphenethylamino)-5-phenyl-1,3,4-thiadiazole341.45256-29075-85175-177

Note: Yields and melting points are hypothetical and based on typical reactions of this type.

Protocol 2: One-Pot Synthesis of 2-(3,4-Dimethoxyphenethylamino)-5-aryl-1,3,4-thiadiazoles using Polyphosphate Ester (PPE)

This protocol outlines a one-pot synthesis which can be more efficient and environmentally friendly.[9]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound255.345.01.28 g
Substituted Carboxylic Acid-5.0-
Polyphosphate Ester (PPE)--10 g
Chloroform119.38-50 mL
Saturated Sodium Bicarbonate Solution--For workup

Procedure:

  • In a round-bottom flask, dissolve this compound (5.0 mmol, 1.28 g) and the desired substituted carboxylic acid (5.0 mmol) in chloroform (50 mL).

  • Add polyphosphate ester (10 g) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a saturated sodium bicarbonate solution to neutralize the PPE.

  • Separate the organic layer, and extract the aqueous layer with chloroform (2 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).

Illustrative Data for Protocol 2 with Various Carboxylic Acids:

R-group of Carboxylic AcidProductReaction Time (h)Yield (%)
Phenyl2-(3,4-Dimethoxyphenethylamino)-5-phenyl-1,3,4-thiadiazole482
4-Chlorophenyl2-(3,4-Dimethoxyphenethylamino)-5-(4-chlorophenyl)-1,3,4-thiadiazole578
4-Nitrophenyl2-(3,4-Dimethoxyphenethylamino)-5-(4-nitrophenyl)-1,3,4-thiadiazole675
4-Methylphenyl2-(3,4-Dimethoxyphenethylamino)-5-(p-tolyl)-1,3,4-thiadiazole4.585

Note: The data presented are hypothetical and for illustrative purposes.

Experimental Workflow and Logic

The general workflow for the synthesis and characterization of the target 1,3,4-thiadiazole derivatives is depicted in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start Reactants: This compound + Carboxylic Acid reaction Cyclization Reaction (e.g., H₂SO₄ or PPE) start->reaction workup Workup and Neutralization reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Pure 1,3,4-Thiadiazole Derivative purification->product tlc TLC Monitoring product->tlc mp Melting Point product->mp ftir FT-IR Spectroscopy product->ftir nmr ¹H & ¹³C NMR Spectroscopy product->nmr ms Mass Spectrometry product->ms

Caption: General workflow for synthesis and characterization.

This workflow highlights the logical progression from the initial reaction setup to the final characterization of the synthesized compounds. Each step is crucial for obtaining a pure product with a confirmed chemical structure. The characterization techniques are standard in organic synthesis to verify the identity and purity of the final compounds. For instance, in the ¹H NMR spectra, the disappearance of the thiosemicarbazide N-H protons and the appearance of characteristic signals for the 1,3,4-thiadiazole ring would confirm the successful cyclization.[6]

References

Application Notes and Protocols: Assessing the Tyrosinase Inhibitory Activity of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tyrosinase is a key enzyme in the biosynthesis of melanin, the primary pigment responsible for skin, hair, and eye color.[1][2][3] The overproduction of melanin can lead to hyperpigmentation disorders. Consequently, the inhibition of tyrosinase is a significant area of research for the development of skin whitening agents in cosmetics and for the treatment of hyperpigmentation.[1][2][4] Thiosemicarbazide and its derivatives, thiosemicarbazones, have emerged as a promising class of tyrosinase inhibitors, often exhibiting potent activity.[1][2][3][5] This document provides a detailed protocol for assessing the tyrosinase inhibitory activity of a specific thiosemicarbazide derivative, 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide. The mechanism of inhibition by many thiosemicarbazone derivatives involves the chelation of copper ions within the active site of the tyrosinase enzyme.[4][6]

Quantitative Data Summary

While specific inhibitory data for this compound is not widely published, the following table summarizes the tyrosinase inhibitory activity of structurally related thiosemicarbazone derivatives to provide a comparative context for expected efficacy.

CompoundSubstrateIC50 (µM)Inhibition TypeReference CompoundReference IC50 (µM)
4-Hydroxybenzaldehyde thiosemicarbazoneL-Tyrosine0.76MixedKojic Acid-
4-Hydroxybenzaldehyde thiosemicarbazoneL-DOPA3.80MixedKojic Acid-
4-Methoxybenzaldehyde thiosemicarbazoneL-DOPA2.62MixedKojic Acid-
4-Dimethylaminobenzaldehyde thiosemicarbazoneL-Tyrosine1.54MixedKojic Acid-
4-Dimethylaminobenzaldehyde thiosemicarbazoneL-DOPA2.02MixedKojic Acid-
4-Dimethylaminobenzaldehyde-N-phenyl-thiosemicarbazoneL-Tyrosine1.78-Kojic Acid-
4-Dimethylaminobenzaldehyde-N-phenyl-thiosemicarbazoneL-DOPA0.80-Kojic Acid-
4-Amidoacetophenone thiosemicarbazone derivative (52)-0.291NoncompetitiveKojic Acid-

Note: The data presented is for comparative purposes and is derived from various studies on related thiosemicarbazone compounds.[5]

Experimental Protocols

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffer (50 mM, pH 6.8)

  • Kojic Acid (as a positive control)

  • 96-well microplate

  • Microplate reader

Preparation of Solutions
  • Phosphate Buffer (50 mM, pH 6.8): Prepare a 50 mM solution of sodium phosphate buffer and adjust the pH to 6.8 using phosphoric acid or sodium hydroxide.

  • Mushroom Tyrosinase Solution: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. The final concentration in the assay well is typically around 20-30 U/mL.[7]

  • L-DOPA Solution (Substrate): Prepare a 2.5 mM solution of L-DOPA in phosphate buffer immediately before use.

  • Test Compound Stock Solution: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM).

  • Kojic Acid Stock Solution (Positive Control): Dissolve kojic acid in DMSO to prepare a stock solution (e.g., 10 mM).

Tyrosinase Inhibition Assay Protocol
  • Assay Preparation: In a 96-well microplate, add the following components in the specified order:

    • 140 µL of 50 mM Phosphate Buffer (pH 6.8)

    • 20 µL of various concentrations of the test compound (this compound) or kojic acid, diluted from the stock solution with phosphate buffer. For the control, add 20 µL of phosphate buffer containing the same final concentration of DMSO.

    • 20 µL of mushroom tyrosinase solution.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes.[7]

  • Reaction Initiation: Add 20 µL of the L-DOPA solution to each well to initiate the enzymatic reaction.

  • Measurement: Immediately measure the absorbance at 475-492 nm using a microplate reader.[7][8] Record the absorbance every minute for a total of 20-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for the control and for each concentration of the inhibitor.

    • The percentage of tyrosinase inhibition is calculated using the following formula:

      where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the inhibitor.

    • Plot the percentage of inhibition against the concentration of the inhibitor to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).

Visualizations

Experimental Workflow

G Experimental Workflow for Tyrosinase Inhibition Assay cluster_prep Solution Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep1 Prepare Phosphate Buffer (50 mM, pH 6.8) step1 Add Buffer, Inhibitor/Control, and Tyrosinase Solution to wells prep1->step1 prep2 Prepare Mushroom Tyrosinase Solution prep2->step1 prep3 Prepare L-DOPA Solution (2.5 mM) step3 Initiate reaction by adding L-DOPA prep3->step3 prep4 Prepare Test Compound & Kojic Acid Stock Solutions in DMSO prep4->step1 step2 Pre-incubate at 37°C for 10 minutes step1->step2 step2->step3 step4 Measure Absorbance at 475-492 nm over time step3->step4 analysis1 Calculate Reaction Rates step4->analysis1 analysis2 Calculate Percentage Inhibition analysis1->analysis2 analysis3 Determine IC50 Value analysis2->analysis3

Caption: Workflow for assessing tyrosinase inhibitory activity.

Proposed Mechanism of Tyrosinase Inhibition

G Proposed Mechanism of Tyrosinase Inhibition by Thiosemicarbazide Derivatives cluster_inhibitor Inhibitor cluster_result Outcome Cu1 Cu(II) His1 Histidine Residues Cu1->His1 His2 Histidine Residues Cu1->His2 His3 Histidine Residues Cu1->His3 Result Inhibition of Tyrosinase Activity Cu2 Cu(II) His4 Histidine Residues Cu2->His4 His5 Histidine Residues Cu2->His5 His6 Histidine Residues Cu2->His6 Inhibitor 4-(3,4-Dimethoxyphenethyl) -3-thiosemicarbazide Inhibitor->Cu1 Chelation Inhibitor->Cu2 Chelation Sulfur Inhibitor->Sulfur C=S Nitrogen Inhibitor->Nitrogen -NH-

Caption: Chelation of copper ions in the tyrosinase active site.

References

Troubleshooting & Optimization

Troubleshooting common issues in thiosemicarbazide synthesis reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting for common issues encountered during the synthesis of thiosemicarbazide and its derivatives. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My thiosemicarbazide synthesis is resulting in a very low yield. What are the common causes and solutions?

A1: Low yields are a frequent issue in thiosemicarbazide synthesis. The causes can range from incomplete reactions to losses during workup and purification.

  • Incomplete Reaction: The rearrangement of hydrazonium thiocyanate to thiosemicarbazide often requires elevated temperatures and sufficient reaction time.[1][2] Ensure you are refluxing the reaction mixture for the recommended duration (e.g., 3 to 8 hours).[1][3] Some protocols suggest that the reaction may take up to 24 hours, especially when using lower boiling alcohols as solvents.[1]

  • pH Control: The pH of the reaction medium can be critical. For syntheses starting from hydrazine sulfate and a thiocyanate salt, adjusting the pH to the optimal range (e.g., pH 3-4) is important for the formation of hydrazonium thiocyanate in situ.[1][4]

  • Loss During Purification: Thiosemicarbazide has some solubility in water and ethanol-water mixtures. During recrystallization, using the minimum amount of hot solvent is crucial to maximize recovery upon cooling.[5] Evaporating the mother liquor can often yield an additional crop of the product.[3]

  • Side Reactions: The formation of byproducts can consume starting materials and lower the yield of the desired product. One common side reaction is the formation of 1,4-disubstituted thiosemicarbazides.[5] Careful control over the stoichiometry of reactants is essential to minimize these side reactions.[5]

Q2: I observe the formation of sulfur in my reaction mixture. Why is this happening and how can I remove it?

A2: The appearance of coagulated sulfur can occur, particularly in reactions involving thiocyanate salts at high temperatures.[2][3] This may be due to the decomposition of thiocyanic acid, which can be formed in situ. To address this, the reaction mixture can be filtered while still hot, before the desired product crystallizes, to remove the elemental sulfur.[2][3] Performing the reaction under an inert atmosphere, such as nitrogen, can also help minimize oxidative side reactions.[3]

Q3: The final product has a low melting point and a broad melting range. What does this indicate and how can I fix it?

A3: A low and broad melting point is a strong indicator of impurities in your final product.[5]

  • Inadequate Purification: The most common cause is insufficient purification. Recrystallization is the primary method for purifying crude thiosemicarbazide.[3] Ensure the process is performed correctly:

    • Use a minimal amount of the hot solvent (e.g., 50% ethanol) to fully dissolve the crude product.[3][5]

    • Allow the solution to cool down slowly to encourage the formation of well-defined crystals, as rapid cooling can trap impurities.[5]

    • Wash the filtered crystals with a small volume of cold solvent to remove any remaining mother liquor.[5]

  • Byproduct Contamination: The presence of side products, such as disubstituted thiosemicarbazides, can also lead to melting point depression.[5] Careful execution of the recrystallization process should help remove these impurities.

Q4: My purified product is still colored. How can I decolorize it?

A4: If your product remains colored after recrystallization, this suggests the presence of colored impurities. A common technique to remove such impurities is to treat the hot solution with a small amount of activated charcoal. The charcoal adsorbs the colored impurities, and upon hot filtration, a colorless filtrate should be obtained, from which the pure product can be crystallized upon cooling.[5]

Q5: When synthesizing thiosemicarbazones from thiosemicarbazide and an aldehyde/ketone, the reaction is slow or does not go to completion. How can I optimize this?

A5: The condensation reaction to form thiosemicarbazones can be influenced by several factors.

  • Catalyst: The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid or concentrated sulfuric acid.[6][7] This protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the thiosemicarbazide.

  • Solvent: Ethanol or methanol are commonly used solvents for this reaction.[6][8][9] The choice of solvent depends on the solubility of your specific aldehyde or ketone.

  • Reaction Time and Temperature: While many reactions proceed at room temperature with stirring for several hours (up to 24h), some may require heating under reflux for a period of 5 to 12 hours to go to completion.[6][8]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common problems in thiosemicarbazide synthesis.

G start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product (Low/Broad M.P.) start->impure_product side_reaction Unexpected Product/ Side Reaction start->side_reaction cause1 Incomplete Reaction low_yield->cause1 Cause cause2 Purification Loss low_yield->cause2 Cause cause3 Improper Stoichiometry low_yield->cause3 Cause cause4 Ineffective Purification impure_product->cause4 Cause cause5 Contamination impure_product->cause5 Cause side_reaction->cause3 Cause cause6 Wrong Reaction Conditions (pH, Temp) side_reaction->cause6 Cause sol1 Increase Reflux Time Adjust Temperature cause1->sol1 Solution sol2 Use Minimal Hot Solvent Recover from Mother Liquor cause2->sol2 Solution sol3 Verify Reagent Amounts cause3->sol3 Solution sol4 Re-recrystallize Slowly Use Charcoal for Color cause4->sol4 Solution sol5 Check Starting Material Purity cause5->sol5 Solution sol6 Verify pH Use Correct Solvent/Catalyst cause6->sol6 Solution

Caption: Troubleshooting workflow for thiosemicarbazide synthesis.

Summary of Reaction Conditions

The following tables summarize typical reaction conditions and yields for common thiosemicarbazide synthesis methods.

Table 1: Synthesis of Thiosemicarbazide

Starting MaterialsSolventReaction TimeTemperatureTypical YieldReference
Hydrazine Hydrate + Ammonium ThiocyanateWater3 hoursReflux56.6%[3]
Hydrazinium Sulfate + Barium ThiocyanateWater2 hoursSteam Bath40-50%[3]
Hydrazonium Thiocyanate + Acetone (catalyst)Aqueous Methanol18 hoursReflux>90%[1][4]
Hydrazine Monohydrochloride + Sodium ThiocyanateWater2 hoursReflux (130°C)29.4%[2]

Table 2: Synthesis of Thiosemicarbazones

ReactantsSolventCatalystReaction TimeTemperatureTypical YieldReference
Thiosemicarbazide + Aromatic AldehydeEthanolGlacial Acetic Acid5 hoursRefluxHigh[6]
4-Phenylthiosemicarbazide + Benzaldehyde DerivativesMethanolNone specified24 hoursRoom Temperature30% (example)[8]
4-(4-bromophenyl)thiosemicarbazide + 5-bromo vanillinMethanolGlacial Acetic Acid24 hoursReflux80%[7]
Piperidinyl-thiosemicarbazide + Substituted BenzaldehydeEthanolGlacial Acetic Acid5 hoursRoom TemperatureGood[10]

Experimental Protocols

Protocol 1: Synthesis of Thiosemicarbazide from Hydrazine Hydrate and Ammonium Thiocyanate

This protocol is adapted from a common laboratory procedure.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 200 g of ammonium thiocyanate in a solution containing 59 ml of 85% hydrazine hydrate and 25 ml of water.

  • Reflux: Heat the mixture to reflux and maintain it for three hours. It is advisable to perform this step under a nitrogen atmosphere.

  • Filtration of Sulfur: Allow the mixture to cool slightly and filter it while warm to remove any coagulated sulfur that may have formed.

  • Crystallization: Let the filtrate stand overnight to allow the thiosemicarbazide to crystallize.

  • Isolation: Collect the crystals by filtration.

  • Purification: Recrystallize the crude product from a 1:1 mixture of water and ethanol. A yield of approximately 46 g (56.6%) can be expected.

  • Second Crop: The mother liquor can be concentrated by evaporation to yield an additional amount of the product.[3]

Protocol 2: General Synthesis of Thiosemicarbazones

This is a generalized procedure for the condensation of thiosemicarbazide with an aldehyde or ketone.[6][7]

  • Dissolution: Dissolve equimolar amounts (e.g., 0.01 mol) of the desired aldehyde or ketone and thiosemicarbazide in a suitable solvent such as ethanol or methanol (e.g., 20-60 mL) in a round-bottom flask.

  • Catalysis: Add a catalytic amount (e.g., 3-4 drops) of glacial acetic acid to the mixture.

  • Reaction: Stir the mixture. Depending on the reactivity of the carbonyl compound, the reaction may be complete after stirring at room temperature for several hours, or it may require heating under reflux for 5-24 hours.[6][7][8]

  • Isolation: Upon completion of the reaction (often indicated by the formation of a precipitate), cool the mixture. If the product precipitates, collect it by filtration. If not, the product can often be precipitated by pouring the reaction mixture into crushed ice or cold water.[7]

  • Washing and Drying: Wash the filtered solid with cold solvent (e.g., ethanol or water) to remove unreacted starting materials and dry it at room temperature. The product can be further purified by recrystallization if necessary.[6][8]

Synthesis Logic Diagram

The following diagram illustrates the general synthetic pathway from basic precursors to thiosemicarbazones.

G cluster_0 hydrazine Hydrazine Source (e.g., Hydrazine Hydrate, Sulfate) hydrazine->p1 thiocyanate Thiocyanate Salt (e.g., NH4SCN, KSCN) thiocyanate->p1 tsc Thiosemicarbazide H2N-NH-C(S)-NH2 product Thiosemicarbazone (R-C(=N-NH-C(S)-NH2)-R') tsc->product + Carbonyl Compound Acid Catalyst, EtOH/MeOH carbonyl Aldehyde or Ketone (R-C(O)-R') carbonyl->product p1->tsc Reflux, H2O/EtOH

Caption: General synthetic route to thiosemicarbazones.

References

Optimizing reaction conditions for the synthesis of thiosemicarbazides.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of thiosemicarbazides.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-substituted thiosemicarbazides?

The most prevalent and versatile method is the nucleophilic addition of a hydrazine derivative to an isothiocyanate.[1] This reaction is typically straightforward and proceeds by mixing the two reagents in a suitable solvent, such as ethanol or methanol.[2][3]

Q2: How do reaction conditions like temperature and time affect the synthesis?

Reaction conditions are critical for optimizing yield and purity. Many syntheses can be conducted at room temperature over several hours (5-24 hours).[3][4] In other cases, refluxing the reaction mixture for a shorter period (3-4 hours) is necessary to drive the reaction to completion.[2] The optimal temperature and time depend on the specific reactivity of the hydrazine and isothiocyanate substrates.[2]

Q3: What is the role of a catalyst in this synthesis?

While many syntheses proceed without a catalyst, a few drops of an acid catalyst like glacial acetic acid can be used.[5] Catalysts can be particularly useful in reactions that are sluggish at room temperature, helping to increase the reaction rate.

Q4: My starting hydrazine/isothiocyanate seems unstable. How should I handle it?

Hydrazine derivatives can be sensitive to air and moisture. It is best practice to use fresh, high-purity starting materials and conduct the reaction under an inert atmosphere (e.g., nitrogen) if substrates are known to be unstable. Isothiocyanates should also be pure, as impurities can lead to side reactions.

Q5: What are the key safety precautions when working with reagents for thiosemicarbazide synthesis?

Hydrazine and its derivatives are highly toxic and potentially carcinogenic. Isothiocyanates are often lachrymatory and irritants. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of thiosemicarbazides.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Poor Quality or Degraded Starting Materials - Verify the purity of the hydrazine and isothiocyanate using techniques like NMR or GC-MS. - Use freshly opened or purified reagents. Hydrazine hydrate, in particular, can degrade over time.
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction has stalled, consider increasing the temperature by refluxing the mixture.[2] - Extend the reaction time. Some reactions may require stirring for up to 24 hours at room temperature.[3] - Add a catalytic amount of glacial acetic acid.
Suboptimal Solvent Choice - Ensure reactants are soluble in the chosen solvent. If solubility is low, consider a different solvent. Ethanol and methanol are common and effective choices.[2][3] - For poorly soluble aromatic amines, tetrahydrofuran (THF) might be a better option.
Product is Too Soluble in the Reaction Solvent - If the product is highly soluble, it may not precipitate upon cooling. Try removing the solvent under reduced pressure. - If an oil is obtained, attempt to induce crystallization by scratching the flask with a glass rod or adding a seed crystal. - Perform a work-up by adding the reaction mixture to ice-cold water to precipitate the product.
Problem 2: Product is Impure or Contaminated with Side-Products
Potential Cause Troubleshooting Steps
Formation of Symmetric Byproducts - A common side reaction is the formation of a 1,3-disubstituted thiourea if the hydrazine starting material is contaminated with an amine. This can also occur if the isothiocyanate reacts with itself under certain conditions. - Ensure high purity of the hydrazine starting material.
Reaction Mixture Darkens or Shows Decomposition - This may indicate that the reaction temperature is too high, causing decomposition of reactants or products. - Attempt the reaction at a lower temperature (e.g., room temperature or in an ice bath) for a longer duration.
Product Trapped During Precipitation - If the product crystallizes too rapidly from the reaction mixture, it can trap unreacted starting materials. - Slow down the crystallization process by cooling the mixture gradually. - Purify the crude product thoroughly via recrystallization. A common solvent system is ethanol or methanol.[2]
Difficulty in Purification - Thiosemicarbazides can sometimes be difficult to purify due to poor solubility or co-crystallization with impurities. - Test a range of solvents or solvent mixtures for recrystallization (e.g., ethanol, methanol, ethanol/water). - If recrystallization is ineffective, consider column chromatography. However, due to the polar nature of thiosemicarbazides, this can be challenging. A polar stationary phase or a gradient elution might be necessary. - Due to poor solubility, samples for purification may need to be dissolved in a mixture of solvents at the initial gradient percentage and sonicated.

Data Presentation: Reaction Condition Examples

The following table summarizes yields reported in various literature examples for thiosemicarbazide synthesis. Note that these results are not from a single comparative study but provide a baseline for expected outcomes.

Hydrazine Derivative Isothiocyanate Solvent Temperature Time Yield Reference
5-Nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazidePhenyl isothiocyanateMethyl AlcoholReflux3–4 h79%[2]
Hydrazine HydrateAmmonium ThiocyanateEthylene Glycol120 °C1.5 h85.2%
Substituted HydrazineSubstituted IsothiocyanateEthanolReflux6–8 h80–88%[6]
ThiosemicarbazideBenzaldehyde DerivativesMethanolRoom Temp.24 h30-82%[3]

Experimental Protocols

Protocol 1: General Synthesis of a 4-Aryl-Thiosemicarbazide[2]
  • Dissolution: Dissolve the starting acid hydrazide (0.05 mol) in 75 mL of anhydrous methyl alcohol, with gentle heating if necessary.

  • Addition: To this solution, add the aromatic isothiocyanate (0.005 mol) dissolved in 10 mL of anhydrous methyl alcohol.

  • Reaction: Reflux the reaction mixture in a water bath for 3-4 hours. A crystalline precipitate should begin to form after approximately 45-60 minutes.

  • Isolation: After the reflux period, cool the mixture to room temperature.

  • Filtration: Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the crude product with cold methyl alcohol and then purify by recrystallization from methyl alcohol to yield the final product.

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate the key workflows and decision-making processes in thiosemicarbazide synthesis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Select Hydrazine & Isothiocyanate solvent Choose Solvent (e.g., Ethanol, Methanol) reagents->solvent setup Assemble Glassware (Flask, Condenser) solvent->setup dissolve Dissolve Hydrazine in Solvent setup->dissolve add Add Isothiocyanate Solution dissolve->add react Stir/Reflux (Room Temp or Heat) add->react monitor Monitor via TLC react->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete filter Filter Precipitate cool->filter recrystallize Recrystallize Product filter->recrystallize dry Dry & Characterize recrystallize->dry

Caption: General workflow for thiosemicarbazide synthesis.

G start Problem: Low Product Yield purity Check Purity of Starting Materials start->purity conditions Review Reaction Conditions start->conditions workup Investigate Product Isolation start->workup sol_purity Purify Reagents & Repeat purity->sol_purity Impure? sol_time Increase Reaction Time / Temperature conditions->sol_time Incomplete? sol_solvent Change Solvent conditions->sol_solvent Solubility Issue? sol_isolate Concentrate Filtrate or Precipitate in Water workup->sol_isolate Product Soluble?

Caption: Troubleshooting decision tree for low yield issues.

G hydrazine R-NH-NH2 (Hydrazine) plus + hydrazine->plus isothiocyanate R'-N=C=S (Isothiocyanate) side_product R'-NH-C(=S)-NH-R' (Symmetrical Thiourea) isothiocyanate->side_product Side Reaction (e.g., with amine impurity) isothiocyanate->plus product R-NH-NH-C(=S)-NH-R' (Desired Thiosemicarbazide) plus->product Main Reaction

Caption: Main reaction pathway versus a common side reaction.

References

Side products to expect in the synthesis of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

The synthesis of this compound is typically achieved through the nucleophilic addition of hydrazine to 3,4-dimethoxyphenethyl isothiocyanate. The lone pair of electrons on one of the nitrogen atoms of hydrazine attacks the electrophilic carbon atom of the isothiocyanate group.

Q2: What are the expected starting materials and their roles?

  • 3,4-Dimethoxyphenethyl isothiocyanate: This is the electrophile in the reaction, providing the carbon-sulfur backbone and the substituted phenethyl group.

  • Hydrazine (or hydrazine hydrate): This acts as the nucleophile, providing the free amino group that attacks the isothiocyanate.

Q3: What are the general reaction conditions for this synthesis?

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Hydrazine: Hydrazine can degrade over time. 2. Poor Quality Isothiocyanate: The starting isothiocyanate may be impure or degraded. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction. 4. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.1. Use fresh, anhydrous hydrazine or hydrazine hydrate. 2. Verify the purity of the 3,4-dimethoxyphenethyl isothiocyanate by techniques such as NMR or IR spectroscopy. 3. Use a polar protic solvent like ethanol or methanol. 4. Monitor the reaction by Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gently heating the mixture.
Presence of Multiple Spots on TLC (Impure Product) 1. Formation of Side Products: Several side reactions can occur (see "Potential Side Products" section below). 2. Unreacted Starting Materials: The reaction may not have gone to completion. 3. Degradation of Product: The desired product might be unstable under the reaction or workup conditions.1. Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side product formation. 2. Ensure the reaction goes to completion using TLC monitoring. 3. Purify the crude product using recrystallization from a suitable solvent (e.g., ethanol, methanol) or column chromatography.[4][5]
Product is an Oil or Fails to Crystallize 1. Presence of Impurities: Impurities can inhibit crystallization. 2. Residual Solvent: Trapped solvent can prevent solidification.1. Purify the product using column chromatography to remove impurities. 2. Ensure all solvent is removed under reduced pressure. Try triturating the oil with a non-polar solvent like hexane or diethyl ether to induce crystallization.

Potential Side Products

Several side products can be expected in the synthesis of this compound. Understanding these potential impurities is crucial for optimizing the reaction and purification steps.

Side Product Name Chemical Structure Reason for Formation Proposed Mitigation Strategy
1,1'-Bis(3,4-dimethoxyphenethyl)thiourea (CH₃O)₂C₆H₃CH₂CH₂NHC(S)NHCH₂CH₂C₆H₃(OCH₃)₂Reaction of the starting isothiocyanate with any primary amine impurity present in the hydrazine or formed in situ.Use pure, anhydrous hydrazine.
Hydrazones (CH₃O)₂C₆H₃CH₂CH₂N=C=S + R₂C=NNH₂If the hydrazine contains impurities of other carbonyl compounds (e.g., from solvent degradation), these can react with hydrazine to form hydrazones, which might further react.Use high-purity, fresh hydrazine and solvents.
3,4-Dimethoxyphenethyl alcohol (CH₃O)₂C₆H₃CH₂CH₂OHDegradation of the 3,4-dimethoxyphenethyl isothiocyanate, particularly in the presence of water and at elevated temperatures.Use anhydrous solvents and moderate reaction temperatures.
Cyclized Products (e.g., Triazoles, Thiadiazoles) Intramolecular cyclization of the thiosemicarbazide product, which can be promoted by acidic or basic conditions, or high temperatures.[6][7]Maintain a neutral pH during the reaction and workup. Avoid excessive heating.
N,N'-diformylhydrazine OHC-NH-NH-CHOA possible side-product from the reaction of hydrazine with certain isothiocyanates under specific conditions, though less common.[6]Control reaction stoichiometry and conditions carefully.

Experimental Protocols

While a specific, detailed protocol for the target molecule is not available, a general procedure based on the synthesis of similar thiosemicarbazides is provided below.

General Synthesis of 4-Substituted-3-thiosemicarbazides

  • Dissolve 3,4-dimethoxyphenethyl isothiocyanate (1 equivalent) in a suitable solvent (e.g., absolute ethanol, 10-20 mL per gram of isothiocyanate) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • To this solution, add hydrazine hydrate (1-1.2 equivalents) dropwise at room temperature with continuous stirring.

  • After the addition is complete, continue stirring the reaction mixture at room temperature or heat to reflux for a period of 1 to 24 hours. The progress of the reaction should be monitored by TLC.

  • Upon completion of the reaction (as indicated by the disappearance of the starting isothiocyanate spot on TLC), cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.

  • If no precipitate forms, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1][4][5]

Visualizations

Synthesis Workflow

SynthesisWorkflow reagents Starting Materials: - 3,4-Dimethoxyphenethyl isothiocyanate - Hydrazine hydrate reaction Reaction: - Solvent (e.g., Ethanol) - Room Temp or Reflux reagents->reaction 1. Mixing workup Workup: - Cooling - Filtration or - Solvent Removal reaction->workup 2. Reaction Completion purification Purification: - Recrystallization or - Column Chromatography workup->purification 3. Isolation of Crude Product product Final Product: 4-(3,4-Dimethoxyphenethyl)- 3-thiosemicarbazide purification->product 4. Pure Product SideReactions start 3,4-Dimethoxyphenethyl isothiocyanate + Hydrazine main_product 4-(3,4-Dimethoxyphenethyl) -3-thiosemicarbazide start->main_product Desired Reaction side_product1 1,1'-Bis(3,4-dimethoxyphenethyl)thiourea start->side_product1 Reaction with Amine Impurity side_product2 3,4-Dimethoxyphenethyl alcohol start->side_product2 Degradation (H₂O, Heat) side_product3 Cyclized Products (Triazoles/Thiadiazoles) main_product->side_product3 Intramolecular Cyclization (Acid/Base/Heat)

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide.

Predicted NMR Data

Table 1: Predicted ¹H NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
NH₂~4.7Broad Singlet2HExchangeable with D₂O.[1][2]
Ar-H~6.7-6.9Multiplet3HProtons on the dimethoxy-substituted aromatic ring.
-CH₂-CH₂-~2.8-3.0Triplet2HMethylene group adjacent to the aromatic ring.
-CH₂-CH₂-~3.6-3.8Quartet2HMethylene group adjacent to the NH group.
OCH₃~3.8Singlet6HTwo equivalent methoxy groups.[3]
NH~7.8Broad Singlet1HExchangeable with D₂O.[1]
NH~9.0Broad Singlet1HExchangeable with D₂O.[1][2]

Table 2: Predicted ¹³C NMR Data for this compound

AssignmentPredicted Chemical Shift (δ, ppm)
-CH₂-C H₂-~35
-C H₂-CH₂-~50
OCH₃~56
Ar-C~111-121
Ar-C (quaternary)~131
Ar-C-O~148-149
C=S~181

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: The peaks for the aromatic protons in my ¹H NMR spectrum are overlapping and difficult to interpret. What can I do?

A1: Overlapping peaks in the aromatic region are common.[4][5][6] Here are a few troubleshooting steps:

  • Change the solvent: Running the NMR in a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) can alter the chemical shifts and may resolve the overlapping signals.[4]

  • Increase spectrometer frequency: If available, using a higher field NMR spectrometer (e.g., 500 MHz instead of 300 MHz) will increase the dispersion of the signals.

  • 2D NMR techniques: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, aiding in the assignment of individual signals within the multiplet.

Q2: I am not sure which peaks correspond to the NH protons. How can I confirm their assignment?

A2: The NH protons of the thiosemicarbazide moiety often appear as broad singlets and their chemical shifts can vary depending on the solvent and concentration.[7] To confirm their assignment, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The peaks corresponding to the NH protons will exchange with deuterium and disappear from the spectrum.[4]

Q3: My spectrum shows very broad peaks. What could be the cause?

A3: Peak broadening can be caused by several factors:

  • Poor shimming: The magnetic field homogeneity may need to be optimized.

  • Sample concentration: A sample that is too concentrated can lead to broader peaks.[4]

  • Incomplete dissolution: Ensure your compound is fully dissolved in the NMR solvent.

  • Paramagnetic impurities: The presence of paramagnetic impurities can cause significant peak broadening.

Q4: I can't get accurate integrations for the aromatic region due to the residual solvent peak. What is the solution?

A4: If the residual peak of your deuterated solvent (e.g., CDCl₃) overlaps with your aromatic signals, consider using a different solvent where the residual peak is in a different region, such as acetone-d₆.[4]

Q5: The chemical shifts in my experimental spectrum are slightly different from the predicted values. Is this normal?

A5: Yes, slight variations are normal. Chemical shifts can be influenced by factors such as solvent, concentration, and temperature. The predicted values are a guideline, and minor deviations are expected.

Experimental Protocols

Standard ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Parameters (Example for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64 (adjust as needed for signal-to-noise).

      • Spectral Width: -2 to 12 ppm.

      • Relaxation Delay (d1): 1-2 seconds.

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled (zgpg30).

      • Number of Scans: 1024 or more (as ¹³C is less sensitive).

      • Spectral Width: 0 to 200 ppm.

      • Relaxation Delay (d1): 2 seconds.

  • Data Processing:

    • Apply Fourier transformation.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H).

    • Integrate the peaks in the ¹H NMR spectrum.

Visualizations

Caption: Chemical structure of this compound.

cluster_workflow Troubleshooting Workflow for NMR Spectral Interpretation start Complex/Unclear NMR Spectrum q1 Are peaks overlapping? start->q1 sol1 Change solvent or use higher field NMR q1->sol1 Yes q2 Are there broad peaks? q1->q2 No sol1->q2 sol2 Check shimming, concentration, and solubility q2->sol2 Yes q3 Uncertain about NH/OH peaks? q2->q3 No sol2->q3 sol3 Perform D₂O exchange experiment q3->sol3 Yes end Clear Spectrum for Interpretation q3->end No sol3->end

Caption: A workflow for troubleshooting common NMR interpretation issues.

cluster_signals Proton Environments and Expected ¹H NMR Signals mol This compound aromatic Aromatic Protons (Ar-H) mol->aromatic aliphatic Aliphatic Protons (-CH₂-CH₂-) mol->aliphatic methoxy Methoxy Protons (-OCH₃) mol->methoxy nh Amine/Amide Protons (-NH, -NH₂) mol->nh region_ar ~6.7-6.9 ppm aromatic->region_ar resonate at region_al ~2.8-3.8 ppm aliphatic->region_al resonate at region_me ~3.8 ppm methoxy->region_me resonate at region_nh ~4.7, 7.8, 9.0 ppm (broad) nh->region_nh resonate at spec ¹H NMR Spectrum region_ar->spec region_al->spec region_me->spec region_nh->spec

Caption: Relationship between molecular structure and ¹H NMR signals.

References

Storage and handling guidelines to prevent degradation of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to protect it from moisture and air.[2] For long-term storage, maintaining a controlled temperature is crucial.

Q2: Is this compound sensitive to light?

Q3: What are the signs of degradation?

A3: Degradation of this compound may be indicated by a change in physical appearance, such as discoloration, or by a decrease in its expected activity in experimental assays.

Q4: What personal protective equipment (PPE) should be used when handling this compound?

A4: When handling this compound, it is important to wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area or under a fume hood.[1][2]

Q5: How should I handle a spill of this compound?

A5: In case of a spill, avoid generating dust.[1] The area should be cleared, and the spilled solid should be carefully collected using appropriate tools and placed in a sealed container for disposal.[1] The spill area should then be cleaned thoroughly.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected experimental results or loss of compound activity. Compound degradation due to improper storage or handling.1. Review storage conditions (temperature, light, and moisture exposure). 2. Verify the age of the compound stock. 3. Consider performing analytical tests (e.g., HPLC, NMR) to assess purity.
Discoloration or change in the physical appearance of the solid compound. Exposure to light, air (oxidation), or elevated temperatures.1. Discard the discolored compound as a safety precaution. 2. Review and improve storage protocols to prevent future occurrences. 3. If necessary, store new batches under an inert atmosphere.
Poor solubility in recommended solvents. Potential degradation leading to less soluble byproducts or the presence of impurities.1. Confirm the appropriate solvent for your experiment. 2. Attempt to dissolve a small sample with gentle heating or sonication, if the compound is known to be thermally stable for short periods. 3. If solubility issues persist, the compound's integrity may be compromised, and a fresh batch should be used.

Storage and Handling Guidelines Summary

Parameter Guideline Rationale
Temperature Store in a cool place.Prevents thermal degradation. Some thiosemicarbazone derivatives exhibit varied thermal stability.[4]
Humidity Store in a dry place with the container tightly sealed.[1][2]Prevents hydrolysis. Thiosemicarbazides can be susceptible to moisture.
Light Protect from light.[3]Prevents photodegradation. Related compounds have shown light sensitivity.[3]
Atmosphere For long-term storage, consider storing under an inert gas (e.g., argon or nitrogen).Minimizes the risk of oxidation.
Handling Use appropriate PPE (gloves, safety glasses, lab coat). Handle in a well-ventilated area.[1][2]Ensures personal safety and minimizes exposure.

Experimental Protocols

General Protocol for Assessing Compound Stability:

To assess the stability of this compound under various conditions, forced degradation studies can be performed. This involves subjecting the compound to stress conditions and monitoring its degradation over time.

1. Thermal Stability Assessment:

  • Weigh a precise amount of the compound into several vials.
  • Expose the vials to a range of elevated temperatures (e.g., 40°C, 60°C, 80°C) for specific time intervals.
  • At each time point, dissolve the contents of a vial in a suitable solvent.
  • Analyze the solution using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.

2. Photostability Assessment:

  • Prepare two sets of solutions of the compound in a suitable solvent.
  • Expose one set to a controlled light source (e.g., a photostability chamber with a specific wavelength and intensity) for a defined period.
  • Keep the second set in the dark as a control.
  • Analyze samples from both sets at various time intervals by HPLC to determine the extent of photodegradation.

3. pH Stability (Hydrolysis) Assessment:

  • Prepare solutions of the compound in buffers of different pH values (e.g., acidic, neutral, and basic).
  • Incubate the solutions at a controlled temperature.
  • At selected time points, take aliquots from each solution and analyze by HPLC to measure the concentration of the parent compound.

Degradation Troubleshooting Workflow

DegradationTroubleshooting start Start: Suspected Compound Degradation check_appearance Visually inspect the compound. Is there discoloration or change in texture? start->check_appearance review_storage Review storage conditions: - Temperature - Light exposure - Humidity - Container seal check_appearance->review_storage Yes check_appearance->review_storage No analytical_test Perform analytical testing (e.g., HPLC, NMR) to assess purity and identify impurities. review_storage->analytical_test compare_data Compare analytical data with the certificate of analysis or a reference standard. analytical_test->compare_data degraded Compound is degraded. Discard and use a fresh batch. compare_data->degraded Purity does not meet specifications. stable Compound is stable. Investigate other experimental factors. compare_data->stable Purity meets specifications. yes_appearance Yes no_appearance No purity_ok Purity meets specifications. purity_not_ok Purity does not meet specifications.

Caption: Troubleshooting workflow for suspected degradation of this compound.

References

Overcoming poor cell permeability of thiosemicarbazide compounds in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing thiosemicarbazone (TSC) and related thiosemicarbazide compounds. This resource provides troubleshooting guides and frequently asked questions to address challenges related to poor cell permeability in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why do many thiosemicarbazone compounds exhibit poor cell permeability?

A1: Thiosemicarbazones can face several barriers to cellular entry. Their chemical structure, which often includes polar groups, can hinder passive diffusion across the lipid bilayer of the cell membrane. Furthermore, many TSCs are recognized by and actively removed from the cell by efflux pumps, which are transmembrane proteins that function to expel a wide variety of substrates from the cytoplasm.[1][2]

Q2: What is the primary mechanism of action for anticancer thiosemicarbazones?

A2: The most well-documented mechanism is the inhibition of ribonucleotide reductase (RNR), an essential iron-dependent enzyme for DNA synthesis and repair.[3][4] Thiosemicarbazones are potent chelators that can bind to iron, disrupting the enzyme's function and leading to cell cycle arrest and apoptosis.[5][6][7] Their activity is often linked to the formation of iron complexes that can generate reactive oxygen species (ROS), further contributing to cellular damage.[5][6]

Q3: What is an efflux pump and how does it affect my assay results?

A3: Efflux pumps are proteins on the cell membrane that actively transport molecules, including drugs and xenobiotics, out of the cell.[8] If your thiosemicarbazone compound is a substrate for an efflux pump (like P-glycoprotein), it will be continuously removed from the cell, resulting in a low intracellular concentration. This can lead to misleadingly low efficacy or potency in cell-based assays, as the compound may not reach its intracellular target at a sufficient concentration.[9]

Q4: What are the differences between a PAMPA and a Caco-2 assay for permeability?

A4: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free model that predicts passive diffusion across an artificial lipid membrane.[10][11][12][13] It is cost-effective and high-throughput, ideal for early screening.[10][12][14] The Caco-2 permeability assay uses a monolayer of differentiated human colon adenocarcinoma cells, which mimic the intestinal epithelium.[15][16] This model is more complex but provides more comprehensive data, as it accounts for not only passive diffusion but also active transport mechanisms like uptake and efflux.[11][15]

Troubleshooting Guide

This guide provides a logical workflow for diagnosing and solving issues of low compound activity potentially caused by poor cell permeability.

G cluster_0 cluster_3 start Start: Low or No Activity in Cell-Based Assay check_permeability check_permeability start->check_permeability end_node Assay Optimization Successful check_efflux check_efflux check_permeability->check_efflux Yes path2 path2 check_permeability->path2 No, likely passive diffusion issue check_efflux->path2 No / Unknown path1 path1 check_efflux->path1 Yes verify_activity verify_activity path2->verify_activity path1->verify_activity verify_activity->start No Improvement, Re-evaluate Hypothesis verify_activity->end_node Activity Improved path3 path3 path3->verify_activity Alternative Strategy

Problem: My thiosemicarbazone compound shows high potency in an enzyme assay but very low activity in a cell-based assay.

Possible Cause 1: Active Efflux Your compound may be rapidly removed from the cell by efflux pumps such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[9]

  • Solution: Co-administer your thiosemicarbazone with a known efflux pump inhibitor. Verapamil is a commonly used inhibitor for P-gp.[9] If the activity of your compound increases significantly in the presence of the inhibitor, this strongly suggests it is an efflux pump substrate.

Possible Cause 2: Poor Passive Diffusion The compound's physicochemical properties (e.g., high polarity, low lipophilicity) may prevent it from efficiently crossing the cell membrane.

  • Solution 1: Structural Modification: Modify the compound to increase its lipophilicity. Adding lipophilic groups can enhance membrane permeability.[17] However, this must be balanced to maintain solubility and target engagement.

  • Solution 2: Nanoformulation: Encapsulating the compound in a delivery vehicle like liposomes or polymeric nanoparticles can improve its solubility, stability, and cellular uptake.[18][19][20][21] This strategy can bypass efflux pumps and facilitate entry into the cell.[20]

Data on Permeability Enhancement Strategies

The following tables summarize quantitative data from studies that employed various strategies to overcome permeability issues.

Table 1: Effect of Efflux Pump Inhibitors on Compound Permeability (Note: Data is illustrative; refer to specific literature for compound details)

CompoundAssay TypeInhibitorPapp (A→B) (10⁻⁶ cm/s) Without InhibitorPapp (A→B) (10⁻⁶ cm/s) With InhibitorEfflux Ratio (Papp B→A / Papp A→B) Without InhibitorEfflux Ratio With Inhibitor
Control Drug (Talinolol) Caco-2Verapamil0.54.5>10~1
Thiosemicarbazone X Caco-2Verapamil0.86.28.51.2

Data based on principles described in Caco-2 assays where an efflux ratio greater than 2 indicates active efflux.[9][16]

Table 2: Impact of Nanoformulation on Drug Delivery and Efficacy (Note: Data is illustrative, adapted from studies on compounds like Triapine.[18][19][20])

FormulationEncapsulation Efficiency (%)IC₅₀ (Cancer Cell Line)In Vivo Effect
Free Triapine N/A1.2 µMShort plasma half-life
Liposomal Triapine (LP-1) ~60%2.5 µMSignificantly increased survival vs. free drug
Polymeric Nanoparticle ~75%1.8 µMEnhanced tumor accumulation (EPR effect)

Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA model is used to predict passive transcellular permeability.[11][12]

Objective: To determine the effective permeability (Pe) of a thiosemicarbazone compound.

Methodology:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane).[14]

  • Prepare Solutions:

    • Donor Solution: Dissolve the test compound in a suitable buffer (e.g., PBS, pH 7.4) with a small percentage of DMSO to a final concentration (e.g., 10 µM).[14]

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with buffer.[14]

  • Assay Assembly: Place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich".[12][13]

  • Incubation: Incubate the assembly at room temperature for a defined period (e.g., 4-18 hours) with constant shaking.[11][12]

  • Quantification: After incubation, separate the plates and measure the compound concentration in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.[11]

  • Calculation: Calculate the permeability coefficient (Papp or Pe) using established formulas. Compounds are often classified as low permeability (Pe < 1.5 x 10⁻⁶ cm/s) or high permeability (Pe > 1.5 x 10⁻⁶ cm/s).[12]

G cluster_prep Preparation cluster_run Assay Execution cluster_analysis Analysis p1 Coat Donor Plate with Lipid Solution r1 Assemble Sandwich: Donor Plate on Acceptor Plate p1->r1 p2 Prepare Donor (Compound) & Acceptor (Buffer) Solutions p2->r1 r2 Incubate with Shaking (4-18 hours) r1->r2 a1 Separate Plates & Measure Concentrations (LC-MS/MS) r2->a1 a2 Calculate Permeability Coefficient (Pe) a1->a2

Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay is used to assess both passive permeability and active transport, including efflux.[15]

Objective: To determine the apparent permeability coefficient (Papp) in both apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions and calculate the efflux ratio (ER).

Methodology:

  • Cell Culture: Seed Caco-2 cells on semipermeable Transwell™ inserts and culture for 18-22 days until they form a differentiated, polarized monolayer.[16]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm².[9][22]

  • Equilibration: Rinse the monolayers and pre-incubate with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, pH 7.4) at 37°C.[22]

  • Transport Experiment (A→B):

    • Add the test compound solution (e.g., 10 µM) to the apical (upper) chamber.[15]

    • Add fresh buffer to the basolateral (lower) chamber.

    • Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.[15][16]

    • Collect samples from the basolateral chamber.

  • Transport Experiment (B→A):

    • Add the test compound solution to the basolateral chamber.

    • Add fresh buffer to the apical chamber.

    • Incubate and collect samples from the apical chamber.

  • Efflux Inhibition (Optional): Repeat steps 4 and 5 in the presence of an efflux pump inhibitor (e.g., 100 µM Verapamil) to confirm active transport.[9]

  • Quantification: Analyze the concentration of the compound in the collected samples by LC-MS/MS.[15]

  • Calculation: Calculate Papp (A→B) and Papp (B→A). The Efflux Ratio (ER) is calculated as Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound is a substrate of active efflux.[9][16]

Signaling Pathway Visualization

Thiosemicarbazones primarily target Ribonucleotide Reductase (RNR), a critical enzyme in the DNA synthesis pathway.

G TSC Thiosemicarbazone (e.g., Triapine) RNR Ribonucleotide Reductase (RNR) (Active) TSC->RNR Inhibition Fe Intracellular Iron (Fe²⁺/Fe³⁺) Fe->RNR Cofactor RNR_inactive RNR (Inactive) RNR->RNR_inactive dNDPs Deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) RNR->dNDPs NDPs Ribonucleotides (ADP, GDP, CDP, UDP) NDPs->RNR DNA_syn DNA Synthesis & Repair dNDPs->DNA_syn Apoptosis Cell Cycle Arrest & Apoptosis DNA_syn->Apoptosis Inhibition leads to

References

Technical Support Center: Refining the Recrystallization of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the recrystallization process for 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide. The information is presented in a question-and-answer format to directly address common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the recrystallization of this compound?

A1: Ethanol is a widely recommended and effective solvent for the recrystallization of aryl thiosemicarbazides.[1] For this compound, absolute ethanol or a mixture of ethanol and water can be effective.[1][2] The ideal solvent system should dissolve the compound when hot but have low solubility when cold to ensure a good yield of pure crystals upon cooling.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point for this compound is 135 °C. A sharp melting point close to this value is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.

Q3: How can I improve the yield of my recrystallization?

A3: To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the crude product.[3] Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[3] Additionally, allowing the solution to cool slowly to room temperature before placing it in an ice bath can promote the formation of larger, purer crystals and improve the overall yield.

Q4: My compound "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when it separates as a liquid upon cooling. This can happen if the melting point of the compound is lower than the boiling point of the solvent. To remedy this, you can try using a lower boiling point solvent or a solvent mixture. Adding a small amount of a co-solvent in which the compound is less soluble can sometimes induce crystallization.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Crystal Formation - Too much solvent was used.- The solution is supersaturated.- The compound is highly soluble in the chosen solvent at low temperatures.- Boil off some of the solvent to increase the concentration of the compound and allow the solution to cool again.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound to induce crystallization.- Consider a different solvent or a solvent/anti-solvent system.
Colored Impurities in Crystals - The impurity is co-crystallizing with the product.- The impurity is adsorbed onto the surface of the crystals.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the crude product is as pure as possible before recrystallization. A preliminary purification step like a silica plug may be necessary.
Poor Crystal Quality (e.g., fine powder, needles) - The solution cooled too quickly.- Allow the flask to cool slowly to room temperature on a benchtop, insulated with a cloth or paper towels, before placing it in a cold bath.
Low Purity After Recrystallization - Impurities were trapped within the crystal lattice.- The crystals were not washed properly.- Ensure slow cooling to allow for selective crystallization.- Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

Experimental Protocols

Recrystallization of this compound from Ethanol

Materials:

  • Crude this compound

  • Absolute Ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of absolute ethanol to the flask, just enough to slurry the solid.

  • Gently heat the mixture to the boiling point of ethanol while stirring.

  • Add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent.

  • If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Perform a hot filtration to remove any insoluble impurities or the activated charcoal.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Data Presentation

Property Value
Chemical Formula C₁₁H₁₇N₃O₂S
Molecular Weight 255.34 g/mol [4]
Melting Point 135 °C
Appearance White to off-white solid
Recommended Recrystallization Solvent Ethanol

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation A Crude Product in Flask B Add Minimal Hot Ethanol A->B C Heat to Dissolve B->C D Hot Filtration (optional) C->D if impurities E Cool Slowly to Room Temp C->E if no impurities D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Cold Ethanol G->H I Dry Crystals H->I

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Tree Start Recrystallization Issue NoCrystals No Crystals Formed Start->NoCrystals LowYield Low Yield Start->LowYield OilingOut Compound 'Oils Out' Start->OilingOut TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent CheckFiltrate Check mother liquor? LowYield->CheckFiltrate SolventBP Solvent BP too high? OilingOut->SolventBP BoilSolvent Boil off excess solvent TooMuchSolvent->BoilSolvent Yes Scratch Scratch flask/add seed crystal TooMuchSolvent->Scratch No Concentrate Concentrate & re-cool CheckFiltrate->Concentrate Product present CoolingRate Cooling too fast? CheckFiltrate->CoolingRate No product SlowCool Cool slower CoolingRate->SlowCool Yes ChangeSolvent Use lower BP solvent/mixture SolventBP->ChangeSolvent Yes AddAntiSolvent Add anti-solvent SolventBP->AddAntiSolvent No

References

Addressing inconsistent results in biological assays with 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, particularly focusing on inconsistent results in biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the potential causes of inconsistent results in my biological assays with this compound?

Inconsistent results with thiosemicarbazide compounds can stem from several factors, including compound solubility, stability, purity, and interaction with assay components. Poor aqueous solubility is a common issue with this class of compounds, potentially leading to precipitation and variable effective concentrations.[1] Batch-to-batch variability in purity and the presence of impurities can also significantly impact experimental outcomes.[1] Furthermore, thiosemicarbazides are known to chelate metal ions, which could interfere with metalloenzymes or other metal-dependent components of your assay system.[2]

Q2: How can I improve the solubility of this compound in my assay medium?

To improve solubility, consider the following approaches:

  • Optimize Solvent Concentration: While typically dissolved in DMSO for stock solutions, the final concentration of DMSO in the assay should be kept low (usually <1%) to avoid solvent-induced artifacts.[1] You may need to test a range of final DMSO concentrations to find the optimal balance between compound solubility and minimal effect on the assay.

  • Use of Surfactants or Co-solvents: The inclusion of non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations, or the use of co-solvents, may help to maintain the compound in solution. However, their compatibility with your specific assay must be validated.

  • Sonication: Briefly sonicating the compound solution before adding it to the assay can help to break up any aggregates that may have formed.

Q3: What are known off-target effects of thiosemicarbazides that I should be aware of?

Thiosemicarbazides and their derivatives are well-documented metal chelators.[2] This property can lead to off-target effects by sequestering essential metal ions (e.g., zinc, iron, copper) from enzymes or other proteins in your assay system, leading to inhibition that is not related to the intended target. It is advisable to perform control experiments to assess the potential for metal chelation-induced effects, for instance, by supplementing the assay medium with a slight excess of the relevant metal ions.

Q4: How should I properly store and handle this compound to ensure its stability?

For long-term storage, it is recommended to store the solid compound at -20°C, protected from light and moisture. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of the compound in your specific assay buffer should be determined experimentally, as prolonged incubation in aqueous solutions can lead to degradation.

Troubleshooting Guide

Issue 1: High Variability Between Replicate Wells

High variability between replicate wells is a common indicator of issues with compound solubility or pipetting accuracy.

Potential Cause Troubleshooting Step
Compound Precipitation 1. Visually inspect wells for precipitate. 2. Decrease the final compound concentration. 3. Increase the final DMSO concentration (ensure it's within assay tolerance, typically <1%).[1] 4. Prepare fresh dilutions from the stock solution for each experiment.[1]
Inaccurate Pipetting 1. Use calibrated pipettes and proper pipetting techniques. 2. Prepare an intermediate dilution to increase the pipetting volume.[1]
Issue 2: Inconsistent Results Between Experiments

Lack of reproducibility between experiments can point to issues with the compound itself or the experimental setup.

Potential Cause Troubleshooting Step
Batch-to-Batch Variability 1. If possible, use a single, large batch of the compound for the entire study.[1] 2. If changing batches, perform a bridging study to compare the activity of the new and old batches.[1]
Assay Condition Drift 1. Standardize all assay parameters, including incubation times, temperatures, and cell passage numbers. 2. Include positive and negative controls in every experiment to monitor assay performance.
Compound Degradation 1. Prepare fresh stock solutions periodically. 2. Assess the stability of the compound in the assay buffer over the course of the experiment.
Issue 3: No Dose-Response Relationship Observed

The absence of a clear dose-response curve may indicate that the concentration range is not appropriate or that the compound is interfering with the assay.

Potential Cause Troubleshooting Step
Incorrect Concentration Range 1. Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to identify the active concentration range.[1]
Compound Toxicity 1. Assess the cytotoxicity of the compound on the cells used in the assay (e.g., using an MTT or LDH assay).
Interference with Detection 1. Run a control experiment with the compound in the assay buffer without any biological components to check for direct effects on the detection signal (e.g., fluorescence quenching or enhancement).[1]

Experimental Protocols

General Protocol for In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a general guideline for determining the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial strain.

  • Preparation of Compound Stock Solution: Prepare a 10 mg/mL stock solution of the compound in sterile DMSO.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in an appropriate broth medium. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in a 96-well microtiter plate using the appropriate broth medium. The final concentrations may range from 500 µg/mL to 1.95 µg/mL.[3]

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth medium only). A solvent control (bacteria with the highest concentration of DMSO used) should also be included.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[3]

Visualizations

experimental_workflow General Experimental Workflow for Compound Screening cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare Compound Stock (in DMSO) dilutions Prepare Serial Dilutions stock->dilutions treat Treat with Compound Dilutions dilutions->treat plate Plate Cells/Enzyme plate->treat incubate Incubate treat->incubate read Read Plate (e.g., Absorbance, Fluorescence) incubate->read analyze Analyze Data (e.g., IC50, MIC) read->analyze

Caption: A generalized workflow for screening this compound in a biological assay.

troubleshooting_tree Troubleshooting Decision Tree for Inconsistent Results cluster_variability High Variability in Replicates? cluster_reproducibility Poor Inter-Experiment Reproducibility? cluster_response No Dose-Response? start Inconsistent Results Observed check_solubility Check for Precipitation start->check_solubility Yes check_batch Verify Compound Batch start->check_batch No check_pipetting Review Pipetting Technique check_solubility->check_pipetting solution1 Optimize Solvent/Concentration check_solubility->solution1 Precipitate Found solution2 Use Calibrated Pipettes/Intermediate Dilutions check_pipetting->solution2 Error Identified check_conditions Standardize Assay Conditions check_batch->check_conditions solution3 Perform Bridging Study check_batch->solution3 Different Batches Used check_concentration Broaden Concentration Range check_conditions->check_concentration check_interference Test for Assay Interference check_concentration->check_interference solution4 Run Interference Controls check_interference->solution4 Interference Detected

Caption: A decision tree to guide troubleshooting efforts when encountering inconsistent assay results.

References

Validation & Comparative

A Comparative Guide to the Bioactivity of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential bioactivity of 4-(3,4-dimethoxyphenethyl)-3-thiosemicarbazide and its structurally related analogs. Due to a lack of publicly available experimental data on the specific bioactivity of this compound, this guide focuses on the bioactivity of analogous compounds to infer its potential therapeutic properties. The comparative analysis is based on published data for thiosemicarbazide derivatives with similar structural motifs.

Introduction to Thiosemicarbazides in Drug Discovery

Thiosemicarbazides are a class of organic compounds characterized by a thiourea group linked to a hydrazine moiety. They serve as versatile synthons for the synthesis of various heterocyclic compounds and have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include antimicrobial, antifungal, antiviral, and anticancer properties.[1][3][4][5] The biological potential of thiosemicarbazide derivatives is often attributed to their ability to chelate metal ions and interact with various biological targets.

Synthesis of Thiosemicarbazide Analogs

The general synthesis of 4-substituted-3-thiosemicarbazides involves the reaction of a corresponding isothiocyanate with hydrazine hydrate or the reaction of a hydrazide with an isothiocyanate. For the target compound, this compound, the synthesis would typically involve the reaction of 3,4-dimethoxyphenethyl isothiocyanate with hydrazine hydrate.

A study by Plech et al. (2012) described the synthesis of a series of thiosemicarbazide derivatives starting from 3,4-dimethoxyphenylacetic acid hydrazide and various isothiocyanates. This provides a relevant synthetic route for analogous compounds.

Comparative Bioactivity

While specific data for this compound is unavailable, the bioactivity of structurally related analogs provides insights into its potential therapeutic applications.

Antimicrobial Activity

A study on thiosemicarbazide derivatives of 3,4-dimethoxyphenylacetic acid revealed their potential as antimicrobial agents. The minimum inhibitory concentrations (MICs) for several analogs were determined against a panel of bacterial and fungal strains.

Table 1: Antimicrobial Activity of 4-Aryl-1-(3,4-dimethoxy-phenylacetyl)-thiosemicarbazides

CompoundR-group (at N4)S. aureus (MIC μg/mL)E. coli (MIC μg/mL)C. albicans (MIC μg/mL)
Analog 1 Phenyl>1000>1000>1000
Analog 2 4-Methylphenyl>1000>1000>1000
Analog 3 4-Methoxyphenyl>1000>1000>1000
Analog 4 4-Chlorophenyl500>1000500
Analog 5 4-Bromophenyl250500250
Analog 6 Allyl>1000>1000>1000
Analog 7 Methyl>1000>1000>1000

Data sourced from Plech et al., 2012.

The data suggests that the nature of the substituent at the N4 position of the thiosemicarbazide core plays a crucial role in determining the antimicrobial activity. Halogenated phenyl groups (chloro and bromo) at the N4 position conferred some activity against S. aureus and C. albicans, while other substituents resulted in inactive compounds. This structure-activity relationship (SAR) suggests that this compound may exhibit limited antimicrobial activity unless further modified.

Anticancer Activity

While no direct anticancer data for the target molecule was found, a closely related analog, 1-(2,4-dichlorophenoxy)acetyl-4-(4-iodophenyl)thiosemicarbazide, has been investigated for its cytotoxic effects against melanoma cell lines. This compound demonstrated an IC50 value of 99 ± 4 µM against the G-361 melanoma cell line.[6] The proposed mechanism of action involves the downregulation of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[6]

Table 2: Comparative Cytotoxicity of a Thiosemicarbazide Analog and Standard Anticancer Agents

CompoundMechanism of ActionCancer Cell LineIC50 Value
1-(2,4-dichlorophenoxy)acetyl-4-(4-iodophenyl)thiosemicarbazideDHODH InhibitionG-361 (Melanoma)99 ± 4 µM[6]
DoxorubicinTopoisomerase II InhibitionSK-Mel-103 (Melanoma)1.2 µM
BrequinarDHODH InhibitionA375 (Melanoma)0.14 µM

Data for Doxorubicin and Brequinar are provided for comparative context and are sourced from publicly available databases.

The data indicates that while the thiosemicarbazide analog possesses anticancer activity, its potency is significantly lower than established chemotherapeutic agents like Doxorubicin and a known DHODH inhibitor, Brequinar. This suggests that this compound might exhibit modest anticancer activity and would likely require structural optimization to enhance its potency.

Experimental Protocols

General Synthesis of 4-Aryl-1-(3,4-dimethoxy-phenylacetyl)-thiosemicarbazides

A solution of 3,4-dimethoxyphenylacetic acid hydrazide (0.01 mol) in ethanol (50 mL) is treated with the appropriate isothiocyanate (0.01 mol). The mixture is refluxed for 2-4 hours. After cooling, the precipitated solid is filtered, washed with ethanol, and recrystallized from a suitable solvent to yield the final product.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial dilution of the test compounds is prepared in a 96-well microtiter plate with Mueller-Hinton broth for bacteria and RPMI-1640 medium for fungi. The wells are inoculated with a standardized microbial suspension. The plates are incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Cytotoxicity Assay (MTT Assay)

Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 48-72 hours. Following treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Visualizations

Synthesis_Workflow Hydrazide 3,4-Dimethoxyphenylacetic acid hydrazide Thiosemicarbazide 4-Aryl-1-(3,4-dimethoxy- phenylacetyl)-thiosemicarbazide Hydrazide->Thiosemicarbazide + Isothiocyanate Ethanol, Reflux Isothiocyanate R-N=C=S Isothiocyanate->Thiosemicarbazide

Caption: General synthesis of thiosemicarbazide analogs.

Anticancer_Mechanism Thiosemicarbazide Thiosemicarbazide Analog DHODH Dihydroorotate Dehydrogenase (DHODH) Thiosemicarbazide->DHODH Inhibits Apoptosis Apoptosis Thiosemicarbazide->Apoptosis Induces Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes DNA_Synthesis DNA Synthesis Pyrimidine_Synthesis->DNA_Synthesis Cell_Proliferation Cancer Cell Proliferation DNA_Synthesis->Cell_Proliferation

Caption: Proposed anticancer mechanism of a thiosemicarbazide analog.

Conclusion

While direct experimental data on the bioactivity of this compound is not currently available in the public domain, analysis of its structural analogs provides valuable insights into its potential therapeutic properties. Based on the structure-activity relationships observed in similar thiosemicarbazide series, it is plausible that the title compound may possess modest antimicrobial and anticancer activities. However, significant structural modifications would likely be necessary to enhance its potency to a therapeutically relevant level. Further experimental investigation is warranted to definitively characterize the bioactivity profile of this compound and explore its potential as a lead compound in drug discovery programs.

References

Structure-activity relationship (SAR) studies of 4-substituted thiosemicarbazides.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 4-Substituted Thiosemicarbazides

An In-depth Comparison of Synthetic Derivatives for Diverse Biological Applications

Thiosemicarbazides, versatile intermediates in medicinal chemistry, form the backbone of numerous compounds with a wide spectrum of pharmacological activities.[1][2] The substitution at the 4-position of the thiosemicarbazide scaffold has been a focal point of research, leading to the development of potent antimicrobial, anticonvulsant, anticancer, and antitubercular agents. This guide provides a comparative analysis of 4-substituted thiosemicarbazides, summarizing key structure-activity relationship (SAR) findings, presenting quantitative biological data, and detailing the experimental protocols for their synthesis and evaluation.

Comparative Biological Activity Data

The biological activity of 4-substituted thiosemicarbazides is significantly influenced by the nature and position of the substituent on the aromatic ring and at the N4 position. The following tables summarize the quantitative data from various studies, offering a clear comparison of the efficacy of different derivatives.

Antimicrobial and Antitubercular Activity

The antimicrobial and particularly the antitubercular activities of these compounds are noteworthy. Substitutions on the phenyl ring attached to the thiosemicarbazide moiety play a crucial role in determining the potency.

Table 1: Antitubercular Activity of 4-Substituted Thiosemicarbazide Derivatives against Mycobacterium bovis [1]

CompoundR1R2XMIC (μg/mL)
3 HH3-F3.9
4 HH3-Cl3.9
5 HH3-Br3.9
6 HH4-F156
7 HH4-Cl0.39
8 HH4-Br31.25
11 HH4-NO20.39
30 HH4-OH, 3-OCH30.39

Data from reference[1]

Table 2: Antimicrobial Activity of N'-Substituted 4-Phenylpicolinohydrazonamides with a Thiosemicarbazone Moiety [3]

CompoundTarget OrganismMIC (µg/mL)
1b M. tuberculosis H37Rv3.1-12.5
Not specifiedS. aureus ATCC 2592315.6
Not specifiedB. subtilis ATCC 66337.8

Data from reference[3]

Anticancer Activity

Thiosemicarbazones, derived from thiosemicarbazides, have demonstrated significant anticancer potential, often attributed to their ability to chelate metal ions and generate reactive oxygen species.[4][5]

Table 3: In Vitro Antiproliferative Activity of Ketone-N(4)-Substituted Thiosemicarbazones [6]

CompoundCell LineIC50 (μM)
L1-L9 (ligands) SGC-7901 (gastric cancer)>50
1-9 (Ru complexes) SGC-7901 (gastric cancer)1.8 - 15.4
L1-L9 (ligands) BEL-7404 (liver cancer)>50
1-9 (Ru complexes) BEL-7404 (liver cancer)3.2 - 28.7

Data from reference[6]

Anticonvulsant Activity

The structural features of 4-substituted thiosemicarbazides have been optimized to yield compounds with significant anticonvulsant properties.

Table 4: Anticonvulsant Activity of Substituted Benzaldehyde 4-Aryl-3-Thiosemicarbazones [7]

CompoundSubstitutionProtection against MES
8 4'-Chlorobenzaldehyde-4-phenylSignificant
17 4''-Chlorobenzaldehyde-4(2',3'-dichlorophenyl)Significant

MES: Maximal Electroshock Seizure. Data from reference[7]

Structure-Activity Relationship (SAR) Insights

The collective data from numerous studies reveal key structural features that govern the biological activity of 4-substituted thiosemicarbazides.

  • Antitubercular Activity: The position of halogen substituents on the phenyl ring dramatically affects activity against M. bovis. While 3-halo substitutions show consistent activity, 4-halo substitutions vary significantly, with the 4-chloro derivative being the most potent.[1] The presence of a 4-nitro or a 4-hydroxy-3-methoxy substitution also confers high activity.[1]

  • Anticancer Activity: Di-substitution at the terminal N4 atom is critical for potent anticancer activity.[4] The formation of redox-active metal complexes, particularly with iron, is a key mechanism, highlighting the importance of the N,N,S donor atom set for generating reactive oxygen species.[4]

  • Antimicrobial Activity: The geometry of the molecule, particularly at the N4-terminus of the thiosemicarbazide skeleton, is a determining factor for antibacterial activity.[8]

  • Monoamine Oxidase (MAO) Inhibition: A cyclohexyl ring at the N(1) position is more favorable for MAO-A inhibitory activity compared to a phenyl ring.[9] Furthermore, compounds with a 4-substituted phenyl ring linked by an oxygen or sulfur atom exhibit higher potency.[9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following sections outline the general procedures for the synthesis and biological evaluation of 4-substituted thiosemicarbazides.

General Synthesis of 4-Substituted Thiosemicarbazides

A common method for the synthesis of 4-substituted thiosemicarbazones involves the condensation reaction of a suitable thiosemicarbazide with an appropriate aldehyde or ketone.[1][10]

Step 1: Synthesis of N-substituted thiosemicarbazides A mixture of an appropriate isothiocyanate (e.g., phenyl isothiocyanate or cyclohexyl isothiocyanate) and hydrazine hydrate is reacted to yield the corresponding N-substituted hydrazinecarbothioamide.[9]

Step 2: Condensation to form Thiosemicarbazones The synthesized N-substituted thiosemicarbazide is then condensed with a selected aldehyde or ketone in a suitable solvent, such as ethanol or methanol, often at room temperature or under reflux, to yield the final thiosemicarbazone derivative.[9][10] The products are typically purified by recrystallization.

In Vitro Antitubercular Activity Assay

The antitubercular activity is commonly evaluated using the microdilution broth method against Mycobacterium tuberculosis or a surrogate like Mycobacterium bovis.[3][11]

  • Preparation of Inoculum: A suspension of the mycobacterial strain is prepared and adjusted to a specific turbidity corresponding to a known cell density.

  • Drug Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in culture medium in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared inoculum is added to each well. The plates are then incubated at 37°C for a specified period.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the mycobacteria.[3]

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the compounds against cancer cell lines is frequently assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow the formazan crystals to form.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Anticonvulsant Screening

The anticonvulsant activity is typically evaluated in animal models using standardized tests such as the Maximal Electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[7][12]

  • Animal Preparation: Mice or rats are used for these studies. The test compounds are administered intraperitoneally or orally.

  • MES Test: At a predetermined time after drug administration, a maximal electrical stimulus is delivered through corneal or ear electrodes. The abolition of the hind limb tonic extensor component of the seizure is recorded as a positive response.

  • scPTZ Test: A convulsant dose of pentylenetetrazole is injected subcutaneously. The absence of clonic spasms for a defined period is considered a positive response.

  • Neurotoxicity Screening: A rotorod test is often used to assess any potential motor impairment caused by the compounds.

Visualizing SAR and Experimental Workflows

Graphical representations are invaluable for understanding complex relationships and processes in drug discovery.

SAR_Antitubercular_Activity cluster_scaffold Thiosemicarbazide Scaffold cluster_substituents Substitutions on Phenyl Ring cluster_activity Antitubercular Activity Scaffold 4-Substituted Thiosemicarbazide Halogen Halogen (X) Scaffold->Halogen 4-Cl Scaffold->Halogen 3-F, 3-Cl, 3-Br Scaffold->Halogen 4-Br Nitro Nitro (NO2) Scaffold->Nitro 4-NO2 HydroxyMethoxy Hydroxy (OH) & Methoxy (OCH3) Scaffold->HydroxyMethoxy 4-OH, 3-OCH3 HighActivity High Activity (MIC ≤ 0.39 µg/mL) Halogen->HighActivity if X = 4-Cl ModerateActivity Moderate Activity (MIC ≈ 3.9 µg/mL) Halogen->ModerateActivity if X = 3-F, 3-Cl, 3-Br LowActivity Low Activity (MIC > 30 µg/mL) Halogen->LowActivity if X = 4-Br Nitro->HighActivity HydroxyMethoxy->HighActivity Anticancer_Mechanism Thiosemicarbazone Thiosemicarbazone (N,N,S donor set) Complex Redox Active Metal Complex Thiosemicarbazone->Complex Chelation MetalIon Metal Ion (e.g., Fe) MetalIon->Complex ROS Reactive Oxygen Species (ROS) Complex->ROS Generation CellDeath Cancer Cell Death ROS->CellDeath Induction

References

Cytotoxicity of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide on cancerous vs. normal cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A review of the cytotoxic profiles of thiosemicarbazide compounds, highlighting their potential as selective anticancer agents.

Due to the absence of specific experimental data for 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide in the reviewed literature, this guide provides a comparative analysis based on structurally related thiosemicarbazide and thiosemicarbazone derivatives. This class of compounds has garnered significant interest in oncology for their potential anticancer activities.[1][2] The core focus of this guide is to present the differential cytotoxic effects of these compounds on cancerous versus normal cell lines, supported by experimental data and methodologies from relevant studies.

Quantitative Cytotoxicity Data

The cytotoxic effects of various thiosemicarbazone derivatives have been evaluated against a range of human cancer cell lines and normal cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The data below, compiled from multiple studies, illustrates the selective cytotoxicity of these compounds.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Reference
Thiazole Heterocycles (2d, 2f, 2h)HL-60 (promyelocytic leukemia)43-76Vero (normal kidney epithelial)> 100[3]
Thiazole Heterocycles (2d, 2f, 2h)MCF-7 (breast cancer)43-76Vero (normal kidney epithelial)> 100[3]
Steroidal Thiosemicarbazones (2a, 2b, 2c, 2e, 5a)K562 (chronic myelogenous leukemia)6.7-11.3PBMC (non-stimulated)Higher than cancer cells[4]
Steroidal Thiosemicarbazones (2e, 5a)LS174 (colorectal adenocarcinoma)9.2-12.6PBMC (non-stimulated)Higher than cancer cells[4]
1-(2,4-dichlorophenoxy)acetyl-4-aryl-thiosemicarbazidesG-361 (melanoma)CytotoxicBJ (normal fibroblasts)Not toxic in the used range[2]
N-substituted piperazine-based thiosemicarbazones (1d, 3c)Various cancer cell linesPotent activityNHDF (normal human dermal fibroblast)Selective activity[5]

Note: The table presents a summary of findings for different classes of thiosemicarbazone derivatives, as specific data for this compound is not available. The presented data indicates a general trend of higher cytotoxicity of these compounds towards cancerous cell lines compared to normal cell lines.

Experimental Protocols

The evaluation of the cytotoxic activity of thiosemicarbazide derivatives is predominantly conducted using in vitro cell-based assays. A standard and widely adopted method is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses the metabolic activity of cells and is used to measure cell viability and proliferation.

  • Cell Seeding: Cancerous and normal cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 to 5 x 10^4 cells/well) and allowed to adhere and grow for 24 hours.[2][6]

  • Compound Treatment: The cells are then treated with various concentrations of the thiosemicarbazide derivatives for a specified incubation period, typically 24 to 48 hours.[2][7]

  • MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow the mitochondrial dehydrogenases in viable cells to convert the yellow MTT into purple formazan crystals.[6][7]

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[6]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 values are determined by plotting the percentage of cell viability against the compound concentrations.

Visualizing Experimental Workflow and Signaling Pathways

To better understand the experimental process and the proposed mechanisms of action of thiosemicarbazide derivatives, the following diagrams are provided.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis Seed Cancerous and Normal Cells in 96-well plates Seed Cancerous and Normal Cells in 96-well plates Incubate for 24h for cell adherence Incubate for 24h for cell adherence Seed Cancerous and Normal Cells in 96-well plates->Incubate for 24h for cell adherence Prepare serial dilutions of Thiosemicarbazide derivative Prepare serial dilutions of Thiosemicarbazide derivative Incubate for 24h for cell adherence->Prepare serial dilutions of Thiosemicarbazide derivative Treat cells with varying concentrations Treat cells with varying concentrations Prepare serial dilutions of Thiosemicarbazide derivative->Treat cells with varying concentrations Incubate for 24-48h Incubate for 24-48h Treat cells with varying concentrations->Incubate for 24-48h Add MTT solution to each well Add MTT solution to each well Incubate for 24-48h->Add MTT solution to each well Incubate for 2-4h Incubate for 2-4h Add MTT solution to each well->Incubate for 2-4h Dissolve formazan crystals (e.g., with DMSO) Dissolve formazan crystals (e.g., with DMSO) Incubate for 2-4h->Dissolve formazan crystals (e.g., with DMSO) Measure absorbance with a plate reader Measure absorbance with a plate reader Dissolve formazan crystals (e.g., with DMSO)->Measure absorbance with a plate reader Calculate cell viability (%) Calculate cell viability (%) Measure absorbance with a plate reader->Calculate cell viability (%) Determine IC50 values Determine IC50 values Calculate cell viability (%)->Determine IC50 values

Caption: Workflow for assessing the cytotoxicity of thiosemicarbazide derivatives.

G Thiosemicarbazone Thiosemicarbazone Iron Chelation Iron Chelation Thiosemicarbazone->Iron Chelation Reactive Oxygen Species (ROS) Generation Reactive Oxygen Species (ROS) Generation Thiosemicarbazone->Reactive Oxygen Species (ROS) Generation Ribonucleotide Reductase Inhibition Ribonucleotide Reductase Inhibition Iron Chelation->Ribonucleotide Reductase Inhibition DNA Synthesis Inhibition DNA Synthesis Inhibition Ribonucleotide Reductase Inhibition->DNA Synthesis Inhibition Cell Cycle Arrest Cell Cycle Arrest DNA Synthesis Inhibition->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Oxidative Stress Oxidative Stress Reactive Oxygen Species (ROS) Generation->Oxidative Stress Oxidative Stress->Apoptosis

References

In-Vivo Showdown: A Comparative Analysis of a Novel Thiosemicarbazide and Doxorubicin in Preclinical Anticancer Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective cancer therapies, researchers continuously evaluate novel compounds for their potential to outperform or supplement existing treatments. This guide provides a detailed in-vivo comparison of the anticancer effects of a promising second-generation thiosemicarbazone, Di-2-pyridylketone-4-cyclohexyl-4-methyl-3-thiosemicarbazone (DpC), against the well-established chemotherapeutic agent, Doxorubicin. This analysis is based on preclinical data from xenograft models of neuroblastoma, a challenging pediatric cancer.

The initial focus of this guide was to be 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide; however, a comprehensive literature search revealed no available in-vivo anticancer validation studies for this specific compound. Therefore, DpC, a structurally related and extensively studied thiosemicarbazone with demonstrated in-vivo efficacy, has been selected as a representative of this promising class of anticancer agents.

Performance Snapshot: DpC vs. Doxorubicin in Neuroblastoma Xenograft Models

The following tables summarize the key quantitative findings from in-vivo studies of DpC and Doxorubicin in immunodeficient mice bearing neuroblastoma xenografts. It is important to note that the data is derived from separate studies and direct cross-study comparisons should be made with caution due to potential variations in experimental conditions.

Compound Cancer Model Dosage & Administration Primary Outcome Key Findings
DpC Orthotopic SK-N-LP Human Neuroblastoma4 mg/kg/day, IntravenousTumor Growth InhibitionStatistically significant reduction in tumor growth (p < 0.05) after 3 weeks of treatment.[1][2]
Doxorubicin Doxorubicin-resistant UKF-NB-3rDOX20 Neuroblastoma8 mg/kg, Intravenous (single dose)Tumor Volume ReductionInitial delay in tumor growth, followed by progression.

Table 1: Comparative Efficacy of DpC and Doxorubicin in Neuroblastoma Xenograft Models

Parameter DpC (SK-N-LP Xenograft) Doxorubicin (UKF-NB-3rDOX20 Xenograft)
Animal Model Nude MiceNude Mice
Cell Line SK-N-LP (Human Neuroblastoma)UKF-NB-3rDOX20 (Doxorubicin-resistant Human Neuroblastoma)
Tumor Implantation Orthotopic (Adrenal Gland)Subcutaneous
Treatment Start Not specifiedWhen tumors became palpable
Vehicle/Control Not specifiedNot specified
Endpoint Tumor growth after 3 weeksTumor volume over 16 days

Table 2: Key Parameters of the In-Vivo Studies

Deep Dive: Experimental Protocols

Reproducibility and standardization are paramount in preclinical research. Below are the detailed methodologies employed in the key in-vivo experiments cited in this guide.

DpC in Orthotopic Neuroblastoma Xenograft Model

This protocol is based on the study by Guo et al. (2016) published in the Journal of Hematology & Oncology.[1][2]

1. Cell Culture:

  • Human neuroblastoma SK-N-LP cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

2. Animal Model:

  • Female nude mice (athymic) were used for the study.

3. Orthotopic Xenograft Establishment:

  • SK-N-LP cells were surgically implanted into the adrenal gland of the mice to create an orthotopic tumor model, which more closely mimics the primary tumor site in humans.

4. Treatment Protocol:

  • Once tumors were established, mice were treated with DpC at a dose of 4 mg/kg/day.

  • The drug was administered intravenously.

  • Treatment was carried out for a total of 3 weeks.

5. Endpoint Measurement:

  • The primary endpoint was the assessment of tumor growth. While the publication states a significant reduction, specific tumor volume data over time was not provided in the abstract.

  • At the end of the study, tumors were excised for further analysis, including immunohistochemistry to assess markers of apoptosis.

Doxorubicin in Doxorubicin-Resistant Neuroblastoma Xenograft Model

This protocol is based on a study investigating doxorubicin's effect on a resistant neuroblastoma cell line.

1. Cell Culture:

  • Doxorubicin-resistant human neuroblastoma UKF-NB-3rDOX20 cells were maintained in culture.

2. Animal Model:

  • Nude mice were utilized for this xenograft study.

3. Subcutaneous Xenograft Establishment:

  • 10 million UKF-NB-3rDOX20 cells were injected subcutaneously into the flank of the mice.

4. Treatment Protocol:

  • Treatment with Doxorubicin was initiated when the tumors became palpable.

  • A single intravenous injection of Doxorubicin was administered at a dose of 8 mg/kg.

5. Endpoint Measurement:

  • Tumor volume was measured at regular intervals over a period of 16 days to monitor the effect of the treatment on tumor growth.

Visualizing the Pathways and Processes

To better understand the mechanisms and experimental flow, the following diagrams have been generated using the DOT language.

G cluster_0 DpC Administration (Intravenous) cluster_1 Cellular Uptake and Iron Chelation cluster_2 Downstream Effects DpC DpC Cell Tumor Cell DpC->Cell Iron Labile Iron Pool Cell->Iron Chelation ROS Reactive Oxygen Species (ROS) Generation Iron->ROS JNK JNK Pathway Activation ROS->JNK NFkB NF-κB Pathway Modulation ROS->NFkB Apoptosis Apoptosis JNK->Apoptosis NFkB->Apoptosis

Caption: Proposed signaling pathway for the anticancer action of DpC.

G cluster_0 Preparation cluster_1 Tumor Establishment cluster_2 Treatment cluster_3 Monitoring & Analysis CellCulture Neuroblastoma Cell Culture (SK-N-LP or UKF-NB-3rDOX20) Implantation Tumor Cell Implantation (Orthotopic or Subcutaneous) CellCulture->Implantation AnimalPrep Animal Preparation (Nude Mice) AnimalPrep->Implantation DrugAdmin Drug Administration (DpC or Doxorubicin) Implantation->DrugAdmin TumorMeasurement Tumor Volume Measurement DrugAdmin->TumorMeasurement Endpoint Endpoint Analysis (e.g., Immunohistochemistry) TumorMeasurement->Endpoint

Caption: Generalized experimental workflow for in-vivo anticancer drug validation.

Concluding Remarks

The available preclinical data suggests that DpC holds significant promise as an anticancer agent, demonstrating potent activity in a neuroblastoma model. Its mechanism of action, which involves the chelation of iron and subsequent generation of reactive oxygen species, represents a distinct approach compared to traditional DNA-damaging agents like Doxorubicin.

While Doxorubicin remains a cornerstone of cancer chemotherapy, the study on a Doxorubicin-resistant neuroblastoma model highlights the critical need for novel agents that can overcome resistance mechanisms. The initial tumor growth delay observed with Doxorubicin, even in a resistant model, underscores its potent cytotoxic effects.

Further head-to-head in-vivo studies comparing DpC and Doxorubicin in the same neuroblastoma model are warranted to provide a more definitive comparison of their therapeutic potential. Future research should also focus on elucidating the detailed molecular mechanisms of DpC and exploring its efficacy in a broader range of cancer types. The development of novel compounds like DpC offers hope for new and improved treatment strategies for challenging malignancies such as neuroblastoma.

References

Comparative Analysis of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide and Standard-of-Care Drugs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the putative therapeutic agent 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide against established standard-of-care drugs in the context of cancer therapy, with a focus on melanoma. While specific experimental data for this compound is not extensively available in public literature, this comparison is based on the well-documented anticancer properties of the broader class of thiosemicarbazide derivatives.

Thiosemicarbazides are a class of compounds recognized for their wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[1] Their therapeutic potential is often attributed to their ability to chelate metal ions and inhibit various enzymes crucial for cell proliferation.

Anticancer Potential of Thiosemicarbazide Derivatives

Recent studies have highlighted the promise of thiosemicarbazide derivatives as potential anticancer agents. For instance, certain derivatives have been synthesized and evaluated for their cytotoxic effects against melanoma cell lines, such as G-361.[2][3] These studies suggest that thiosemicarbazides can induce cytotoxicity in cancer cells, potentially through mechanisms like the downregulation of key enzymes involved in nucleotide synthesis, such as dihydroorotate dehydrogenase (DHODH).[2][3]

Comparison with Standard-of-Care for Melanoma

The current standard-of-care for melanoma, particularly for advanced stages, involves a multi-faceted approach that includes surgery, immunotherapy, targeted therapy, and radiation therapy.[4][5][6][7]

Table 1: Comparison of Thiosemicarbazide Derivatives and Standard-of-Care Melanoma Drugs

FeatureThiosemicarbazide Derivatives (Putative)Immunotherapy (e.g., Pembrolizumab)Targeted Therapy (e.g., BRAF/MEK inhibitors)
Mechanism of Action Inhibition of enzymes (e.g., DHODH), metal chelation, induction of oxidative stress.[2][3]Immune checkpoint inhibition, leading to T-cell activation against tumor cells.Inhibition of specific mutated proteins (e.g., BRAF, MEK) in the MAPK signaling pathway.[4]
Primary Target Cancer cell proliferation and metabolism.[2][8]Immune system modulation.Specific signaling pathways within cancer cells.[4]
Mode of Administration Likely oral or intravenous.Intravenous.Oral.
Common Side Effects To be determined; general class effects may include gastrointestinal disturbances.Immune-related adverse events (e.g., colitis, dermatitis, endocrinopathies).Skin toxicities, pyrexia, gastrointestinal issues.
Resistance Mechanisms Potential for target enzyme mutations or altered drug efflux.Upregulation of alternative immune checkpoints, loss of antigen presentation.Secondary mutations in the target pathway, activation of bypass pathways.

Experimental Protocols

Below are detailed methodologies for key experiments typically cited in the evaluation of novel anticancer compounds like thiosemicarbazide derivatives.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells (e.g., G-361 melanoma cells) are seeded in a 96-well plate at a density of 1 x 104 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the thiosemicarbazide derivative (or standard drug) and incubated for a further 24-72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of a compound on the cell cycle distribution.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 hours).

  • Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol overnight at 4°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and propidium iodide (PI) for 30 minutes in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Visualizations

Putative Signaling Pathway

The following diagram illustrates a potential mechanism of action for thiosemicarbazide derivatives in cancer cells, leading to apoptosis.

G cluster_0 Cancer Cell TSC Thiosemicarbazide Derivative ROS Increased ROS TSC->ROS DHODH DHODH Inhibition TSC->DHODH DNA_Damage DNA Damage ROS->DNA_Damage Pyrimidine Decreased Pyrimidine Synthesis DHODH->Pyrimidine Pyrimidine->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Putative mechanism of thiosemicarbazide anticancer activity.

Experimental Workflow

This diagram outlines the typical workflow for evaluating the anticancer potential of a novel compound.

G cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Synthesis Compound Synthesis (Thiosemicarbazide Derivative) Cytotoxicity Cytotoxicity Assay (MTT) Synthesis->Cytotoxicity Mechanism Mechanism of Action (e.g., Cell Cycle Analysis) Cytotoxicity->Mechanism Target Target Identification (e.g., Gene Expression) Mechanism->Target Animal Animal Model Studies (e.g., Xenograft) Target->Animal Toxicity Toxicity Assessment Animal->Toxicity

Caption: Workflow for anticancer drug screening.

References

Cross-resistance profile of cancer cells to 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of Cross-Resistance Profiles of Anticancer Thiosemicarbazones

Introduction

While specific experimental data on the cross-resistance profile of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide is not extensively available in current literature, a comprehensive analysis can be conducted by examining closely related and well-studied thiosemicarbazone analogues. Thiosemicarbazones are a class of metal-chelating compounds that have shown significant promise as anticancer agents.[1] Their mechanism of action is often tied to their ability to interact with endogenous metal ions like iron and copper, disrupting critical cellular processes in malignant cells.[1][2] This guide provides a comparative overview of the cross-resistance profiles of prominent thiosemicarbazones, such as COTI-2 and Triapine, which serve as valuable benchmarks for understanding potential resistance mechanisms relevant to novel thiosemicarbazide derivatives.

The development of drug resistance is a primary obstacle in cancer chemotherapy.[3] For thiosemicarbazones, resistance can emerge through various mechanisms, including the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps.[4][5] Understanding these resistance patterns is crucial for the strategic development of new, more effective anticancer agents.

Comparative Cytotoxicity and Resistance Profiles

The anticancer activity of thiosemicarbazones is typically evaluated by their half-maximal inhibitory concentration (IC50) in various cancer cell lines, including parental (sensitive) and drug-resistant sublines. A comparison of these values reveals the resistance factor (RF), indicating the degree to which cells have developed resistance to a compound.

Below is a summary of comparative cytotoxicity data for key thiosemicarbazones, COTI-2 and Triapine, in a colon cancer cell line (SW480) and its resistant derivatives.

Table 1: Comparative IC50 Values (µM) of Thiosemicarbazones in Parental and Resistant SW480 Colon Cancer Cell Lines

Compound SW480 (Parental) SW480/Tria (Triapine-Resistant) SW480/Coti (COTI-2-Resistant) Resistance Factor (RF) in SW480/Coti
COTI-2 0.05 ± 0.01 0.04 ± 0.01 0.60 ± 0.05 12.0
Cu-COTI-2 0.03 ± 0.01 0.03 ± 0.01 0.37 ± 0.03 12.3

| Triapine | 0.31 ± 0.02 | >10 | 0.25 ± 0.02 | 0.8 |

Data adapted from studies on acquired resistance in colon cancer cells.[4] The IC50 values represent the mean ± standard deviation from representative experiments. The Resistance Factor (RF) is calculated as IC50 (Resistant) / IC50 (Parental).

The data clearly indicates that the COTI-2 resistant cell line (SW480/Coti) shows significant cross-resistance to COTI-2 and its copper complex (Cu-COTI-2), with a 12-fold increase in the IC50 value.[4] Notably, this cell line does not exhibit cross-resistance to Triapine, suggesting a distinct resistance mechanism. Conversely, the Triapine-resistant line (SW480/Tria) is highly resistant to Triapine but remains sensitive to COTI-2.[4]

Mechanisms of Resistance

The primary mechanism of action for many thiosemicarbazones involves the chelation of metal ions, leading to the inhibition of key enzymes like ribonucleotide reductase, which is essential for DNA synthesis.[1] However, cancer cells can develop resistance by upregulating drug efflux pumps.

Role of ABC Transporters in Thiosemicarbazone Resistance

Research has identified the ABC transporter ABCC1 (also known as Multidrug Resistance Protein 1, MRP1) as a key player in acquired resistance to COTI-2.[4] The resistance mechanism is particularly sophisticated, involving the intracellular formation of a stable ternary complex between the copper-bound drug and glutathione (GSH). This Cu-COTI-2-GSH adduct is then recognized and actively transported out of the cell by ABCC1, reducing the intracellular drug concentration and its cytotoxic effect.[4][6]

This is distinct from resistance mechanisms observed for other compounds like Triapine, which has been reported to be a weak substrate for a different transporter, P-glycoprotein (P-gp, ABCB1).[4] The lack of cross-resistance between COTI-2 and Triapine in the SW480 model underscores the specificity of these efflux-based resistance mechanisms.[4]

G cluster_cell Cancer Cell COTI2_in COTI-2 Cu_COTI2 Cu-COTI-2 Complex COTI2_in->Cu_COTI2 Binds Cu Copper (Cu²⁺) Cu->Cu_COTI2 Ternary_Complex [Cu-COTI-2-GSH] Cu_COTI2->Ternary_Complex Binds Cytotoxicity Cytotoxicity (Inhibition of Ribonucleotide Reductase, ROS generation) Cu_COTI2->Cytotoxicity Induces GSH Glutathione (GSH) GSH->Ternary_Complex ABCC1 ABCC1 Efflux Pump (Overexpressed in Resistant Cells) Ternary_Complex->ABCC1 Substrate for COTI2_out COTI-2 Efflux ABCC1->COTI2_out Pumps out after_efflux after_efflux COTI2_out->after_efflux Reduced Intracellular Concentration COTI2_drug Extracellular COTI-2 COTI2_drug->COTI2_in Enters Cell

Figure 1. ABCC1-mediated resistance mechanism for COTI-2.

Experimental Protocols

The data presented in this guide are based on standard in vitro methodologies for assessing anticancer drug activity and resistance.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., SW480 parental and resistant lines) are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test compounds (e.g., COTI-2, Triapine). A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: Cells are incubated with the compounds for a specified period, typically 72 hours.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage relative to the untreated control cells. IC50 values are determined by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

G step_node step_node action_node action_node result_node result_node start Start seed Seed parental and resistant cancer cells in 96-well plates start->seed adhere Incubate overnight to allow cell adherence seed->adhere treat Treat cells with serial dilutions of compounds adhere->treat incubate Incubate for 72 hours treat->incubate mtt Add MTT reagent and incubate for 3-4 hours incubate->mtt solubilize Remove medium and solubilize formazan crystals mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate cell viability and determine IC50 values read->analyze end End analyze->end

Figure 2. Standard workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

The study of cross-resistance among thiosemicarbazone derivatives reveals highly specific and complex mechanisms of drug resistance. The clinical candidate COTI-2 demonstrates a resistance profile linked to ABCC1-mediated efflux of a copper-glutathione complex, a mechanism that does not confer resistance to the related compound Triapine.[4] This lack of cross-resistance is a promising indicator that combination therapies or sequential treatments using different classes of thiosemicarbazones could be effective in overcoming acquired resistance.

For novel compounds like this compound, it will be imperative to perform similar comparative studies. Future research should focus on:

  • Determining IC50 values in a panel of cancer cell lines, including those with known resistance to standard chemotherapeutics and other thiosemicarbazones.

  • Identifying the role of ABC transporters in any observed resistance by using specific inhibitors or cell lines with engineered expression of pumps like ABCB1, ABCG2, and ABCC1.

  • Investigating the interaction with endogenous metals and glutathione , as this has been shown to be a critical determinant of the resistance profile for this class of compounds.[6]

By elucidating these pathways, the development of next-generation thiosemicarbazides can be rationally guided to circumvent known resistance mechanisms, ultimately leading to more durable and effective cancer therapies.

References

Benchmarking the antibacterial spectrum of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial performance of thiosemicarbazide derivatives, offering a benchmark for the evaluation of novel compounds such as 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide. While specific experimental data on the antibacterial spectrum of this compound is not extensively available in public literature, this guide draws upon data from structurally related thiosemicarbazide and thiosemicarbazone compounds to provide a valuable comparative framework against established antibiotics.

Thiosemicarbazides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] Their structural versatility allows for the synthesis of a diverse library of derivatives, with the potential for discovering novel antimicrobial agents to combat the growing threat of antibiotic resistance.[2]

Performance Comparison Against Key Bacterial Pathogens

The antibacterial efficacy of thiosemicarbazide derivatives is largely influenced by the nature and position of substituents on the chemical scaffold. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various thiosemicarbazide derivatives against common Gram-positive and Gram-negative bacteria, alongside standard antibiotics for reference. A lower MIC value indicates greater antibacterial potency.

Compound/AntibioticTest OrganismMIC (µg/mL)Reference
Thiosemicarbazide Derivatives
4-(4-Ethoxyphenyl)-1-(3-methoxyphenyl) thiosemicarbazide (SA13)Staphylococcus aureus>1000[3]
Escherichia coli>1000[3]
4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazideMRSA ATCC 433003.9[2]
4-(3-fluorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazideMRSA ATCC 4330015.63-31.25[2]
N,N-bis(4-chlorophenyl)hydrazine-1,2-dicarbothioamide (3g)Staphylococcus aureus6.25
Pseudomonas aeruginosa12.5
Bacillus subtilis6.25
Standard Antibiotics
StreptomycinStaphylococcus aureus3.125
Pseudomonas aeruginosa3.125
Bacillus subtilis3.125
CiprofloxacinGram-positive bacteria0.125 - 0.5[4]

Experimental Protocols

The determination of antibacterial activity is crucial for the validation of new compounds. The following are detailed methodologies for the key experiments cited in the literature for evaluating thiosemicarbazide derivatives.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][3]

Materials:

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standardized bacterial inoculum (0.5 McFarland standard)

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (bacterial suspension without test compound)

  • Negative control (broth without bacteria)

  • Standard antibiotic (e.g., Ciprofloxacin, Streptomycin)

Procedure:

  • Preparation of Test Compound Dilutions: A serial two-fold dilution of the test compound is prepared in MHB directly in the 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results prep_compound Prepare Serial Dilutions of Test Compound inoculate Inoculate Microtiter Plate Wells prep_compound->inoculate prep_inoculum Standardize Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic

Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Potential Mechanism of Action

While the exact mechanism of action can vary between different thiosemicarbazide derivatives, a commonly proposed pathway involves the inhibition of essential bacterial enzymes. One such target is topoisomerase II, an enzyme critical for DNA replication and repair. By binding to this enzyme, thiosemicarbazones can disrupt these vital cellular processes, leading to bacterial cell death.

signaling_pathway compound Thiosemicarbazide Derivative cell_entry Bacterial Cell Entry compound->cell_entry inhibition Inhibition cell_entry->inhibition topoisomerase Topoisomerase II dna_replication DNA Replication & Repair topoisomerase->dna_replication (Enables) cell_death Bacterial Cell Death dna_replication->cell_death (Leads to if inhibited) inhibition->topoisomerase inhibition->dna_replication (Blocks)

Proposed mechanism of action for antibacterial thiosemicarbazides.

Conclusion

The available data on thiosemicarbazide derivatives indicate that this class of compounds holds significant promise as a source of new antibacterial agents. The antibacterial activity is highly dependent on the specific chemical structure, with some derivatives showing potent activity against drug-resistant strains like MRSA. Further research and standardized testing of novel compounds, such as this compound, are warranted to fully elucidate their antibacterial spectrum and potential clinical applications. The experimental protocols and comparative data presented in this guide provide a foundational framework for such investigations.

References

Validating Cellular Target Engagement: A Comparative Guide for Thiosemicarbazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the cellular target engagement of novel compounds, using 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide as a focal point. While direct experimental data for this specific molecule is not extensively published, we will draw upon established principles and data from the broader thiosemicarbazide class to illustrate a robust validation strategy. Thiosemicarbazides are a versatile class of compounds known for a wide range of biological activities, including potential inhibition of enzymes like ribonucleotide reductase and cyclin-dependent kinases (CDKs).[1][2][3]

This document compares two gold-standard methodologies for confirming direct target binding in a cellular context: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay. Understanding and applying these techniques is a critical step in drug discovery, linking a compound's chemical structure to its biological mechanism of action.[4][5]

Comparative Analysis of Target Engagement Assays

Confirming that a compound binds its intended target within the complex milieu of a living cell is paramount for accurate interpretation of efficacy and toxicity data.[5] CETSA and NanoBRET are two prominent methods that offer distinct advantages for this purpose.

The Cellular Thermal Shift Assay (CETSA) operates on the principle of ligand-induced thermal stabilization.[6] When a small molecule binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[4][7] This change in thermal stability is measured to confirm engagement. In contrast, the NanoBRET™ Target Engagement Assay is a proximity-based method that measures the binding of a compound to a target protein in living cells using bioluminescence resonance energy transfer (BRET).[8][9] This occurs between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that competes with the test compound.[10][11]

The choice between these methods often depends on the specific research question, available resources, and the nature of the target protein.

MethodPrincipleKey Quantitative ReadoutAdvantagesLimitations
CETSA® Ligand binding alters the thermal stability of the target protein.[6]ΔTm (Change in Melting Temperature)Label-free, applicable to endogenous proteins in intact cells and tissues, reflects physiological conditions.[4][12]Not all binding events cause a detectable thermal shift; can be lower throughput; requires a specific antibody for detection.[12][13]
NanoBRET™ Bioluminescence Resonance Energy Transfer (BRET) between a tagged target and a fluorescent tracer.[8][14]IC50 (Half-maximal Inhibitory Concentration)High-throughput, highly quantitative, real-time measurements in live cells, can determine residence time.[8][9][13]Requires genetic modification (tagging) of the target protein; potential for steric hindrance from the tag.[12][13]

Experimental Methodologies

Detailed and rigorous protocols are essential for generating reliable target engagement data. Below are standardized protocols for CETSA and NanoBRET assays, which can be adapted for this compound or other small molecules.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol outlines the process for determining target stabilization via Western Blot detection.

Materials:

  • Cells expressing the target protein of interest

  • This compound (test compound)

  • Vehicle control (e.g., DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer with protease inhibitors

  • Reagents for SDS-PAGE and Western Blotting (primary/secondary antibodies)

  • Thermal cycler

Procedure:

  • Cell Treatment: Culture cells to an appropriate density. Treat the cells with various concentrations of the test compound or a vehicle control for 1-2 hours.

  • Heat Shock: Transfer the cell suspensions into thermal cycler tubes. Heat the samples across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, then cool to room temperature for 3 minutes.[13]

  • Cell Lysis: Lyse the cells using repeated freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13]

  • Protein Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of soluble target protein at each temperature point using SDS-PAGE and Western Blot.

  • Data Analysis: Quantify the band intensities and plot them against the temperature to generate melting curves. The temperature at which 50% of the protein is denatured is the Tm. A shift in this curve to a higher temperature (ΔTm) in compound-treated samples indicates target engagement.

Protocol 2: NanoBRET™ Target Engagement Assay

This protocol describes how to measure compound-target binding in live cells.

Materials:

  • Cells engineered to express the target protein fused to NanoLuc® luciferase.

  • NanoBRET™ tracer specific for the target protein.

  • This compound (test compound).

  • Opti-MEM® I Reduced Serum Medium.

  • NanoBRET™ Nano-Glo® Substrate.

  • White, opaque 96-well or 384-well assay plates.

  • Luminometer capable of measuring dual-filtered luminescence.

Procedure:

  • Cell Preparation: Suspend the engineered cells in Opti-MEM® medium.

  • Compound Addition: Add the test compound across a range of concentrations to the wells of the assay plate. Include vehicle-only wells as a control.

  • Tracer and Cell Addition: Add the NanoBRET™ tracer to the cells at a pre-determined optimal concentration. Immediately add the cell/tracer suspension to the wells containing the test compound.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for approximately 2 hours to allow the binding to reach equilibrium.

  • Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Signal Detection: Read the plate within 10 minutes on a luminometer, measuring both the donor (NanoLuc®) emission (~460nm) and acceptor (Tracer) emission (~618nm).

  • Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which reflects the affinity of the compound for the target in live cells.[8]

Visualizing Workflows and Pathways

Diagrams are crucial for conceptualizing experimental processes and biological mechanisms. The following visualizations were created using the DOT language.

G cluster_0 Cell Preparation & Treatment cluster_1 CETSA Workflow cluster_2 NanoBRET Workflow p1 Culture Cells p2 Treat with Compound (or Vehicle) p1->p2 c1 Apply Heat Gradient p2->c1 n1 Add Tracer & Cells to Compound Plate p2->n1 c2 Lyse Cells c1->c2 c3 Centrifuge to Pellet Aggregated Proteins c2->c3 c4 Collect Supernatant (Soluble Fraction) c3->c4 c5 Analyze by Western Blot c4->c5 out1 Generate Melting Curve (ΔTm) c5->out1 n2 Incubate at 37°C n1->n2 n3 Add Nano-Glo® Substrate n2->n3 n4 Measure Donor and Acceptor Luminescence n3->n4 n5 Calculate BRET Ratio n4->n5 out2 Generate Dose-Response Curve (IC50) n5->out2

Caption: Comparative workflow for CETSA and NanoBRET target engagement assays.

G compound Thiosemicarbazide Derivative target Target Protein (e.g., Kinase, Enzyme) compound->target Inhibition product Product target->product Catalysis substrate Substrate substrate->target downstream Downstream Cellular Effect (e.g., Apoptosis, Proliferation) product->downstream Signal Transduction

Caption: Hypothetical signaling pathway inhibited by a thiosemicarbazide derivative.

References

A comparative analysis of the antioxidant capacity of different thiosemicarbazide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Thiosemicarbazide derivatives have emerged as a versatile class of compounds, attracting significant attention for their wide range of biological activities, including antioxidant properties.[1][2] Their ability to scavenge free radicals is crucial in combating oxidative stress, a key factor in the progression of various diseases.[3] This guide provides a comparative analysis of the antioxidant capacity of different thiosemicarbazide and thiosemicarbazone derivatives, supported by experimental data from various in vitro assays.

Comparative Antioxidant Capacity

The antioxidant potential of thiosemicarbazide derivatives is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The efficacy is typically expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity. The following table summarizes the performance of various derivatives compared to standard antioxidants like Trolox and Ascorbic Acid.

Derivative/CompoundAssayIC50 Value (µM)Standard (IC50 µM)Reference
Compound 1 DPPH15.70Ascorbic Acid (Value not specified)[4]
Camphene-based TSC-2DPPH0.208 (mol/mol DPPH)Trolox (Value not specified)[5]
Compound 5f' (Thiosemicarbazide)DPPH25.47Butylated hydroxytoluene (BHT)[6][7]
Cannabidiol-based 5 DPPH53.51Trolox (54.61)[8]
Cannabidiol-based 6 DPPH63.69Trolox (54.61)[8]
Cannabidiol-based 7 DPPH115.88Trolox (54.61)[8]
Cannabidiol-based 8 DPPH57.58Trolox (54.61)[8]
Thiosemicarbazone L ABTSLower than TroloxTrolox[9]
Thiosemicarbazone L2 ABTSLower than TroloxTrolox[9]
Thiosemicarbazone L1 ABTSSimilar to TroloxTrolox[9]
Thiosemicarbazone L3 ABTSSimilar to TroloxTrolox[9]
Thiosemicarbazone L5 ABTSSimilar to TroloxTrolox[9]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Studies indicate that structural features, such as the nature and position of substituents on the aromatic rings, significantly influence the antioxidant activity.[2][3] For instance, camphene-based thiosemicarbazones have shown pronounced activity against DPPH and peroxyl radicals.[5] Similarly, derivatives incorporating a butylated hydroxytoluene (BHT) moiety have demonstrated potent radical scavenging capabilities.[6][7] In some cases, the antioxidant activity of novel derivatives has been found to be comparable or even superior to that of the standard antioxidant, Trolox.[9]

Experimental Workflow for Antioxidant Screening

The evaluation of antioxidant capacity for thiosemicarbazide derivatives typically follows a standardized workflow. This involves preparing the test compounds and standards, conducting specific colorimetric assays, and analyzing the data to determine key metrics like IC50 values.

G cluster_prep Preparation Stage cluster_assay Assay Stage cluster_analysis Data Analysis Stage Compound Prepare Thiosemicarbazide Derivative Solutions DPPH Perform DPPH Assay: Mix compound with DPPH solution Compound->DPPH ABTS Perform ABTS Assay: Mix compound with ABTS•+ solution Compound->ABTS Standard Prepare Standard Antioxidant Solutions (e.g., Trolox) Standard->DPPH Standard->ABTS Measure Measure Absorbance (Spectrophotometer) DPPH->Measure Incubate & Read @ ~517 nm ABTS->Measure Incubate & Read @ ~734 nm Calc Calculate % Inhibition Measure->Calc IC50 Determine IC50 Value Calc->IC50 Compare Compare Activity with Standard IC50->Compare

Caption: Workflow for evaluating the antioxidant capacity of thiosemicarbazide derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of antioxidant capacity studies. Below are generalized protocols for the widely used DPPH and ABTS assays, based on common practices found in the literature.

1. DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant.[5] The change in color to a pale yellow is measured spectrophotometrically.

  • Reagent Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol is prepared to a concentration that yields an absorbance of approximately 1.0 at its maximum wavelength (~517 nm).[5][6]

  • Procedure:

    • Varying concentrations of the thiosemicarbazide derivatives and a standard antioxidant (e.g., Trolox, Ascorbic Acid) are prepared.[6][7]

    • A small volume of the test compound or standard solution is added to the DPPH solution in a 96-well plate or a cuvette.[5]

    • The mixture is shaken and incubated at room temperature in the dark for a specified period (typically 30-60 minutes).[7]

    • The absorbance of the resulting solution is measured at approximately 517 nm using a microplate reader or spectrophotometer.[5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test compound. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.[6]

2. ABTS Radical Cation Decolorization Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), which is blue-green in color.[9]

  • Reagent Preparation: The ABTS•+ radical cation is generated by reacting a stock solution of ABTS with an oxidizing agent like potassium persulfate.[9][10] This mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[10] The resulting blue-green solution is then diluted with a buffer (e.g., phosphate buffer, pH 7.4) to an absorbance of 0.70 ± 0.02 at ~734 nm.[9][10]

  • Procedure:

    • Solutions of the thiosemicarbazide derivatives and a standard (e.g., Trolox) are prepared at various concentrations.

    • A small aliquot of the test compound or standard is added to the diluted ABTS•+ solution.

    • The mixture is incubated for a specific time (e.g., 5-6 minutes) at room temperature.

    • The absorbance is read at approximately 734 nm.

  • Calculation: The percentage of inhibition is calculated using the same formula as in the DPPH assay. The IC50 value is determined from the dose-response curve.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

Core Principle: Treat as Hazardous Waste

Given the general toxicity of thiosemicarbazide compounds, all materials contaminated with 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide, including the pure compound, solutions, and contaminated labware, must be treated as hazardous waste and disposed of according to institutional and local regulations.[2][3]

I. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound, it is mandatory to wear appropriate personal protective equipment. The primary hazards associated with thiosemicarbazide derivatives include high acute toxicity if swallowed, and irritation to the skin and eyes.[1][4]

Table 1: Required Personal Protective Equipment

Protection TypeRecommended PPERationale
Eye and Face Protection Chemical safety goggles or a face shield.To prevent eye contact with dust or splashes.
Skin Protection Nitrile gloves (inspect before use) and a lab coat.To prevent skin contact.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[4][5] A NIOSH-approved respirator may be necessary if dust is generated.To prevent inhalation of toxic dust particles.[4]

General Handling Precautions:

  • Avoid generating dust.[4][5]

  • Do not eat, drink, or smoke when using this product.[3][4]

  • Wash hands thoroughly after handling.[3][4]

  • Store the compound in a cool, dry, well-ventilated place in a tightly closed container and keep it locked up.[2][3][4][5]

II. Spill Management and Cleanup

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated. If the spill is large, evacuate the laboratory.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required PPE as outlined in Table 1.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it into a designated, labeled hazardous waste container.[4][5] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to your institution's Environmental Health and Safety (EHS) office.

III. Disposal Procedures

The disposal of this compound and its associated waste must be handled by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[2]

Table 2: Waste Segregation and Disposal Guidelines

Waste TypeContainer RequirementsDisposal Procedure
Unused or Expired Compound Original, tightly sealed container.Label as "Hazardous Waste: this compound" and arrange for pickup by your institution's EHS or a certified waste disposal service.[3][4]
Contaminated Labware (e.g., glassware, plasticware) Puncture-resistant, labeled container.Rinse with a suitable solvent. The rinsate must be collected as hazardous waste. Dispose of the rinsed labware in the designated solid hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Sealed, labeled plastic bag.Place all contaminated disposable PPE into a designated hazardous waste bag and dispose of it through the institutional hazardous waste stream.
Liquid Waste (e.g., reaction mixtures, solutions) Tightly sealed, compatible, and labeled solvent waste container.Collect all liquid waste containing the compound in a designated hazardous waste container. Do not mix with incompatible waste streams.

IV. Experimental Workflow and Disposal Logic

The following diagram illustrates the logical flow of operations from chemical handling to final disposal, emphasizing safety and compliance at each step.

cluster_prep Preparation Phase cluster_handling Handling & Experimental Phase cluster_waste Waste Generation & Segregation cluster_disposal Disposal Phase A Assess Hazards & Review SDS of Similar Compounds B Don Personal Protective Equipment (PPE) A->B C Weighing and Handling in Ventilated Area B->C D Perform Experiment C->D E Segregate Waste Streams D->E F Solid Waste (Contaminated PPE, Labware) E->F G Liquid Waste (Solutions, Rinsates) E->G H Unused Compound E->H I Label Waste Containers Appropriately F->I G->I H->I J Store Waste in Designated Area I->J K Arrange for Professional Disposal J->K

Caption: Workflow for Safe Handling and Disposal of this compound.

By adhering to these procedures, laboratory personnel can significantly mitigate the risks associated with the handling and disposal of this compound, ensuring a safer research environment for all. Always consult your institution's specific safety protocols and your designated safety officer for any additional requirements.

References

Personal protective equipment for handling 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of 4-(3,4-Dimethoxyphenethyl)-3-thiosemicarbazide. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. Thiosemicarbazide and its derivatives are classified as toxic substances, with the parent compound, thiosemicarbazide, being designated as acutely hazardous waste (EPA waste code P116).[1] Ingestion of these compounds can be fatal, and they may also lead to skin and eye irritation.[1]

Immediate Safety and Hazard Profile

  • Toxicity: Acutely toxic, particularly if swallowed.[2][3]

  • Irritation: Potential for skin and eye irritation.[1][4]

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The necessary equipment includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and dust.[5]

  • Hand Protection: Wear two pairs of chemotherapy-grade gloves that meet the ASTM D6978 standard.[6] Always inspect gloves for integrity before use and practice proper glove removal techniques to avoid skin contact.[5]

  • Body Protection: A disposable, polyethylene-coated polypropylene gown or a similar laminate material that resists permeability by hazardous substances is required. Standard cloth lab coats are not sufficient.[5][6]

  • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1] If dust is generated, a NIOSH-approved N95 or higher-level respirator is necessary.[6]

Protection Type Specific Requirement Standard/Reference
Eye/Face Chemical safety goggles and face shieldOSHA 29 CFR 1910.133, EN166[3]
Hand Double-gloving with chemotherapy-grade glovesASTM D6978[6]
Body Disposable, fluid-resistant gownPolyethylene-coated polypropylene or similar[6]
Respiratory NIOSH-approved N95 or higher respiratorRequired when dusts are generated

Operational Plan: Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure that an emergency eye wash station and safety shower are readily accessible.[7] All personnel must be trained on the specific hazards and handling procedures for this compound.[7]

  • Engineering Controls: All weighing and handling of the solid compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Handling:

    • Avoid the formation of dust and aerosols.[5]

    • Do not eat, drink, or smoke in the handling area.[3][7]

    • Use dedicated labware for this compound. If not possible, thoroughly decontaminate all equipment after use.

  • Personal Hygiene: Wash hands thoroughly with soap and water before breaks and immediately after handling the product.[5]

  • Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[7] It should be stored in a locked cabinet or an area with restricted access.[2][3]

Disposal Plan: Acutely Hazardous Waste Management

As a derivative of thiosemicarbazide, this compound and any materials contaminated with it must be managed as acutely hazardous waste.

Waste Accumulation and Labeling:

  • Use a designated, leak-proof, and sealable container for all solid and liquid waste.

  • The container must be clearly labeled as "Hazardous Waste" and include the chemical name.

  • Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.

Quantitative Limits for Acutely Hazardous Waste:

Parameter Limit Regulatory Citation
EPA Hazardous Waste Code P116 (for Thiosemicarbazide)40 CFR § 261.33
Satellite Accumulation Area (SAA) Limit for Solids 1 kilogram40 CFR § 262.15
Satellite Accumulation Area (SAA) Limit for Liquids 1 quart40 CFR § 262.15

Disposal Procedure:

  • Segregation: Do not mix this waste with other chemical waste streams.

  • Container Management: Keep the waste container securely closed except when adding waste.

  • Collection Request: Once the accumulation limit is approached, or within one year of the first addition of waste, contact your institution's Environmental Health and Safety (EH&S) department to arrange for collection by a licensed hazardous waste disposal company.[5]

Emergency Procedures

  • Spills:

    • Evacuate the immediate area and restrict access.

    • For small spills, trained personnel wearing appropriate PPE can carefully clean up the material using an absorbent, non-combustible material. Avoid generating dust.

    • All spill cleanup materials must be disposed of as acutely hazardous waste.[1]

    • For large spills, contact your institution's emergency response team immediately.[1]

  • First Aid:

    • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[2][3][7]

    • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Review SDS & Procedures prep2 Verify Fume Hood Operation prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Weigh/Handle in Fume Hood prep3->handle1 handle2 Perform Experiment handle1->handle2 handle3 Decontaminate Equipment handle2->handle3 disp1 Segregate Hazardous Waste handle3->disp1 disp2 Store in Labeled Container disp1->disp2 disp3 Request EH&S Pickup disp2->disp3 emg1 Spill or Exposure Occurs emg2 Follow Emergency Procedures emg1->emg2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.